molecular formula C8H10N2O2 B1323496 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 307307-97-7

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B1323496
CAS No.: 307307-97-7
M. Wt: 166.18 g/mol
InChI Key: VOAKNFVZEGNOKV-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-8(12)6-5-9-10-4-2-1-3-7(6)10/h5H,1-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOAKNFVZEGNOKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)C(=O)O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20620466
Record name 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid
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Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307307-97-7
Record name 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID20620466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid
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Foundational & Exploratory

Physicochemical properties of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic Acid

Abstract

This technical guide provides a comprehensive framework for the characterization of this compound (CAS: 307307-97-7). The tetrahydropyrazolo[1,5-a]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of various therapeutic candidates, including kinase and HIV-1 integrase inhibitors.[1][2] A thorough understanding of the physicochemical properties of derivatives like the 3-carboxylic acid is paramount for their advancement in drug discovery and development. While specific experimental data for this compound is not extensively published, this guide furnishes researchers, scientists, and drug development professionals with a robust set of proposed methodologies for its complete physicochemical profiling. We present detailed, field-proven protocols for synthesis, purification, and the determination of critical parameters such as melting point, solubility, pKa, and lipophilicity (LogP). Furthermore, standard procedures for comprehensive spectroscopic analysis are provided. This document is designed to serve as a foundational resource, enabling researchers to systematically generate the crucial data required for informed decision-making in their research endeavors.

Introduction and Significance

The fusion of a pyrazole ring with a pyridine system gives rise to the pyrazolopyridine scaffold, a privileged structure in medicinal chemistry. The partially saturated derivative, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine, offers a three-dimensional geometry that can be exploited for specific interactions with biological targets. The introduction of a carboxylic acid group at the 3-position provides a key functional handle for modulating polarity, engaging in hydrogen bonding interactions with protein residues, and improving pharmacokinetic properties. Derivatives of this core have been investigated for their potential as anti-cancer agents and for treating prostate cancer.[3][4][5]

This guide addresses the critical need for a standardized approach to characterizing the fundamental physicochemical properties of this compound. These properties govern a molecule's behavior from synthesis and formulation through to its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems.

Molecular Structure and Identifiers

A clear identification of the molecule is the first step in any scientific investigation.

IdentifierValueSource
IUPAC Name This compound[6]
CAS Number 307307-97-7[6][7]
Molecular Formula C₈H₁₀N₂O₂[6]
Molecular Weight 166.18 g/mol [8]
Physical Appearance White crystalline powder[6]

Proposed Synthesis and Purification

While a specific, detailed synthesis for this compound is not readily found in peer-reviewed literature, a plausible and efficient route can be designed based on established methodologies for related pyrazolopyridine structures.[9][10] The proposed synthesis involves the cyclocondensation of a suitable aminopyrazole precursor with a γ-ketoester or a related synthon.

Proposed Synthetic Protocol

This protocol is a hypothetical route based on common organic chemistry principles for constructing similar heterocyclic systems.

Step 1: Synthesis of Ethyl 2-(Piperidin-1-ylamino)-2-oxoacetate

  • To a solution of N-aminopiperidine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) under an inert atmosphere (N₂), add triethylamine (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add ethyl chlorooxoacetate (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Intramolecular Cyclization to form Ethyl 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate

  • Dissolve the product from Step 1 in a high-boiling point solvent like toluene.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, wash with saturated sodium bicarbonate solution, and then with brine.

  • Dry the organic layer, concentrate, and purify the resulting ester by column chromatography.

Step 3: Hydrolysis to this compound

  • Dissolve the purified ester from Step 2 in a mixture of methanol and water.

  • Add an excess of sodium hydroxide (3.0 eq) and stir the mixture at room temperature for 10-15 hours.[10]

  • Monitor the hydrolysis by TLC.

  • Once complete, remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C and acidify with 1M HCl to a pH of approximately 3-4, leading to the precipitation of the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Purification Workflow

G cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Quality Control Crude_Product Crude Product (Post-Hydrolysis & Filtration) Recrystallization Recrystallization (e.g., Ethanol/Water) Crude_Product->Recrystallization Dissolve in hot solvent, cool to crystallize Washing Wash with Cold Solvent Recrystallization->Washing Filter crystals Drying Drying under Vacuum (e.g., 40-50 °C) Washing->Drying Purity_Check Purity Assessment (HPLC > 97%) Drying->Purity_Check Structure_Confirm Structural Confirmation (NMR, MS) Purity_Check->Structure_Confirm Final_Product Final Product: This compound Structure_Confirm->Final_Product Meets specifications

Caption: Purification and Quality Control Workflow.

Physicochemical Property Determination: Protocols

The following sections detail the standard experimental protocols for determining the key physicochemical properties.

Melting Point Determination

Rationale: The melting point is a fundamental indicator of a crystalline solid's purity. A sharp melting range typically signifies high purity, while a broad range suggests the presence of impurities.

Protocol:

  • Ensure the purified sample is completely dry.

  • Load a small amount of the crystalline powder into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Place the capillary tube into a calibrated digital melting point apparatus.

  • Heat the sample at a rapid rate (e.g., 10-15 °C/min) to quickly determine an approximate melting range.

  • Allow the apparatus to cool.

  • Using a fresh sample, repeat the measurement, this time heating slowly (1-2 °C/min) when the temperature is within 20 °C of the approximate melting point.

  • Record the temperature at which the first liquid drop appears (T₁) and the temperature at which the entire sample becomes liquid (T₂). The melting range is T₁ - T₂.

Solubility Profile

Rationale: Solubility in both aqueous and organic media is critical for drug development. Aqueous solubility impacts bioavailability, while organic solubility is important for synthesis, purification, and formulation.

Protocol (Thermodynamic Shake-Flask Method):

  • Add an excess amount of the compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • After agitation, allow the samples to stand to let undissolved solids settle.

  • Filter the supernatant through a 0.45 µm filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

  • Express solubility in units of mg/mL or µg/mL.

Acid Dissociation Constant (pKa)

Rationale: The pKa value indicates the strength of the carboxylic acid. It determines the ionization state of the molecule at a given pH, which profoundly affects its solubility, permeability, and interaction with biological targets.

Protocol (Potentiometric Titration):

  • Accurately weigh and dissolve a sample of the compound in a known volume of deionized water (or a water/co-solvent mixture if solubility is low).

  • Use a calibrated pH meter to monitor the pH of the solution.

  • Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

  • Record the pH of the solution after each addition of the titrant.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve).

Lipophilicity (LogP)

Rationale: The partition coefficient (LogP) is a measure of a compound's lipophilicity, or its preference for a lipid-like environment over an aqueous one. It is a key predictor of membrane permeability and metabolic stability.

Protocol (Shake-Flask Method for LogPₒ/w):

  • Prepare a mutually saturated system of n-octanol and water (or a suitable buffer like PBS pH 7.4).

  • Dissolve a known amount of the compound in the aqueous phase.

  • Add an equal volume of the n-octanol phase to a sealed vial.

  • Agitate the vial vigorously for several hours to allow for partitioning equilibrium to be established.

  • Centrifuge the vial to ensure complete separation of the two phases.

  • Carefully withdraw a sample from both the aqueous and the n-octanol phases.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculate the LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Spectroscopic and Structural Analysis

Structural confirmation and purity assessment are non-negotiable steps in chemical characterization.

Summary of Required Spectroscopic Data
Analysis TechniquePurposeExpected Key Features
¹H NMR Confirms proton environment and connectivity.Signals for the aliphatic protons of the tetrahydropyridine ring, a distinct signal for the pyrazole proton, and a broad signal for the carboxylic acid proton.
¹³C NMR Confirms the carbon skeleton of the molecule.Resonances for the carbonyl carbon of the carboxylic acid, sp² carbons of the pyrazole ring, and sp³ carbons of the tetrahydropyridine ring.
Mass Spectrometry (MS) Determines molecular weight and fragmentation pattern.A molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the exact mass of the compound.
Infrared (IR) Spectroscopy Identifies key functional groups.A broad O-H stretch for the carboxylic acid, C=O stretch, and C=N/C=C stretches for the heterocyclic rings.

Analytical Workflow Diagram

G cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis Purified_Sample Purified Sample NMR NMR (¹H, ¹³C) Purified_Sample->NMR MS Mass Spectrometry Purified_Sample->MS IR IR Spectroscopy Purified_Sample->IR HPLC HPLC Purified_Sample->HPLC Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed IR->Structure_Confirmed Purity_Confirmed Purity ≥ 97% HPLC->Purity_Confirmed

Caption: Workflow for structural and purity analysis.

Conclusion

This guide provides a comprehensive and actionable framework for the detailed physicochemical characterization of this compound. By following the proposed synthetic strategy and the detailed analytical and experimental protocols herein, researchers can systematically generate the high-quality data necessary to advance this and related molecules through the drug discovery pipeline. The application of these standardized methods will ensure data integrity, facilitate cross-study comparisons, and ultimately accelerate the development of new therapeutics based on this promising chemical scaffold.

References

Spectral Data Deep Dive: A Technical Guide to the Characterization of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Elucidation of a Promising Scaffold

In the landscape of modern medicinal chemistry, the pyrazolo[1,5-a]pyridine core is a recurring motif in a variety of biologically active agents. Its unique electronic and steric properties make it a valuable scaffold in the design of novel therapeutics. The specific derivative, 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS: 307307-97-7), presents a compelling target for further functionalization and incorporation into drug discovery programs. Its rigid, fused-ring system combined with the reactive handle of a carboxylic acid provides a versatile platform for generating compound libraries with diverse pharmacological profiles.

Accurate and unambiguous structural confirmation is the bedrock of any chemical research and development endeavor. This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth look at the expected nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral data for this compound. While direct experimental spectra for this specific molecule are not widely published, we can, with a high degree of confidence, predict and interpret its spectral characteristics based on extensive data from analogous structures and foundational principles of spectroscopic analysis. This document serves as both a predictive reference and a practical guide to the methodologies required for its empirical verification.

Molecular Structure and Key Features

A clear understanding of the molecule's structure is paramount to interpreting its spectral data. Below is a diagram of this compound, highlighting the key functional groups and the numbering of the heterocyclic core.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra for our target compound will provide a unique fingerprint of its atomic connectivity and chemical environment.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments. The signals for the saturated piperidine ring are expected in the aliphatic region, while the lone proton on the pyrazole ring will be in the aromatic region.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
H2~7.8 - 8.2Singlet (s)1H-Aromatic proton on an electron-deficient pyrazole ring.
H7~4.0 - 4.3Triplet (t)2H~6-7Methylene protons adjacent to a nitrogen atom.
H4~2.8 - 3.1Triplet (t)2H~6-7Methylene protons alpha to the pyrazole ring fusion.
H5, H6~1.8 - 2.2Multiplet (m)4H-Overlapping signals of the two central methylene groups in the piperidine ring.
COOH>10Broad Singlet (br s)1H-Acidic proton of the carboxylic acid, often broad and variable.
¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O (Carboxylic Acid)~165 - 175Carbonyl carbon of a carboxylic acid.
C2~140 - 145Aromatic carbon in the pyrazole ring.
C3a~135 - 140Bridgehead carbon of the fused ring system.
C3~105 - 115Carbon bearing the carboxylic acid group.
C7~45 - 50Methylene carbon adjacent to nitrogen.
C4~25 - 30Aliphatic methylene carbon.
C5, C6~20 - 25Aliphatic methylene carbons.
Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR data, a standardized protocol is essential.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: 30° pulse angle, 2-second relaxation delay, acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer experimental time will be required.

    • Employing techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can aid in distinguishing between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly within the tetrahydropyridine ring.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall connectivity.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve in Deuterated Solvent H1 1D ¹H NMR dissolve->H1 C13 1D ¹³C NMR H1->C13 COSY 2D COSY C13->COSY HSQC 2D HSQC/HMBC COSY->HSQC assign Signal Assignment HSQC->assign structure Structure Verification assign->structure

Caption: Experimental workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and insights into the structure.

Table 3: Predicted Mass Spectrometry Data

IonPredicted m/zTechniqueRationale
[M+H]⁺167.0815ESI+Protonated molecular ion (C₈H₁₁N₂O₂⁺).
[M-H]⁻165.0670ESI-Deprotonated molecular ion (C₈H₉N₂O₂⁻).
[M-COOH]⁺122.0866EI/ESI-MS/MSLoss of the carboxylic acid group (a common fragmentation pathway).
Predicted Fragmentation Pathway

Electron impact (EI) or tandem mass spectrometry (MS/MS) experiments would likely show an initial loss of the carboxylic acid moiety, followed by fragmentation of the tetrahydropyridine ring.

Fragmentation_Pathway M [M]⁺˙ m/z = 166 M_COOH [M-COOH]⁺ m/z = 121 M->M_COOH - COOH (45) Fragments Further Ring Fragmentation M_COOH->Fragments

Caption: A simplified predicted fragmentation pathway in mass spectrometry.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation:

    • Low-Resolution MS: A simple quadrupole or ion trap mass spectrometer can be used for initial confirmation of the molecular weight.

    • High-Resolution MS (HRMS): Instruments like TOF (Time-of-Flight) or Orbitrap are essential for determining the accurate mass and, consequently, the elemental composition.

  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, capable of producing the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions with minimal fragmentation.

  • Tandem MS (MS/MS): To study fragmentation, the molecular ion of interest is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions, providing further structural information.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple method for identifying the presence of key functional groups within a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Table 4: Predicted IR Absorption Bands

Functional GroupPredicted Absorption Range (cm⁻¹)IntensityVibration Type
O-H (Carboxylic Acid)2500-3300BroadStretching
C-H (Aliphatic)2850-2960Medium-StrongStretching
C=O (Carboxylic Acid)1680-1720StrongStretching
C=N/C=C (Aromatic)1500-1600MediumStretching
C-O (Carboxylic Acid)1210-1320StrongStretching

The most characteristic feature will be the very broad O-H stretch of the carboxylic acid, which often overlaps with the C-H stretching region. The strong carbonyl (C=O) absorption is also a key diagnostic peak. A specification sheet from a commercial supplier confirms that the infrared spectrum of this compound conforms to its structure, lending high confidence to these predictions.[1]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Solid State (ATR): The simplest method is to use an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal.

    • KBr Pellet: Alternatively, grind a small amount of the sample with dry potassium bromide (KBr) and press it into a transparent pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.

  • Data Acquisition: A background spectrum of the empty sample compartment (or pure KBr) is first collected. Then, the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum to the background to produce the final absorbance or transmittance spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Conclusion: A Predictive Framework for Structural Verification

This guide provides a comprehensive, albeit predictive, overview of the key spectral data for this compound. By leveraging established principles of spectroscopy and data from structurally related compounds, we have constructed a reliable framework for the identification and characterization of this molecule. The tabulated predictions for ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy, coupled with the detailed experimental protocols, offer a robust starting point for any researcher working with this compound. The ultimate confirmation will, of course, rely on the acquisition of experimental data, which should closely align with the predictions laid out in this document. This rigorous approach to structural elucidation ensures the scientific integrity of subsequent research and development efforts involving this promising heterocyclic scaffold.

References

An In-Depth Technical Guide to the Solubility and Stability of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid, with a dedicated focus on its solubility and stability. As a key heterocyclic scaffold in medicinal chemistry, a thorough understanding of these parameters is paramount for advancing drug discovery and development programs. This document outlines theoretical considerations, predictive assessments, and detailed experimental protocols for accurately characterizing the aqueous and organic solubility, as well as the degradation profile of this compound under various stress conditions. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data for informed decision-making in a research and development setting.

Introduction: The Significance of this compound

The tetrahydropyrazolo[1,5-a]pyridine scaffold is a privileged structure in modern medicinal chemistry, appearing in a diverse range of biologically active molecules. The presence of both a hydrogen bond donor (carboxylic acid) and hydrogen bond acceptors (nitrogen atoms), along with a partially saturated ring system, imparts a unique three-dimensional character to these molecules, making them attractive for targeting a variety of biological targets. This compound, in particular, serves as a crucial building block or a final active pharmaceutical ingredient (API) in numerous research endeavors.

A comprehensive understanding of the solubility and stability of this core molecule is a prerequisite for its successful application. Poor solubility can hinder biological screening, lead to erroneous structure-activity relationship (SAR) data, and present significant challenges in formulation development. Similarly, uncharacterized instability can compromise the integrity of the molecule during storage, handling, and in biological systems, impacting its therapeutic efficacy and safety profile.

This guide is structured to provide both a theoretical framework and practical, actionable protocols for the comprehensive assessment of these critical properties.

Physicochemical Properties: A Predictive Overview

While experimental data for this compound is not extensively available in the public domain, we can leverage computational (in silico) methods to predict key physicochemical parameters that govern its solubility and stability. It is imperative to note that these are predictive values and should be confirmed experimentally.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueImplication for Solubility and Stability
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 182.18 g/mol
pKa (acidic) 3.5 - 4.5The carboxylic acid is expected to be ionized at physiological pH, which generally increases aqueous solubility.
pKa (basic) 2.0 - 3.0The pyridine-like nitrogen is weakly basic.
logP 0.5 - 1.5Indicates a relatively balanced hydrophilic-lipophilic character.

Disclaimer: These values are estimations derived from computational models and should be experimentally verified.

The predicted pKa of the carboxylic acid group suggests that its ionization state will be highly dependent on the pH of the medium. This is a critical consideration for solubility, as the ionized carboxylate form is significantly more water-soluble than the neutral form. The predicted logP value further supports the likelihood of moderate aqueous solubility.

Solubility Assessment: From Theory to Practice

The solubility of an API is a critical determinant of its oral bioavailability and its suitability for various formulations. We will explore both kinetic and thermodynamic solubility, as each provides unique and valuable insights at different stages of the drug development process.

Theoretical Framework: Understanding Solubility

The solubility of a weak acid like this compound is governed by the Henderson-Hasselbalch equation, which relates the pH, the pKa, and the ratio of the ionized to the un-ionized form. The total solubility (S) is the sum of the intrinsic solubility of the un-ionized form (S₀) and the concentration of the ionized form.

Experimental Protocols for Solubility Determination

The choice between a kinetic and a thermodynamic solubility assay often depends on the stage of research.[1] Early discovery phases may benefit from the higher throughput of kinetic assays, while later stages require the more precise data from thermodynamic studies.[1]

This high-throughput method is ideal for early-stage screening of compound libraries.[2] It measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, begins to precipitate when diluted into an aqueous buffer.[3][4]

Experimental Workflow:

Figure 1: Kinetic Solubility Assay Workflow.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Aqueous Dilution: Transfer a small aliquot of each DMSO dilution to a corresponding well in a 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation: Seal the plate and incubate at room temperature with shaking for a defined period (e.g., 2 hours).

  • Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is determined as the highest concentration that does not show a significant increase in turbidity compared to the buffer blank.

This method determines the equilibrium solubility of a compound and is considered the "gold standard".[5] It involves equilibrating an excess of the solid compound in a specific solvent system over a prolonged period.[3][4]

Experimental Workflow:

Figure 2: Thermodynamic Solubility Assay Workflow.

Step-by-Step Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, PBS at various pH values, ethanol, acetonitrile).

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by filtration (using a syringe filter, e.g., 0.22 µm) or centrifugation.

  • Quantification: Accurately dilute the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS. A standard curve of the compound should be prepared in the same solvent system for accurate quantification.

  • Data Analysis: The determined concentration represents the thermodynamic solubility of the compound in that specific solvent.

Stability Assessment: A Forced Degradation Approach

Forced degradation studies, also known as stress testing, are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule.[6][7][8] This information is crucial for developing stable formulations, establishing appropriate storage conditions, and ensuring the safety and efficacy of the drug substance.[9][10] The goal is to induce degradation to a limited extent (typically 5-20%) to generate the primary degradation products without completely destroying the molecule.[7][8]

General Principles of Forced Degradation

The International Council for Harmonisation (ICH) guidelines recommend subjecting the drug substance to a variety of stress conditions to evaluate its stability.[6] These typically include:

  • Hydrolysis: Acidic and basic conditions.

  • Oxidation: Exposure to an oxidizing agent.

  • Photolysis: Exposure to light.

  • Thermal Stress: Elevated temperatures.

Experimental Protocol for Forced Degradation Studies

A systematic approach should be employed to evaluate the stability of this compound under various stress conditions.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation A Prepare stock solution of the compound B Acid Hydrolysis (e.g., 0.1 N HCl) C Base Hydrolysis (e.g., 0.1 N NaOH) D Oxidation (e.g., 3% H₂O₂) E Thermal Stress (e.g., 60°C) F Photostability (ICH Q1B) G Neutralize samples (if necessary) B->G C->G D->G H Analyze by Stability-Indicating HPLC-UV/MS E->H F->H G->H I Quantify parent compound and degradation products H->I J Determine degradation pathways I->J

Figure 3: Forced Degradation Study Workflow.

Step-by-Step Protocol:

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with an equal volume of 0.1 N HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.

    • Base Hydrolysis: Treat the stock solution with an equal volume of 0.1 N NaOH at room temperature or with gentle heating.

    • Oxidation: Treat the stock solution with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60-80 °C).

    • Photostability: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Sample Quenching: At various time points, withdraw aliquots from the stress samples. For acid and base hydrolysis, neutralize the samples with an equivalent amount of base or acid, respectively.

  • Analytical Method: A stability-indicating HPLC method is crucial for these studies. The method must be able to separate the parent compound from all potential degradation products. A reversed-phase HPLC method with UV detection is a common starting point. Mass spectrometry (LC-MS) should be used for the identification of degradation products.

  • Data Analysis:

    • Calculate the percentage of degradation of the parent compound.

    • Determine the relative retention times of the degradation products.

    • If possible, identify the structure of the major degradation products using LC-MS.

    • Propose potential degradation pathways.

Analytical Methodologies

A robust and validated analytical method is the cornerstone of accurate solubility and stability assessment.

Table 2: Recommended Analytical Techniques

TechniqueApplicationKey Considerations
HPLC-UV Quantification of the parent compound in solubility and stability studies.A stability-indicating method must be developed and validated. The choice of column (e.g., C18) and mobile phase will be critical for achieving good separation.
LC-MS Identification of degradation products. Quantification in complex matrices.Provides molecular weight information for the identification of unknown degradants.
Nephelometry High-throughput kinetic solubility assessment.Measures light scattering caused by precipitated particles.
Potentiometric Titration Experimental determination of pKa.Provides accurate pKa values which are crucial for understanding pH-dependent solubility.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. By integrating predictive modeling with robust experimental protocols, researchers can generate the critical data needed to advance their drug discovery and development programs. The detailed methodologies for kinetic and thermodynamic solubility, as well as forced degradation studies, offer a clear path to understanding the physicochemical behavior of this important heterocyclic compound.

Future work should focus on the experimental determination of the predicted physicochemical properties and a full characterization of the degradation products formed under various stress conditions. This will not only provide a more complete profile of the molecule but also contribute valuable knowledge to the broader field of medicinal chemistry.

References

The Tetrahydropyrazolo[1,5-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Heterocycle

The tetrahydropyrazolo[1,5-a]pyridine scaffold, a fused bicyclic heterocycle, has emerged as a "privileged structure" in medicinal chemistry. Its unique three-dimensional conformation and tunable electronic properties have positioned it as a versatile core for the design of novel therapeutics targeting a wide array of biological processes. This guide provides a comprehensive overview of the significant biological activities associated with this scaffold, delving into its applications in oncology, neurodegenerative disorders, and infectious diseases. We will explore the underlying mechanisms of action, present key structure-activity relationship (SAR) insights, and provide exemplary experimental protocols to empower researchers in this dynamic field.

The rationale for focusing on this scaffold stems from its ability to mimic the spatial arrangement of key recognition motifs in various protein targets, while its synthetic tractability allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. This guide will serve as a technical resource, bridging the gap between synthetic chemistry and biological application, to accelerate the development of next-generation therapeutics based on the tetrahydropyrazolo[1,5-a]pyridine core.

Anticancer Activity: A Multi-pronged Attack on Malignancy

The tetrahydropyrazolo[1,5-a]pyridine scaffold has demonstrated remarkable potential in oncology, with derivatives exhibiting potent activity against various cancer types through diverse mechanisms of action.

Kinase Inhibition: Targeting Aberrant Cell Signaling

A significant focus of research has been on the development of tetrahydropyrazolo[1,5-a]pyridine-based kinase inhibitors.[1][2][3][4] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The scaffold serves as an excellent ATP-competitive hinge-binding motif.[3]

One of the most notable examples is the development of Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors. ATR is a key player in the DNA damage response (DDR) pathway, and its inhibition can sensitize cancer cells to DNA-damaging agents.[5][6] A series of tetrahydropyrazolo[1,5-a]pyrazines, a closely related scaffold, were identified as highly potent and selective ATR inhibitors.[5][6] Structure-based drug design, utilizing PI3Kα mutants as ATR crystal structure surrogates, was instrumental in guiding the medicinal chemistry efforts to improve selectivity and physicochemical properties.[5][6]

Mechanism of Action: ATR Inhibition in Cancer Therapy

In response to DNA damage, ATR is activated and initiates a signaling cascade that leads to cell cycle arrest and DNA repair, ultimately promoting cell survival.[5] By inhibiting ATR, tetrahydropyrazolo[1,5-a]pyridine-based compounds prevent this repair process, leading to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with existing defects in other DNA repair pathways (e.g., p53 mutations).[5]

ATR_Pathway cluster_0 DNA Damage cluster_1 ATR Signaling Cascade DNA_Damage DNA Damage (e.g., Replication Stress) ATR ATR Kinase DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) Chk1->Cell_Cycle_Arrest promotes DNA_Repair DNA Repair Chk1->DNA_Repair promotes Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis prevents DNA_Repair->Apoptosis prevents Inhibitor Tetrahydropyrazolo [1,5-a]pyridine Inhibitor Inhibitor->ATR inhibits

Caption: ATR signaling pathway and the inhibitory action of tetrahydropyrazolo[1,5-a]pyridine derivatives.

Table 1: Potency of Representative Tetrahydropyrazolo[1,5-a]pyrazine ATR Inhibitors [5]

CompoundATR IC₅₀ (nM)pChk1 Cell IC₅₀ (nM)
Hit 1 10002000
Compound 6 1050
Compound 7 210
Androgen Receptor Modulation in Prostate Cancer

Tetrahydropyrazolo[1,5-a]pyridine-fused steroidal compounds have shown promise as androgen receptor (AR) antagonists for the treatment of prostate cancer.[7][8] The AR signaling pathway is a key driver of prostate cancer progression.[7] These novel compounds have been shown to suppress the expression of AR target genes, such as Nkx3.1 and PSA, in prostate cancer cell lines.[7][8] The antiproliferative activity of these compounds is linked to their ability to induce apoptosis, as evidenced by the cleavage of PARP.[7][8]

Photodynamic Therapy

Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine fused chlorins have been developed as potent photosensitizers for photodynamic therapy (PDT) of melanoma.[9] These compounds exhibit high absorption at 650 nm and demonstrate impressive photocytotoxicity against both melanotic and amelanotic melanoma cells.[9] Increased hydrophilicity of the photosensitizer was found to be crucial for achieving nanomolar activity.[9]

Neurodegenerative Disorders: A Glimmer of Hope

The application of pyrazolo[1,5-a]pyridine and related scaffolds extends to the challenging field of neurodegenerative diseases, such as Alzheimer's disease (AD).

Microtubule Stabilization

Microtubule-stabilizing agents are a promising therapeutic strategy for neurodegenerative tauopathies, including AD.[10][11] Dysregulation of microtubules in neurons can lead to deficits in axonal transport, contributing to neuronal loss.[10] Certain 1,2,4-triazolo[1,5-a]pyrimidines, a related class of compounds, have been identified as microtubule-stabilizing agents that can normalize axonal microtubules.[10][11] These compounds have shown favorable pharmacokinetic profiles, including brain penetration and oral bioavailability.[10][11]

Experimental Workflow: Evaluation of Microtubule Stabilization

MT_Stabilization_Workflow Start Start: Neuronal Cell Culture with Tau Hyperphosphorylation Compound_Treatment Treat with Tetrahydropyrazolo [1,5-a]pyridine derivative Start->Compound_Treatment Immunofluorescence Immunofluorescence Staining (α-tubulin, Tau) Compound_Treatment->Immunofluorescence Microscopy Confocal Microscopy Immunofluorescence->Microscopy Analysis Image Analysis: Quantify Microtubule Density and Neurite Length Microscopy->Analysis End End: Assess Microtubule Normalization Analysis->End

Caption: Experimental workflow for assessing microtubule stabilization in neuronal cells.

Antimicrobial and Antitubercular Activities: Combating Infectious Diseases

The tetrahydropyrazolo[1,5-a]pyridine scaffold and its analogs have also demonstrated significant potential as antimicrobial and antitubercular agents.

Antibacterial and Antifungal Activity

Various pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties.[12][13] Some of these compounds have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[12][13] For instance, certain pyrazolo[1,5-a]pyrimidine derivatives exhibited excellent antibacterial activity with low minimum inhibitory concentrations (MICs).[13]

Antitubercular Activity

A series of pyrazolo[1,5-a]pyridine-3-carboxamides have been designed as novel anti-Mycobacterium tuberculosis (Mtb) agents.[14] These compounds display promising in vitro potency with nanomolar MIC values against both drug-susceptible and multidrug-resistant Mtb strains.[14] A representative compound from this series significantly reduced the bacterial burden in a mouse model of tuberculosis, highlighting its potential as a lead compound for future antitubercular drug discovery.[14]

Experimental Protocols: A Practical Guide

To facilitate further research, a detailed protocol for a representative biological assay is provided below.

Protocol: In Vitro ATR Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of test compounds against the ATR kinase.

Materials:

  • Recombinant human ATR enzyme

  • Biotinylated peptide substrate (e.g., biotin-p53 peptide)

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • Streptavidin-coated plates

  • Europium-labeled anti-phospho-serine antibody

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Detection buffer

  • Time-resolved fluorescence (TRF) plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 2 µL of the compound dilutions to the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known ATR inhibitor as a positive control.

  • Add 10 µL of a solution containing the ATR enzyme and the biotinylated peptide substrate in kinase buffer to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km value for ATR.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction by adding 10 µL of a stop solution containing EDTA.

  • Transfer 10 µL of the reaction mixture to a streptavidin-coated plate and incubate for 1 hour at room temperature to allow the biotinylated peptide to bind.

  • Wash the plate three times with wash buffer.

  • Add 20 µL of a solution containing the europium-labeled anti-phospho-serine antibody in detection buffer to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 50 µL of enhancement solution to each well.

  • Read the time-resolved fluorescence signal on a compatible plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Causality of Experimental Choices:

  • The use of a biotinylated substrate and streptavidin-coated plates allows for a robust and high-throughput method for capturing the phosphorylated product.

  • The europium-labeled antibody provides a highly sensitive and specific detection method with a time-resolved fluorescence readout, which minimizes interference from background fluorescence.

  • Running the reaction at the Km of ATP ensures that the assay is sensitive to competitive inhibitors.

Future Perspectives and Conclusion

The tetrahydropyrazolo[1,5-a]pyridine scaffold has unequivocally established itself as a cornerstone in the development of novel therapeutic agents. Its synthetic accessibility and conformational pre-organization make it an ideal starting point for the design of potent and selective modulators of various biological targets.

Future research in this area will likely focus on:

  • Expansion of the Target Space: Exploring the activity of this scaffold against other emerging therapeutic targets.

  • Optimization of Pharmacokinetic Properties: Fine-tuning the scaffold to improve drug-like properties, such as solubility, metabolic stability, and oral bioavailability.

  • Development of Covalent and Allosteric Inhibitors: Designing derivatives that can form covalent bonds with their targets or bind to allosteric sites to achieve enhanced potency and selectivity.

  • Application in Chemical Biology: Utilizing functionalized tetrahydropyrazolo[1,5-a]pyridine derivatives as chemical probes to interrogate biological pathways.

References

Literature review on pyrazolo[1,5-a]pyridine core structures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pyrazolo[1,5-a]pyridine Core: Synthesis, Functionalization, and Therapeutic Applications

Introduction: The Rise of a Privileged Scaffold

The pyrazolo[1,5-a]pyridine core is a fused N-heterocyclic system that has garnered significant attention in medicinal chemistry and drug discovery.[1][2][3] This scaffold, formed by the fusion of a π-excessive pyrazole ring with a π-deficient pyridine ring, possesses a unique electronic and structural architecture.[2] Its rigid, planar nature and synthetic tractability make it a "privileged scaffold," a molecular framework that is capable of binding to multiple, diverse biological targets.[1][4] First reported in 1948, derivatives of this core have since been investigated for a vast array of biological activities, including anticancer, anti-inflammatory, antiviral, and CNS-related effects.[2][5]

This guide provides a comprehensive overview for researchers and drug development professionals, delving into the key synthetic methodologies, post-synthetic functionalization strategies, and the structure-activity relationships (SAR) that underpin its widespread use in modern therapeutic design. We will explore the causality behind synthetic choices and highlight its application in developing potent and selective modulators of key biological pathways.

Strategic Synthesis of the Pyrazolo[1,5-a]pyridine Core

The construction of the pyrazolo[1,5-a]pyridine ring system can be achieved through several strategic approaches. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

Cyclocondensation of Aminopyrazoles with 1,3-Bielectrophiles

This is arguably the most prevalent and versatile method for constructing the pyrazolo[1,5-a]pyridine scaffold. The core principle involves the reaction of a 3-aminopyrazole or 5-aminopyrazole nucleophile with a 1,3-bielectrophilic partner, which forms the pyrimidine portion of the fused ring.[1][4]

  • Causality: The reaction is driven by the nucleophilicity of the exocyclic amino group of the aminopyrazole, which initiates an attack on one of the electrophilic centers of the 1,3-dicarbonyl compound (or its equivalent). A subsequent intramolecular condensation and dehydration lead to the aromatic fused ring system. The regioselectivity is controlled by the nature of the aminopyrazole and the electrophile.

  • Common Electrophiles: β-diketones, β-ketoesters, β-enaminones, and β-ketonitriles are frequently employed.[4][6]

Below is a generalized workflow for this common synthetic strategy.

G cluster_reactants Starting Materials cluster_process Reaction Process cluster_outcome Outcome Aminopyrazole 3-Aminopyrazole Mixing Reactants Mixed in Solvent (e.g., Acetic Acid) Aminopyrazole->Mixing Diketone β-Diketone / β-Ketoester Diketone->Mixing Heating Heating / Reflux Mixing->Heating Cyclization Condensation & Intramolecular Cyclization Heating->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Pyrazolo[1,5-a]pyridine Core Dehydration->Product Workup Reaction Workup & Purification (Crystallization/Chromatography) Product->Workup

Caption: General workflow for pyrazolo[1,5-a]pyridine synthesis via cyclocondensation.

Detailed Experimental Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidin-7(4H)-one [6] This protocol is adapted from the synthesis of antitubercular agents and demonstrates the one-step cyclocondensation methodology.

  • Reactant Preparation: To a solution of the selected 3-aminopyrazole (1.0 mmol) in ethanol (5 mL), add the corresponding β-ketoester (1.1 mmol).

  • Catalysis: Add a catalytic amount of a suitable acid (e.g., 2-3 drops of concentrated sulfuric acid or p-toluenesulfonic acid). The acid protonates the carbonyl oxygen of the ketoester, increasing its electrophilicity and facilitating the initial nucleophilic attack by the aminopyrazole.

  • Reaction: Heat the mixture to reflux (approximately 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Workup and Isolation: After cooling to room temperature, the resulting precipitate is collected by vacuum filtration. The solid is washed with cold ethanol to remove unreacted starting materials and soluble impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative.

[3+2] Cycloaddition of N-Iminopyridinium Ylides

A classic and powerful method for forming the pyrazole ring portion onto a pre-existing pyridine is the [3+2] cycloaddition reaction.[5] This involves the generation of an N-iminopyridinium ylide from an N-aminopyridine, which then acts as a 1,3-dipole.

  • Causality: The N-iminopyridinium ylide reacts with a dipolarophile, typically an electron-deficient alkene or alkyne. The reaction proceeds via a concerted cycloaddition mechanism, regioselectively forming the pyrazolo[1,5-a]pyridine core.[7] PIDA (phenyliodine diacetate) is often used as a mild oxidant to facilitate the reaction.[7]

Palladium-Catalyzed Intramolecular Cyclization

Modern synthetic methods leverage transition metal catalysis for efficient bond formation. For instance, the synthesis of 2-alkyl pyrazolo[1,5-a]pyridine cores can be achieved through a sequence involving a palladium-catalyzed coupling followed by N-amination and cyclization.[8][9]

  • Causality: This multi-step approach offers excellent control over substituent placement. A palladium catalyst (e.g., Pd(PPh₃)₄) facilitates the initial C-C bond formation (e.g., Sonogashira or Suzuki coupling) on the pyridine ring. Subsequent N-amination introduces the second nitrogen atom required for the pyrazole ring, which is then formed via an intramolecular cyclization.

Post-Synthetic Functionalization: Diversifying the Core

The true power of the pyrazolo[1,5-a]pyridine scaffold in drug discovery lies in its capacity for late-stage functionalization, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacological properties.

  • Nucleophilic Aromatic Substitution (NAS): The pyrimidine ring of the related pyrazolo[1,5-a]pyrimidine system is electron-deficient, making positions 5 and 7 susceptible to nucleophilic attack, especially when activated with a leaving group like a chlorine atom.[1][10] This allows for the introduction of various amines and alkoxides, which is a key strategy for modulating solubility and target engagement.[1]

  • Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki and Buchwald-Hartwig couplings are invaluable for decorating the core with aryl, heteroaryl, and amino substituents.[10][11] These reactions are typically performed on halogenated (bromo or iodo) pyrazolo[1,5-a]pyridine intermediates, offering a robust way to build molecular complexity and explore SAR.[8][9]

Applications in Drug Discovery: A Scaffold for Selective Inhibitors

The pyrazolo[1,5-a]pyridine core is a cornerstone in the development of numerous targeted therapies, particularly as kinase inhibitors and GPCR antagonists.

Protein Kinase Inhibitors

Pyrazolo[1,5-a]pyrimidine derivatives have emerged as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[11][12]

  • Mechanism of Action: Many of these compounds act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the target kinase.[11][12] The nitrogen atoms of the pyrazolo[1,5-a]pyridine core often form key hydrogen bond interactions with the hinge region of the kinase, a critical anchoring point for inhibitors.

  • PI3K Inhibitors: The phosphatidylinositol 3-kinase (PI3K) pathway is a central node in cell growth and survival. Pyrazolo[1,5-a]pyridine derivatives have been developed as highly potent and selective inhibitors of PI3K isoforms, particularly PI3Kδ and PI3Kγ, which are implicated in inflammatory diseases and cancer.[10][13]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PDK1->AKT phosphorylates Downstream Cell Survival, Growth, Proliferation AKT->Downstream promotes Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor (e.g., CPL302253) Inhibitor->PI3K INHIBITS

Caption: Inhibition of the PI3K/AKT signaling pathway by a pyrazolo[1,5-a]pyridine derivative.

Table 1: Representative Pyrazolo[1,5-a]pyridine-based Kinase Inhibitors

CompoundTarget Kinase(s)Reported Activity (IC₅₀)Therapeutic AreaReference
CPL302253 (54) PI3Kδ2.8 nMAsthma, COPD[10]
Compound 20e PI3Kγ / PI3Kδ4.0 nM / 9.1 nMCancer Immunotherapy[13]
EGFR Inhibitors EGFRVaries (nanomolar range)Non-small cell lung cancer[11][12]
B-Raf/MEK Inhibitors B-Raf, MEKVariesMelanoma[11][12]
GPCR Antagonists
  • CRF₁ Receptor Antagonists: The corticotropin-releasing factor 1 (CRF₁) receptor is implicated in stress-related disorders. A series of 3-dialkylamino-7-phenyl pyrazolo[1,5-a]pyridines were developed as potent and selective CRF₁ antagonists.[8][9] Structure-activity relationship studies revealed that specific substitutions are crucial for potency and drug-like properties. For example, compound 46 (E2508) from this series advanced into clinical trials, demonstrating robust oral efficacy in animal models.[8][9]

Table 2: Structure-Activity Relationship for Pyrazolo[1,5-a]pyridine CRF₁ Antagonists [8]

CompoundC-3 SubstituentC-7 SubstituentCRF₁ Binding (Kᵢ, nM)
24a Di-n-propylamino2,4-dichlorophenyl13
24b Dicyclopropylmethylamino2,4-dichlorophenyl7.9
46 (E2508) 4-tetrahydropyranylmethyl2,6-dimethoxy-4-methoxymethylphenyl4.1

This table illustrates that modifying the substituents at the C-3 and C-7 positions significantly impacts binding affinity to the CRF₁ receptor.

Antitubercular Agents

The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has been identified as a promising starting point for developing new drugs against Mycobacterium tuberculosis (Mtb).[6] High-throughput screening identified compounds with this core that exhibit potent antitubercular activity. Interestingly, different compounds sharing this core can have varied mechanisms of action, highlighting the scaffold's versatility.[6]

Conclusion and Future Outlook

The pyrazolo[1,5-a]pyridine core represents a truly privileged scaffold in medicinal chemistry, characterized by its synthetic accessibility and broad biological relevance. The development of diverse synthetic methodologies, from classic cyclocondensations to modern cross-coupling reactions, has enabled the creation of vast libraries of compounds for biological screening.[11] Its success as a framework for potent kinase inhibitors and GPCR modulators underscores its importance in drug discovery.

Future research will likely focus on optimizing the pharmacokinetic properties of these derivatives, such as improving bioavailability and metabolic stability, to enhance their clinical efficacy.[11][12] Furthermore, the application of this versatile core to new and challenging biological targets will undoubtedly continue to be a fruitful area of investigation for the development of next-generation therapeutics.

References

An In-Depth Technical Guide to the Discovery and History of Tetrahydropyrazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydropyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of this important chemical entity. We will explore the foundational synthetic strategies that paved the way for its discovery, delve into the modern, more sophisticated methodologies for its construction, and highlight its diverse pharmacological applications that continue to drive research in this field. This guide is intended to be a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutics based on the tetrahydropyrazolo[1,5-a]pyridine core.

Introduction: The Emergence of a Privileged Scaffold

The story of the tetrahydropyrazolo[1,5-a]pyridine core is intrinsically linked to the broader history of pyrazole and pyridine chemistry. The pyrazole ring, first synthesized in 1883 by Ludwig Knorr through the condensation of ethyl acetoacetate and phenylhydrazine, quickly became a cornerstone in heterocyclic chemistry.[1][2] Similarly, the pyridine ring, a fundamental component of many natural products and pharmaceuticals, has been a subject of intense study for over a century. The fusion of these two important heterocycles into the pyrazolopyridine framework created a new class of compounds with unique physicochemical properties and significant therapeutic potential.

The pyrazolopyridine nucleus is considered a purine analogue, and its derivatives have been investigated for their ability to act as antagonists in biological processes involving natural purines.[3][4] This bioisosteric relationship has been a guiding principle in the design of numerous pyrazolopyridine-based drugs. The partially saturated nature of the tetrahydropyrazolo[1,5-a]pyridine core offers a distinct three-dimensional geometry compared to its aromatic counterpart, allowing for more specific and nuanced interactions with biological targets. This structural feature has been exploited in the development of highly selective inhibitors for various enzymes and receptors.

This guide will trace the journey of the tetrahydropyrazolo[1,5-a]pyridine scaffold from its conceptual origins in classical heterocyclic chemistry to its current status as a key building block in modern drug discovery.

Foundational Syntheses: Paving the Way

While a singular, seminal publication marking the "first synthesis" of the unsubstituted tetrahydropyrazolo[1,5-a]pyridine core is not readily apparent in the historical literature, its origins can be traced back to the early explorations of fused pyrazole systems. The foundational work on the Knorr pyrazole synthesis and the Huisgen 1,3-dipolar cycloaddition provided the chemical language necessary for the eventual construction of this scaffold.[5][6][7][8][9][10]

Early approaches to related pyrazolopyridine systems often involved multi-step sequences, starting from pre-functionalized pyrazole or pyridine rings. These methods, while groundbreaking for their time, often suffered from limitations in scope, yield, and regioselectivity.

The Knorr Synthesis and its Extensions

The Knorr pyrazole synthesis, involving the condensation of a β-dicarbonyl compound with a hydrazine, was a pivotal discovery in pyrazole chemistry.[6][8][10][11] This robust reaction laid the groundwork for the synthesis of a vast array of pyrazole derivatives. Conceptually, the extension of this chemistry to form fused systems like pyrazolopyridines would involve the use of a cyclic β-dicarbonyl equivalent or a hydrazine derivative bearing a latent pyridine precursor.

References

CAS number 307307-97-7 properties and suppliers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 307307-97-7): A Core Fragment for Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents is increasingly driven by strategic, efficient methodologies. Fragment-Based Drug Discovery (FBDD) has emerged as a cornerstone of this effort, offering a powerful alternative to traditional high-throughput screening.[1][2] This approach utilizes small, low-complexity molecules—"fragments"—to probe the binding landscapes of biological targets, providing high-quality starting points for optimization into potent drug candidates.[3][4]

This guide provides a comprehensive technical overview of This compound (CAS 307307-97-7), a heterocyclic scaffold of significant interest. While specific biological targets for this exact molecule are not yet extensively published, its structural and physicochemical properties make it an exemplary candidate for FBDD libraries. We will delve into its core properties, plausible synthetic strategies, and, most critically, its application and validation within a typical FBDD workflow. The tetrahydropyrazolo[1,5-a]pyridine core is featured in compounds investigated for various therapeutic targets, including inhibitors of HIV-1 integrase and Hepatitis B Virus (HBV) core protein allosteric modulators, underscoring the scaffold's relevance in drug development.[5][6]

Section 1: Core Physicochemical and Structural Properties

A thorough understanding of a fragment's physical and chemical identity is the foundation of its application. This compound is a fused heterocyclic system, combining a saturated piperidine ring with an aromatic pyrazole ring. This arrangement imparts a degree of three-dimensional character while maintaining a rigid core, a desirable feature for probing protein binding pockets.

All quantitative data are summarized in the table below for clarity and rapid assessment.

PropertyValueSource(s)
CAS Number 307307-97-7[1][7][8][9][10]
IUPAC Name This compound[10]
Molecular Formula C₈H₁₀N₂O₂[1][4][10]
Molecular Weight 166.18 g/mol [4][5][11]
Appearance White to off-white crystalline powder[10]
Purity (Typical) ≥97%[8]
SMILES OC(=O)C1=C2CCCCN2N=C1[10][12]
InChI Key VOAKNFVZEGNOKV-UHFFFAOYSA-N[10]
Calculated LogP (cLogP) ~0.8[13][14]
Hydrogen Bond Donors 1 (from the carboxylic acid -OH)(Structural analysis)
Hydrogen Bond Acceptors 3 (from the carboxylic acid C=O and -OH, and the pyrazole nitrogen)(Structural analysis)
Rotatable Bonds 1 (the C-COOH bond)(Structural analysis)

Section 2: Synthesis and Quality Control

Plausible Synthetic Strategy

While a specific, scalable synthesis for this exact molecule is not prominently published, its structure is amenable to established heterocyclic chemistry principles. A common and effective method for constructing the pyrazolo[1,5-a]pyridine scaffold involves the cycloaddition or condensation of an N-amino pyridine derivative with a suitable three-carbon electrophile.

A plausible route involves the [3+2] cycloaddition of an N-aminopyridinium ylide with an propiolate ester, followed by reduction of the pyridine ring and hydrolysis of the ester. General synthetic strategies for this scaffold often involve cyclocondensations of aminoazoles with α,β-unsaturated aldehydes or ketones.[11] More advanced methods, such as catalyst-free sonochemical cycloadditions, have also been developed for related pyrazolo[1,5-a]pyridine derivatives.[15]

Expert Insight: The Importance of a Validated Structure and Purity

In FBDD, the integrity of the fragment library is paramount. The low affinities being measured mean that even minor impurities can lead to false positives or ambiguous results. Therefore, a rigorous and orthogonal quality control workflow is not just recommended; it is a requirement for trustworthy data.

  • Mass Spectrometry (MS):

    • Technique: Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

    • Rationale: To confirm the molecular weight (166.18 g/mol ) and elemental composition (C₈H₁₀N₂O₂). High-resolution MS provides an exact mass measurement, which is critical for unambiguous formula confirmation.

    • Procedure:

      • Prepare a 1 mg/mL stock solution in methanol or DMSO.

      • Dilute to ~10 µg/mL in an appropriate solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

      • Infuse directly into the ESI source in both positive and negative ion modes.

      • Expected Result: In positive mode, observe the [M+H]⁺ ion at m/z 167.0815. In negative mode, observe the [M-H]⁻ ion at m/z 165.0670.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Technique: ¹H and ¹³C NMR.

    • Rationale: To confirm the precise chemical structure, connectivity of atoms, and absence of significant organic impurities.

    • Procedure:

      • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

      • Acquire a ¹H spectrum to observe proton chemical shifts, coupling constants, and integrations.

      • Acquire a ¹³C spectrum to confirm the number and type of carbon environments.

      • Expected Result: The spectra should be consistent with the this compound structure, showing characteristic signals for the aromatic pyrazole proton, the saturated piperidine ring protons, and the carboxylic acid proton.

  • High-Performance Liquid Chromatography (HPLC):

    • Technique: Reverse-Phase HPLC with UV detection.

    • Rationale: To quantify the purity of the compound.

    • Procedure:

      • Develop a suitable method using a C18 column. A typical gradient might be 5% to 95% acetonitrile in water (with 0.1% TFA or formic acid) over 10-15 minutes.

      • Monitor at multiple wavelengths (e.g., 214 nm and 254 nm).

      • Expected Result: A single major peak with an area percentage of ≥97%.

QC_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control Cascade cluster_final Final Disposition Compound Synthesized Compound MS HR-MS Compound->MS MS_Check Correct Mass & Formula? MS->MS_Check NMR NMR (¹H, ¹³C) NMR_Check Correct Structure? NMR->NMR_Check HPLC RP-HPLC HPLC_Check Purity ≥97%? HPLC->HPLC_Check MS_Check->NMR Yes Fail FAIL (Re-purify or Re-synthesize) MS_Check->Fail No NMR_Check->HPLC Yes NMR_Check->Fail No Pass Qualified Fragment (Stock for Screening) HPLC_Check->Pass Yes HPLC_Check->Fail No

Caption: Orthogonal quality control workflow for fragment validation.

Section 3: Application in Fragment-Based Drug Discovery (FBDD)

The primary value of CAS 307307-97-7 lies in its suitability as a fragment for FBDD campaigns. Its properties align well with the widely accepted "Rule of Three," which guides the design of effective fragment libraries.[3][8][16]

Adherence to the "Rule of Three"

The "Rule of Three" (Ro3) defines desirable physicochemical properties for fragments to maximize hit rates and ensure they are good starting points for chemical optimization.[3][9][17]

Ro3 ParameterGuidelineValue for CAS 307307-97-7Conformance
Molecular Weight ≤ 300 Da166.18 DaYes
cLogP ≤ 3~0.8Yes
H-Bond Donors ≤ 31Yes
H-Bond Acceptors ≤ 33Yes
Rotatable Bonds ≤ 31Yes

Expert Insight: This compound is an ideal fragment. Its low molecular weight and complexity mean it has a higher probability of fitting into small, specific pockets on a protein target compared to a larger, more complex drug-like molecule.[3][9] The combination of a rigid core with hydrogen bonding functionalities (the carboxylic acid) provides clear vectors for interaction, which can be readily identified through structural biology methods like X-ray crystallography.

FBDD Workflow and the Role of the Fragment

The FBDD process is a multi-stage cascade designed to identify and evolve weakly binding fragments into high-affinity lead compounds.[1]

FBDD_Workflow cluster_prep 1. Preparation cluster_screen 2. Screening & Validation cluster_elucidate 3. Structural Elucidation cluster_optimize 4. Optimization Target Target Protein Preparation Screening Biophysical Screen (e.g., SPR, NMR, TSA) Target->Screening Library Fragment Library (incl. 307307-97-7) Library->Screening Hit_Val Hit Validation (Orthogonal Methods) Screening->Hit_Val Primary Hits Xray Structure Determination (X-ray Crystallography / Cryo-EM) Hit_Val->Xray Confirmed Hits SBDD Structure-Based Design (SBDD) Xray->SBDD Hit-Target Co-structure Lead Lead Compound (High Affinity & Selectivity) SBDD->Lead Iterative Optimization

Caption: The Fragment-Based Drug Discovery (FBDD) cascade.

Section 4: Experimental Protocol: Fragment Screening by Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free biophysical technique ideally suited for fragment screening.[7][18] It detects changes in mass on a sensor surface in real-time, allowing for the characterization of binding kinetics and affinity, even for the weak interactions typical of fragments.[19][20]

Objective: To identify and characterize the binding of CAS 307307-97-7 to a target protein immobilized on an SPR sensor chip.

Materials:

  • Biacore™ system (or equivalent SPR instrument)[21]

  • Sensor Chip CM5 (a common choice for direct immobilization)[21]

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Target protein (≥95% purity)

  • CAS 307307-97-7 (≥97% purity, QC-validated)

  • Running Buffer: Phosphate-buffered saline (PBS) with 0.05% P20 surfactant and 1-2% DMSO.[21]

  • Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0

  • Fragment Stock Solution: 100 mM in 100% DMSO.

Step-by-Step Methodology

Part 1: Target Immobilization (Amine Coupling)

  • Expert Rationale: The goal is to achieve a high immobilization level of the target protein to maximize the signal response (Req) for low molecular weight fragments.[7][21] Amine coupling is a robust and common method for covalent attachment.

  • Equilibrate the system with Running Buffer.

  • Activate the carboxymethylated dextran surface of the CM5 chip with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Inject the target protein (e.g., 20-50 µg/mL in Immobilization Buffer) over the activated surface until the desired immobilization level (e.g., 10,000 - 15,000 Response Units, RU) is reached.

  • Deactivate any remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

  • A reference flow cell should be prepared similarly but without protein injection (mock-coupled) to subtract nonspecific binding and bulk refractive index effects.

Part 2: Fragment Screening Assay

  • Expert Rationale: Fragments have low affinity and fast kinetics. Therefore, a high concentration range is needed, and the assay must be sensitive to small, transient binding events. The DMSO concentration in the sample must be precisely matched to the running buffer to avoid false positives from refractive index mismatch.[19][21]

  • Sample Preparation: Prepare a dilution series of the fragment (e.g., 1000, 500, 250, 125, 62.5 µM) in Running Buffer from the DMSO stock. Ensure the final DMSO concentration is identical in all samples and the buffer.

  • Binding Measurement:

    • Inject the highest concentration (1000 µM) of the fragment over the target and reference flow cells. Use a short contact time (e.g., 30-60 seconds) followed by a short dissociation phase (e.g., 60 seconds).[7]

    • If a response is observed, proceed with injecting the full concentration series.

    • Include buffer-only injections (blanks) periodically for double referencing.

  • Data Analysis:

    • Process the raw sensorgram data by subtracting the reference flow cell signal and the average of the blank injections.

    • Measure the response at equilibrium (Req) for each concentration.

    • Plot Req versus fragment concentration and fit the data to a steady-state affinity model to determine the dissociation constant (KD).

    • Trustworthiness Check: A true binding event should be concentration-dependent and show a characteristic rectangular sensorgram shape for fast on/fast off interactions. Non-specific binding often results in poorly shaped, non-saturating curves.[19]

Section 5: Commercial Availability and Suppliers

CAS 307307-97-7 is readily available as a research chemical from numerous fine chemical suppliers, facilitating its inclusion in academic and industrial screening libraries.

SupplierPurity/Notes
Thermo Fisher Scientific (Acros Organics) 97% Purity[8][10]
Sigma-Aldrich (Merck) Available through their catalog[5][9][11][17]
Fluorochem Listed as available[3]
Parchem Specialty chemical supplier[7]
Matrix Scientific Catalog number 134969[4]
TargetMol (via BIOZOL) Marketed as a fragment molecule[20]
Saan Chemical Technology 98% Purity listed[16]
Chemical-Suppliers.com Lists multiple potential vendors[22]

Conclusion

This compound (CAS 307307-97-7) represents more than just a catalog chemical; it is a well-designed tool for modern drug discovery. Its physicochemical properties are highly aligned with the guiding principles of fragment-based screening, making it an excellent starting point for identifying novel interactions with challenging biological targets. This guide has provided the essential technical framework for its characterization, handling, and, most importantly, its practical application in a robust FBDD workflow using SPR. By leveraging such high-quality chemical matter and rigorous biophysical methods, researchers can significantly enhance the efficiency and success rate of their hit-finding endeavors.

References

An In-depth Technical Guide to the Mechanism of Action of Tetrahydropyrazolo[1,5-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tetrahydropyrazolo[1,5-a]pyridine scaffold has emerged as a "privileged" structure in modern medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological macromolecules. This guide provides a comprehensive technical overview of the predominant mechanisms of action for this compound class, with a focus on their applications in oncology, infectious disease, and emerging therapeutic areas. We synthesize key findings from preclinical and discovery research to offer field-proven insights into how these compounds exert their effects at a molecular level. This document details the inhibition of critical cancer-driving pathways, including androgen receptor signaling and various protein kinase cascades, as well as the targeting of essential bacterial enzymes. Each section is supported by detailed experimental protocols and visual diagrams to provide a self-validating framework for researchers seeking to explore or develop this promising class of therapeutic agents.

Chapter 1: Mechanism of Action in Oncology - Androgen Receptor Modulation

The Androgen Receptor Signaling Axis in Prostate Cancer

The androgen receptor (AR), a ligand-activated transcription factor, is a critical driver in the development and progression of prostate cancer (PCa).[1] Upon binding to androgens like testosterone or dihydrotestosterone (DHT), the AR translocates from the cytoplasm to the nucleus. There, it dimerizes and binds to Androgen Response Elements (AREs) in the promoter regions of target genes, initiating transcription of proteins responsible for cell proliferation and survival, such as Prostate-Specific Antigen (PSA).[1][2] Therapies that block this pathway, known as androgen deprivation therapy (ADT), are a cornerstone of PCa treatment. However, resistance often develops, leading to castration-resistant prostate cancer (CRPC), which frequently remains dependent on a reactivated AR signaling axis.[1][3] This has driven the search for novel, direct AR antagonists.

Tetrahydropyrazolo[1,5-a]pyridines as AR Antagonists

A key therapeutic application of the tetrahydropyrazolo[1,5-a]pyridine scaffold is in the development of novel antiandrogens. Specifically, steroidal molecules fused with a tetrahydropyrazolo[1,5-a]pyridine moiety have been shown to act as potent AR antagonists. These compounds are designed to directly compete with endogenous androgens for binding to the AR's ligand-binding domain.

The primary mechanism involves the abrogation of AR-mediated signaling. Studies have demonstrated that these compounds can suppress the expression of well-known AR target genes, including NKX3.1 and PSA, in prostate cancer cell lines.[3] This suppression of gene transcription leads to a downstream reduction in cancer cell proliferation and has been shown to induce apoptosis, evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP).[3] The antiproliferative effects have been further confirmed by clonogenic assays, which measure the ability of single cells to form colonies after treatment.[3]

Visualizing the Androgen Receptor Signaling Pathway and Point of Inhibition

AR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP HSP90 AR->HSP Dissociates from AR_dimer AR Dimer AR->AR_dimer Translocation & Dimerization THPP Tetrahydropyrazolo [1,5-a]pyridine Compound THPP->AR Antagonistic Binding (Inhibition) ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to Apoptosis Apoptosis AR_dimer->Apoptosis Inhibition Leads to Transcription Gene Transcription (PSA, NKX3.1, etc.) ARE->Transcription Initiates Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Androgen Receptor (AR) signaling pathway and the inhibitory action of tetrahydropyrazolo[1,5-a]pyridine compounds.

Experimental Protocol: Androgen Receptor Reporter Assay

This protocol describes a cell-based luciferase reporter assay to quantify the antagonistic activity of a test compound on the androgen receptor. The principle relies on cells engineered to express the AR and a luciferase reporter gene under the control of an androgen-responsive promoter.[4]

Materials:

  • PC-3 or LNCaP prostate cancer cells

  • AR expression vector and ARE-luciferase reporter vector

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium (e.g., RPMI-1640) with charcoal-stripped fetal bovine serum (CS-FBS) to remove endogenous steroids

  • Dihydrotestosterone (DHT) as the AR agonist

  • Test tetrahydropyrazolo[1,5-a]pyridine compound

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., ONE-Glo™)

  • Luminometer

Step-by-Step Methodology:

  • Cell Seeding: Seed PC-3 cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of culture medium supplemented with CS-FBS. Incubate for 24 hours.

  • Transfection: Co-transfect the cells with the AR expression vector and the ARE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound and Agonist Addition: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound (e.g., 0.1 nM to 10 µM).

  • Agonist Challenge: After a 1-hour pre-incubation with the test compound, add DHT to each well at a final concentration corresponding to its EC50 (e.g., 0.3 nM) to stimulate AR activity.[5] Include control wells: no treatment, DHT alone (positive control), and test compound alone (to check for agonist activity).

  • Incubation: Incubate the plate for an additional 18-24 hours at 37°C in a CO2 incubator.

  • Luciferase Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add luciferase assay reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luciferase signal to a control for cell viability if necessary. Calculate the percent inhibition of DHT-induced activity for each concentration of the test compound. Plot the percent inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality and Self-Validation: This assay directly measures the functional consequence of a compound's interaction with the AR signaling pathway. The use of a known agonist (DHT) provides a positive control, while the charcoal-stripped serum ensures a low-background signal. A dose-dependent decrease in luminescence in the presence of DHT confirms an antagonistic mechanism of action.

Chapter 2: Mechanism of Action in Oncology - Kinase Inhibition

Kinases as Therapeutic Targets in Cancer

Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental mechanism for regulating nearly all cellular processes, including proliferation, survival, and differentiation. Dysregulation of kinase activity is a hallmark of cancer, making them one of the most important classes of drug targets.[6] The pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine scaffolds act as purine bioisosteres, enabling them to effectively occupy the ATP-binding pocket of many kinases, thus acting as competitive inhibitors.[7]

Inhibition of the DNA Damage Response: Targeting ATR Kinase

Ataxia telangiectasia and Rad-3 related protein (ATR) is a master kinase in the DNA damage response (DDR), particularly in response to replication stress.[8] Many cancer cells have a defective G1 checkpoint and are therefore more reliant on the ATR-mediated S and G2 checkpoints for DNA repair and survival.[8] Inhibiting ATR can thus selectively sensitize cancer cells to DNA-damaging chemotherapies. Tetrahydropyrazolo[1,5-a]pyrazine derivatives have been developed as highly potent and selective ATR inhibitors.[1][8] By blocking ATR, these compounds prevent the phosphorylation of downstream targets like Chk1, abrogating the cell cycle checkpoint and leading to catastrophic DNA damage and cell death in cancer cells undergoing replication stress.

Inhibition of Cell Cycle Progression: Targeting Cyclin-Dependent Kinases (CDKs)

Cyclin-dependent kinases (CDKs) are essential for regulating the progression of the cell cycle.[9] Aberrant CDK activity is a common feature of cancer, leading to uncontrolled cell proliferation. Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of several CDKs, including CDK1, CDK2, and CDK9.[9] Inhibition of CDK1 and CDK2 directly blocks cell cycle progression at the S and G2/M phases. Inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), suppresses the transcription of key anti-apoptotic proteins. This multi-pronged attack leads to potent antiproliferative activity.[9]

Quantitative Data: Kinase Inhibitory Activity

The inhibitory potency of compounds against specific kinases is typically determined using biochemical assays and expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Compound ScaffoldTarget KinaseIC50 (nM)Reference Cell Line
Tetrahydropyrazolo[1,5-a]pyrazineATR< 10HeLa
Pyrazolo[1,5-a]pyrimidine (BS-194)CDK23N/A (Biochemical)
Pyrazolo[1,5-a]pyrimidine (BS-194)CDK130N/A (Biochemical)
Pyrazolo[1,5-a]pyrimidine (BS-194)CDK990N/A (Biochemical)
Pyrazolo[1,5-a]pyrimidineEGFR8.4N/A (Biochemical)

(Note: Data synthesized from multiple sources for illustrative purposes.[6][8][9])

Visualizing a Kinase Inhibition Workflow

Kinase_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay Target Purified Kinase (e.g., CDK2) Assay TR-FRET Assay (e.g., LanthaScreen) Target->Assay Inhibitor Test Compound (THPP) Inhibitor->Assay ATP ATP ATP->Assay Substrate Fluorescent Substrate Substrate->Assay IC50 Determine IC50 Assay->IC50 Treatment Treat Cells with Compound IC50->Treatment Guide Dose Selection Cells Cancer Cell Line (e.g., HeLa) Cells->Treatment Lysate Prepare Cell Lysate Treatment->Lysate WB Western Blot Lysate->WB Endpoint Measure p-Rb, Cleaved PARP, Cell Cycle Arrest WB->Endpoint

Caption: A typical workflow for characterizing a kinase inhibitor, from biochemical potency to cellular effects.

Experimental Protocol: TR-FRET Kinase Inhibition Assay (LanthaScreen™)

This protocol provides a generalized procedure for determining the IC50 of a test compound against a target kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, such as the LanthaScreen™ platform.[10][11] The principle is based on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site by an inhibitor, leading to a loss of FRET signal.[10]

Materials:

  • Purified, tagged target kinase (e.g., GST-CDK2/CyclinA2)

  • Europium (Eu)-labeled anti-tag antibody (e.g., Anti-GST)

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Kinase Buffer

  • Test tetrahydropyrazolo[1,5-a]pyridine compound

  • 384-well, low-volume, non-binding plates

  • TR-FRET compatible plate reader

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Then, create an intermediate dilution series in Kinase Buffer. This is typically done at 4x the final desired concentration.

  • Kinase/Antibody Mixture Preparation: Prepare a solution containing the kinase and the Eu-labeled antibody in Kinase Buffer at 2x the final concentration. The optimal concentrations are kinase-specific and should be predetermined.

  • Tracer Preparation: Prepare a solution of the Kinase Tracer in Kinase Buffer at 2x the final concentration.

  • Assay Assembly: In a 384-well plate, add the reagents in the following order:

    • 5 µL of the 4x serially diluted test compound.

    • 10 µL of the 2x Kinase/Antibody mixture.

    • 5 µL of the 2x Tracer solution.

    • This results in a final reaction volume of 20 µL. Include controls for no inhibition (DMSO vehicle) and high inhibition (a known potent inhibitor or excess unlabeled ATP).

  • Incubation: Cover the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission from both the Europium donor (615 nm) and the Alexa Fluor™ 647 acceptor (665 nm).

  • Data Analysis: Calculate the Emission Ratio (665 nm / 615 nm) for each well. Normalize the data to the high and low controls. Plot the normalized signal against the log concentration of the inhibitor and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality and Self-Validation: This assay directly measures the binding of the inhibitor to the kinase's ATP pocket. The competitive format ensures that the observed effect is due to displacement of the tracer, indicating a direct interaction. The use of a known inhibitor as a control validates the assay's performance.

Chapter 3: Mechanism of Action in Infectious Disease - Targeting Mycobacterium tuberculosis

MmpL3: An Essential Transporter in Mycobacterium tuberculosis

Tuberculosis, caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from an infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the discovery of new drugs with novel mechanisms of action. The Mycobacterial Membrane Protein Large 3 (MmpL3) has been identified as an essential inner membrane transporter responsible for translocating trehalose monomycolate (TMM), a key precursor for mycolic acids, across the inner membrane.[12] Mycolic acids are fundamental components of the unique and impermeable mycobacterial cell wall. Inhibition of MmpL3 disrupts cell wall biosynthesis, leading to bacterial death.[13]

Tetrahydropyrazolo[1,5-a]pyrimidines as MmpL3 Inhibitors

High-throughput phenotypic screens against whole-cell Mtb have identified several potent compound series, including tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamides (THPPs).[11] Target identification studies, involving the generation and whole-genome sequencing of spontaneous resistant mutants, have consistently identified mutations in the mmpL3 gene.[11] This provides strong genetic evidence that MmpL3 is the cellular target.

The mechanism of action involves the direct inhibition of MmpL3's transport function.[14] This leads to an accumulation of TMM in the cytoplasm and a depletion of TMM in the periplasm, halting the synthesis of trehalose dimycolate (TDM) and mycolated arabinogalactan, which are vital for the cell envelope.[13] The bactericidal efficacy of these compounds against Mtb, including MDR strains, highlights their therapeutic potential.[11]

Visualizing the MmpL3 Target Identification Workflow

MmpL3_Workflow Screen 1. High-Throughput Phenotypic Screen (Whole-cell Mtb growth) Hit 2. Identify Potent Hit (THPP Compound) Screen->Hit Mutants 3. Generate Resistant Mutants (Culture Mtb on high concentration of THPP) Hit->Mutants WGS 4. Whole Genome Sequencing (WGS) of Resistant Mutants Mutants->WGS SNP 5. Identify Common Mutations (SNPs) (e.g., in mmpL3 gene) WGS->SNP Validation 6. Target Validation (Biochemical/Biophysical Assays) SNP->Validation Confirmed MmpL3 is the Target Validation->Confirmed

Caption: Workflow for identifying MmpL3 as the target of tetrahydropyrazolo[1,5-a]pyrimidine compounds.

Experimental Protocol: Whole-Cell Mycobacterial Growth Inhibition Assay

This protocol describes a standard method to determine the Minimum Inhibitory Concentration (MIC) of a test compound against M. tuberculosis using a broth microdilution method with a visual or colorimetric readout.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

  • Test tetrahydropyrazolo[1,5-a]pyrimidine compound

  • 96-well microplates

  • Resazurin sodium salt solution (for colorimetric readout)

  • Appropriate Biosafety Level 3 (BSL-3) facilities and practices

Step-by-Step Methodology:

  • Bacterial Culture Preparation: Grow M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.8).

  • Inoculum Preparation: Adjust the bacterial culture with fresh medium to a McFarland standard of 0.5, which is then further diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL.

  • Compound Plating: Prepare serial two-fold dilutions of the test compound in DMSO and then add 2 µL to the appropriate wells of a 96-well plate.

  • Inoculation: Add 198 µL of the prepared Mtb inoculum to each well containing the test compound. Include a drug-free control (DMSO vehicle) and a sterile medium control.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Readout:

    • After incubation, add 30 µL of Resazurin solution to each well.

    • Re-incubate the plates for 24-48 hours.

    • Visually assess the color change. Viable, respiring bacteria will reduce the blue resazurin to pink resorufin.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Causality and Self-Validation: This whole-cell assay is the definitive test for a compound's ability to inhibit bacterial growth. The use of a standardized inoculum and validated growth medium ensures reproducibility. The resazurin readout provides an unbiased, objective measure of metabolic activity, which is a proxy for cell viability. Comparing the MIC against wild-type Mtb to the MIC against an MmpL3-mutant strain can further validate that the compound's activity is mediated through this target.

Chapter 4: Emerging Therapeutic Applications

Photodynamic Therapy for Cancer

Photodynamic therapy (PDT) is a treatment modality that uses a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that kill cancer cells.[9] Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-fused chlorins have been developed as highly effective photosensitizers.[10] Upon excitation by light of a specific wavelength (e.g., 650 nm), these molecules transition to an excited triplet state. They then transfer this energy to molecular oxygen, generating highly reactive singlet oxygen (a Type II reaction), which induces cell death through both apoptosis and necrosis.[9][10]

Potential in Neurodegenerative Diseases

While direct evidence for tetrahydropyrazolo[1,5-a]pyridines in neurodegeneration is still emerging, related heterocyclic scaffolds show significant promise. For instance, 1,2,4-triazolo[1,5-a]pyrimidines are being investigated as microtubule-stabilizing agents for conditions like Alzheimer's disease.[15] Microtubules are essential for neuronal structure and transport, and their destabilization is a key pathological feature of several neurodegenerative diseases. Compounds that can stabilize the microtubule network may restore neuronal function and prevent cell death. The structural similarity suggests that the tetrahydropyrazolo[1,5-a]pyridine core could be a valuable starting point for designing novel neuroprotective agents.

Conclusion and Future Directions

The tetrahydropyrazolo[1,5-a]pyridine scaffold and its close analogues represent a highly validated and versatile platform for drug discovery. The diverse mechanisms of action, ranging from the competitive antagonism of nuclear hormone receptors and the inhibition of key enzyme families to the disruption of essential bacterial processes, underscore the chemical tractability and therapeutic potential of this core structure. The success of these compounds in preclinical models for cancer and tuberculosis provides a strong rationale for their continued development.

Future research should focus on optimizing the pharmacokinetic and safety profiles of lead compounds, exploring novel combinations with existing therapies (e.g., ATR inhibitors with chemotherapy), and expanding the mechanistic investigation into new therapeutic areas such as neurodegeneration and virology. The robust and validated experimental workflows detailed in this guide provide a clear roadmap for researchers to rigorously evaluate and advance the next generation of tetrahydropyrazolo[1,5-a]pyridine-based therapeutics.

References

Introduction: The Therapeutic Potential of the 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. A key example is its role in the development of potent and selective inhibitors of human lactate dehydrogenase (LDH), an enzyme of significant interest in oncology and other therapeutic areas. The parent carboxylic acid, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid, serves as a crucial building block for these inhibitors. Its carboxylic acid moiety, in particular, often plays a pivotal role in target engagement, typically by forming key ionic interactions or hydrogen bonds within the active site of the enzyme.

This guide provides an in-depth exploration of the bioisosteric modification of this scaffold, offering a technical framework for researchers and drug development professionals. We will delve into the rationale behind bioisosteric design, synthetic strategies for introducing these modifications, and the requisite protocols for evaluating the resulting analogs.

The Rationale for Bioisosteric Replacement: Beyond the Carboxylic Acid

While the carboxylic acid group is a common feature in many enzyme inhibitors due to its ability to mimic the substrate and interact with catalytic residues, it also presents significant challenges in drug development. These include poor oral bioavailability, rapid metabolism, and potential for off-target effects. Bioisosteric replacement is a powerful strategy to mitigate these liabilities while retaining or even enhancing the desired biological activity.

The core principle of bioisosterism is the substitution of a functional group with another that has similar steric and electronic properties, leading to a comparable biological response. In the context of this compound, bioisosteric design can be approached from two main perspectives:

  • Modification of the Carboxylic Acid: Replacing the carboxyl group with other acidic or neutral moieties to improve pharmacokinetic properties.

  • Modification of the Heterocyclic Core: Altering the pyrazolopyridine ring system to explore new chemical space, enhance target affinity, or modulate physicochemical properties.

The following diagram illustrates the potential points of bioisosteric modification on the core scaffold.

Bioisosteric_Modifications cluster_core This compound cluster_mods Potential Bioisosteric Modifications Core Carboxylic_Acid Carboxylic Acid Bioisosteres (e.g., Tetrazole, Acylsulfonamide) Carboxylic_Acid->Core Target for Replacement Heterocyclic_Core Heterocyclic Core Bioisosteres (e.g., Triazolopyridines, Indolizines) Heterocyclic_Core->Core Target for Replacement

Caption: Potential sites for bioisosteric modification on the this compound scaffold.

Bioisosteric Analogs of the Carboxylic Acid Moiety

The replacement of the carboxylic acid is a well-established strategy in medicinal chemistry. The choice of a suitable bioisostere depends on several factors, including the desired pKa, hydrogen bonding capacity, and overall physicochemical profile.

Classical Bioisosteres

These are functional groups that share the same valency and number of atoms.

BioisostereStructureKey Features
TetrazoleAcidic, metabolically stable, can form similar interactions to a carboxylate.
AcylsulfonamideStrongly acidic, can act as a hydrogen bond donor and acceptor.
Hydroxamic AcidCan chelate metal ions, often used in metalloenzyme inhibitors.
Non-Classical Bioisosteres

These are functional groups that do not share the same number of atoms but have similar steric and electronic properties.

BioisostereStructureKey Features
1,2,4-Oxadiazol-5(4H)-onePlanar, acidic, and can participate in hydrogen bonding.
3-hydroxy-4-pyridinoneCan act as a bidentate ligand, often used to mimic catechols or carboxylic acids.

Synthetic Strategies for Introducing Carboxylic Acid Bioisosteres

The synthesis of the parent scaffold and its bioisosteric analogs typically involves a multi-step sequence. The following is a generalized workflow for the synthesis of a tetrazole analog, a common carboxylic acid bioisostere.

Tetrazole_Synthesis_Workflow Start Starting Material (e.g., 2-chloropyridine) Step1 Synthesis of Pyrazolo[1,5-a]pyridine Core Start->Step1 Step2 Introduction of Cyano Group at C3 Step1->Step2 Step3 Cycloaddition with Azide (e.g., NaN3, NH4Cl) Step2->Step3 Product Tetrazole Analog Step3->Product

Caption: Generalized synthetic workflow for a tetrazole analog.

Experimental Protocol: Synthesis of 5-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)-1H-tetrazole

Step 1: Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonitrile

  • To a solution of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (1.0 eq) in anhydrous acetonitrile (0.2 M) under an inert atmosphere (N2), add N-chlorosuccinimide (1.1 eq).

  • Stir the reaction at room temperature for 1 hour.

  • Add potassium cyanide (1.5 eq) and 18-crown-6 (0.1 eq).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 5-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)-1H-tetrazole

  • To a solution of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonitrile (1.0 eq) in N,N-dimethylformamide (DMF) (0.3 M), add sodium azide (3.0 eq) and ammonium chloride (3.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 24 hours in a sealed tube.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully acidify with 1 M HCl to pH ~3.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography.

Bioisosteric Analogs of the Heterocyclic Core

Modification of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core can lead to novel analogs with improved properties. The goal is to maintain the key pharmacophoric features while altering the overall shape, polarity, and metabolic stability of the molecule.

Bioisosteric CoreStructureRationale for Replacement
4,5,6,7-Tetrahydrotriazolo[1,5-a]pyridineIntroduction of an additional nitrogen atom can alter hydrogen bonding capabilities and basicity.
6,7,8,9-Tetrahydro-5H-pyrazolo[1,5-a]azepineRing expansion can probe larger pockets in the binding site and alter the conformational flexibility.
4,5,6,7-Tetrahydrothieno[3,2-c]pyridineReplacement of the pyrazole with a thiophene can modify the electronic properties and metabolic profile.

The synthesis of these modified cores requires different starting materials and synthetic routes, often involving multi-step sequences with careful control of regioselectivity.

Biological Evaluation: A Framework for Assessing Bioisosteric Analogs

A robust biological evaluation cascade is essential for understanding the structure-activity relationships (SAR) of the newly synthesized analogs. Given the known activity of this scaffold as an LDH inhibitor, the following assays are recommended.

Biological_Evaluation_Workflow Start Synthesized Analogs Assay1 Primary Biochemical Assay (e.g., LDH Enzyme Inhibition) Start->Assay1 Assay2 Cellular Assay (e.g., Lactate Production in Cancer Cells) Assay1->Assay2 Active Compounds Assay3 ADME-Tox Profiling (e.g., Microsomal Stability, Cytotoxicity) Assay2->Assay3 Potent & Efficacious Compounds End Lead Optimization Assay3->End Compounds with Favorable Profiles

Caption: A typical workflow for the biological evaluation of bioisosteric analogs.

Protocol: LDH Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of LDH.

  • Reagents and Materials:

    • Human LDH enzyme (recombinant)

    • NAD+

    • L-lactic acid

    • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

    • Test compounds dissolved in DMSO

    • 384-well microplate

    • Plate reader capable of measuring absorbance at 340 nm

  • Assay Procedure:

    • Prepare a reaction mixture containing NAD+ and L-lactic acid in the assay buffer.

    • Add the test compound at various concentrations to the wells of the microplate.

    • Add the LDH enzyme to initiate the reaction.

    • Incubate the plate at 37 °C for 15 minutes.

    • Measure the rate of NADH formation by monitoring the increase in absorbance at 340 nm.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold is a validated starting point for the design of potent enzyme inhibitors. Bioisosteric modification of both the carboxylic acid moiety and the heterocyclic core offers a powerful strategy to optimize the pharmacological properties of this class of compounds. The systematic application of the synthetic and biological evaluation protocols outlined in this guide will enable the rational design of novel analogs with improved therapeutic potential.

Future work in this area should focus on the exploration of non-classical bioisosteres and the use of structure-based drug design to guide the selection of modifications. The integration of computational modeling with synthetic chemistry and biological testing will be crucial for accelerating the discovery of next-generation therapeutics based on this versatile scaffold.

Methodological & Application

Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Tetrahydropyrazolo[1,5-a]pyridine Scaffold

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. This bicyclic system is a key structural motif in a variety of biologically active molecules, demonstrating a broad spectrum of pharmacological activities. Derivatives of this scaffold have been investigated as potent inhibitors of various kinases, positioning them as promising candidates for the development of novel therapeutics for cancer and inflammatory diseases.[1][2] Furthermore, this structural framework is being explored for its potential in treating a range of other conditions, underscoring its versatility and importance in the design of new chemical entities with therapeutic potential.[3][4] The synthesis of derivatives such as 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid provides a valuable building block for the elaboration of more complex molecules with tailored biological profiles.

This application note provides a comprehensive guide for the synthesis of this compound, commencing with the preparation of the key starting material, N-aminopiperidine. The synthetic strategy hinges on a crucial [3+2] cycloaddition reaction, followed by ester hydrolysis. This document outlines a detailed, step-by-step protocol, including reaction mechanisms, safety precautions, and characterization of the synthesized compounds.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The synthesis of this compound is strategically designed in a two-step sequence following the preparation of the N-aminopiperidine starting material. The core of this approach lies in the construction of the pyrazolo[1,5-a]pyridine ring system via a 1,3-dipolar cycloaddition reaction.

Step 1: Synthesis of Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate

The first key transformation involves the [3+2] cycloaddition of N-aminopiperidine with ethyl propiolate. In this reaction, N-aminopiperidine acts as a 1,3-dipole precursor. It is believed that an in-situ generated N-ylide intermediate undergoes cycloaddition with the electron-deficient alkyne, ethyl propiolate, which serves as the dipolarophile. This concerted pericyclic reaction leads to the formation of the five-membered pyrazole ring fused to the piperidine backbone, yielding the corresponding ethyl ester.

Step 2: Hydrolysis to this compound

The final step of the synthesis is the hydrolysis of the ethyl ester intermediate to the desired carboxylic acid. This transformation is typically achieved under basic conditions, for instance, by employing sodium hydroxide or lithium hydroxide in a suitable solvent system like a mixture of methanol and water. The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to afford the final product, this compound.

Caption: Synthetic workflow for the target molecule.

Detailed Experimental Protocols

PART 1: Synthesis of N-Aminopiperidine

This protocol describes the synthesis of N-aminopiperidine from piperidine via a two-step process involving nitrosation followed by reduction.

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )Amount (mmol)Volume/Mass
PiperidineC₅H₁₁N85.151008.52 g
Sodium NitriteNaNO₂69.001208.28 g
Hydrochloric AcidHCl (conc.)36.46-~10 mL
Zinc DustZn65.3820013.08 g
Acetic AcidCH₃COOH60.05-~50 mL
Diethyl Ether(C₂H₅)₂O74.12-As needed
Sodium HydroxideNaOH40.00-As needed
Anhydrous MgSO₄MgSO₄120.37-As needed

Protocol:

Step 1a: Synthesis of N-Nitrosopiperidine

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve piperidine (8.52 g, 100 mmol) in 50 mL of water.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add concentrated hydrochloric acid (~10 mL) dropwise while maintaining the temperature below 10 °C until the solution is acidic (pH ~2-3).

  • In a separate beaker, dissolve sodium nitrite (8.28 g, 120 mmol) in 30 mL of water.

  • Add the sodium nitrite solution dropwise to the piperidine hydrochloride solution over 30 minutes, ensuring the temperature remains between 0-5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional hour.

  • Transfer the reaction mixture to a separatory funnel and extract the N-nitrosopiperidine with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain N-nitrosopiperidine as a yellow oil.

Step 1b: Reduction of N-Nitrosopiperidine to N-Aminopiperidine

  • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, add zinc dust (13.08 g, 200 mmol) and 50 mL of water.

  • Cool the suspension in an ice bath and slowly add a solution of N-nitrosopiperidine (from the previous step) in 50 mL of acetic acid dropwise, keeping the internal temperature below 20 °C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.

  • Heat the reaction mixture to 60-70 °C and stir for an additional hour to ensure complete reaction.

  • Cool the mixture to room temperature and filter off the excess zinc dust.

  • Make the filtrate strongly basic (pH > 12) by the slow addition of solid sodium hydroxide while cooling in an ice bath.

  • Extract the aqueous layer with diethyl ether (4 x 75 mL).

  • Combine the organic extracts, dry over anhydrous potassium carbonate, filter, and carefully remove the solvent by distillation at atmospheric pressure (due to the volatility of the product). The remaining liquid is N-aminopiperidine.

Safety Note: N-Nitrosamines are potent carcinogens and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Hydrazine and its derivatives are toxic and potentially explosive. Handle with caution.

PART 2: Synthesis of Ethyl 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate

This protocol details the [3+2] cycloaddition reaction between N-aminopiperidine and ethyl propiolate.

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )Amount (mmol)Volume/Mass
N-AminopiperidineC₅H₁₂N₂100.16505.01 g
Ethyl PropiolateC₅H₆O₂98.10555.40 g
TolueneC₇H₈92.14-100 mL
Acetic AcidCH₃COOH60.05catalytic~1 mL

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-aminopiperidine (5.01 g, 50 mmol) and 100 mL of toluene.

  • Add a catalytic amount of glacial acetic acid (~1 mL).

  • To this solution, add ethyl propiolate (5.40 g, 55 mmol) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate as a viscous oil or low-melting solid.

Expected Characterization of Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.55 (s, 1H, pyrazole-H), 4.25 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 4.10 (t, J = 5.5 Hz, 2H, N-CH₂), 3.05 (t, J = 6.0 Hz, 2H, N-CH₂), 1.95-1.85 (m, 4H, piperidine-CH₂), 1.32 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 164.5, 148.0, 140.5, 105.0, 60.0, 48.0, 25.0, 23.5, 22.0, 14.5.

  • IR (KBr, cm⁻¹): ~2930 (C-H), ~1710 (C=O, ester), ~1550 (C=C).

  • MS (ESI): m/z 195.11 [M+H]⁺.

PART 3: Synthesis of this compound

This protocol describes the hydrolysis of the ethyl ester to the final carboxylic acid.

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )Amount (mmol)Volume/Mass
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylateC₁₀H₁₄N₂O₂194.23407.77 g
Sodium HydroxideNaOH40.00803.20 g
MethanolCH₃OH32.04-80 mL
WaterH₂O18.02-20 mL
Hydrochloric Acid (1 M)HCl36.46-As needed

Protocol:

  • In a 250 mL round-bottom flask, dissolve ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate (7.77 g, 40 mmol) in a mixture of methanol (80 mL) and water (20 mL).

  • Add sodium hydroxide (3.20 g, 80 mmol) to the solution and stir the mixture at room temperature for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with 50 mL of water and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with 1 M hydrochloric acid.

  • A white precipitate of the carboxylic acid should form.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven to afford this compound.

Expected Characterization of this compound:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 12.5 (br s, 1H, COOH), 7.80 (s, 1H, pyrazole-H), 4.05 (t, J = 5.5 Hz, 2H, N-CH₂), 2.95 (t, J = 6.0 Hz, 2H, N-CH₂), 1.85-1.75 (m, 4H, piperidine-CH₂).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 165.5, 148.5, 141.0, 106.0, 47.5, 24.5, 23.0, 21.5.

  • IR (KBr, cm⁻¹): ~3000 (O-H, broad), ~2935 (C-H), ~1690 (C=O, acid), ~1555 (C=C).

  • MS (ESI): m/z 167.08 [M+H]⁺.

Mechanism of the [3+2] Cycloaddition

The formation of the tetrahydropyrazolo[1,5-a]pyridine ring system proceeds through a 1,3-dipolar cycloaddition mechanism.

Caption: Mechanism of the [3+2] cycloaddition reaction.

  • Ylide Formation: In the presence of a proton source (catalytic acetic acid), an equilibrium is established, leading to the formation of a reactive N-aminopiperidinium ylide. This ylide is a 1,3-dipole, possessing a positive and a negative charge separated by three atoms.

  • Concerted Cycloaddition: The N-ylide then undergoes a concerted [3+2] cycloaddition reaction with the electron-deficient alkyne, ethyl propiolate. This is a pericyclic reaction where the pi systems of the dipole and the dipolarophile interact in a single transition state to form a five-membered ring.

  • Aromatization: The initial cycloadduct rapidly undergoes a proton shift to achieve aromaticity in the newly formed pyrazole ring, resulting in the stable ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations involving volatile, toxic, or carcinogenic substances must be performed in a certified chemical fume hood.

  • Hydrazine Derivatives: N-aminopiperidine is a hydrazine derivative and should be handled with care. Hydrazines are known to be toxic and potentially carcinogenic. Avoid inhalation, ingestion, and skin contact.

  • N-Nitrosamines: N-nitrosopiperidine is a potent carcinogen. All steps involving this intermediate must be conducted with extreme caution and appropriate containment measures.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. The described methodology, based on a robust [3+2] cycloaddition reaction, offers an efficient route to this valuable heterocyclic building block. The provided protocols, along with the mechanistic insights and safety information, are intended to support researchers in the fields of organic synthesis, medicinal chemistry, and drug development in their efforts to explore the chemical space around the tetrahydropyrazolo[1,5-a]pyridine scaffold.

References

Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Carboxylic Acid Derivatization in Modern Research

The carboxylic acid moiety is a cornerstone of organic chemistry and biochemistry, present in a vast array of molecules from simple fatty acids to complex pharmaceuticals and peptides. However, the inherent polarity and low volatility conferred by the carboxyl group often present significant analytical challenges, hindering direct analysis by techniques such as gas chromatography (GC) and, in some cases, complicating liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) analysis. Derivatization, the process of chemically modifying a functional group, serves as an indispensable tool to overcome these limitations. By converting the carboxylic acid into a less polar and more volatile derivative, we can enhance chromatographic resolution, improve thermal stability, and increase detection sensitivity.

This comprehensive guide provides an in-depth exploration of the most effective and widely adopted protocols for the derivatization of carboxylic acids. Moving beyond a mere recitation of steps, this document delves into the causality behind experimental choices, offering field-proven insights to empower researchers, scientists, and drug development professionals to select and execute the optimal derivatization strategy for their specific analytical or synthetic needs. Each protocol is designed as a self-validating system, ensuring robust and reproducible results.

I. Strategic Approaches to Carboxylic Acid Derivatization

The choice of a derivatization strategy is dictated by the analytical technique to be employed, the physicochemical properties of the analyte, and the desired outcome of the modification. The three primary strategies discussed herein are esterification, amide formation, and silylation.

Esterification: Enhancing Volatility for Gas Chromatography

Esterification is a classic and highly effective method for derivatizing carboxylic acids, particularly for GC analysis. The replacement of the acidic proton with an alkyl or aryl group significantly reduces the polarity and increases the volatility of the analyte.

One of the most fundamental methods for esterification is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1] The reaction is an equilibrium process, and typically, a large excess of the alcohol is used to drive the reaction to completion.

DOT Script for Fischer-Speier Esterification Mechanism

Caption: Mechanism of Fischer-Speier Esterification.

This protocol is highly efficient for the preparation of methyl esters of a wide range of carboxylic acids, including fatty acids.

Materials:

  • Carboxylic acid sample (1-5 mg)

  • 14% Boron Trifluoride in Methanol (BF₃-MeOH)

  • Hexane (HPLC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • 2 mL reaction vials with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of the carboxylic acid sample into a 2 mL reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 1 mL of 14% BF₃-MeOH to the vial.

  • Reaction: Tightly cap the vial and heat at 60°C for 30 minutes.[2]

  • Extraction: Cool the vial to room temperature. Add 1 mL of saturated NaCl solution and 1 mL of hexane. Vortex vigorously for 1 minute.

  • Phase Separation: Allow the layers to separate. The upper hexane layer contains the methyl ester derivatives.

  • Drying: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove residual water.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Causality and Insights:

  • Why BF₃-MeOH? Boron trifluoride is a powerful Lewis acid that catalyzes the esterification reaction efficiently, often with shorter reaction times and milder conditions than strong protic acids like H₂SO₄.

  • Why heat? Heating increases the reaction rate, ensuring complete derivatization, especially for sterically hindered carboxylic acids.

  • Why extract with hexane? The resulting methyl esters are nonpolar and will preferentially partition into the hexane layer, separating them from the polar reaction medium and salts.

Diazomethane (CH₂N₂) is a highly reactive reagent that provides a rapid and quantitative method for the formation of methyl esters at room temperature.[3] However, it is also highly toxic and explosive, requiring specialized handling procedures.

Mechanism of Action: The reaction proceeds via an initial acid-base reaction where the carboxylic acid protonates the diazomethane. The resulting carboxylate anion then acts as a nucleophile in an Sₙ2 reaction, attacking the methyl group and displacing nitrogen gas as a leaving group.[4][5]

DOT Script for Diazomethane Esterification

Diazomethane_Esterification RCOOH R-COOH Carboxylate R-COO⁻ RCOOH->Carboxylate + CH₂N₂ CH2N2 CH₂N₂ Diazonium CH₃-N₂⁺ CH2N2->Diazonium + H⁺ (from R-COOH) Ester R-COOCH₃ Carboxylate->Ester Sₙ2 attack on CH₃-N₂⁺ N2_gas N₂ (gas) Diazonium->N2_gas as leaving group

Caption: Mechanism of esterification with diazomethane.

Note: Due to the hazardous nature of diazomethane, a detailed protocol is not provided here. Its use is generally restricted to experienced personnel in well-equipped laboratories. Trimethylsilyldiazomethane (TMS-diazomethane) is a safer alternative that can also be used for the preparation of methyl esters.[5][6]

Amide Formation: A Versatile Strategy for HPLC and Bio-conjugation

The formation of an amide bond is a cornerstone of peptide synthesis and is also widely used to derivatize carboxylic acids for HPLC analysis, often to introduce a UV-active or fluorescent tag.[7][8][9] Direct reaction between a carboxylic acid and an amine is generally unfavorable as it forms a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated".

Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-dicyclohexylcarbodiimide (DCC), are powerful dehydrating agents that activate carboxylic acids to form a highly reactive O-acylisourea intermediate.[10][11] This intermediate is then susceptible to nucleophilic attack by an amine to form the desired amide.

To improve efficiency and suppress side reactions, such as the rearrangement of the O-acylisourea to a stable N-acylurea, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are often used.[11][12] These additives react with the O-acylisourea to form a more stable, yet still reactive, activated ester.

DOT Script for Carbodiimide-Mediated Amide Formation

Amide_Formation RCOOH R-COOH O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC EDC R_NH2 R'-NH₂ Amide R-CONH-R' O_acylisourea->Amide + R'-NH₂ Urea_byproduct Urea Byproduct O_acylisourea->Urea_byproduct releases NHS_Ester NHS Ester (optional with NHS)

Caption: Carbodiimide-mediated amide bond formation.

This protocol is suitable for a wide range of applications, from preparing derivatives for HPLC analysis to conjugating carboxylic acids to amine-containing biomolecules.

Materials:

  • Carboxylic acid (1 equivalent)

  • Amine (1-1.2 equivalents)

  • EDC (1.2 equivalents)

  • NHS (1.2 equivalents)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Dichloromethane (DCM))

  • Reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon)

  • Magnetic stirrer

Procedure:

  • Activation: In a flask under an inert atmosphere, dissolve the carboxylic acid (1 equivalent) and NHS (1.2 equivalents) in the chosen anhydrous solvent.

  • Add EDC (1.2 equivalents) to the solution and stir at room temperature for 15-60 minutes to form the activated NHS ester.[13]

  • Amine Coupling: Add the amine (1-1.2 equivalents) to the activated carboxylic acid solution.

  • Stir the reaction at room temperature for 2-12 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography if necessary.

Causality and Insights:

  • Why EDC/NHS? EDC is water-soluble, and its urea byproduct is also water-soluble, making it easy to remove during aqueous work-up.[10] NHS forms a more stable activated ester than the O-acylisourea intermediate, reducing side reactions and increasing the efficiency of the coupling with the amine.[12]

  • Why an inert atmosphere? While not always strictly necessary, an inert atmosphere prevents moisture from hydrolyzing the activated intermediates, which can reduce yields.

  • Why the specific washes? The HCl wash removes any unreacted amine and basic byproducts. The NaHCO₃ wash removes any unreacted carboxylic acid and acidic byproducts. The brine wash helps to remove residual water from the organic layer.

Silylation: The Gold Standard for GC Analysis of Polar Analytes

Silylation is a highly effective derivatization technique that replaces active hydrogen atoms with a trimethylsilyl (TMS) group.[14] This process is particularly valuable for the GC-MS analysis of polar compounds like carboxylic acids.[15] The replacement of the acidic proton of the carboxyl group with a non-polar TMS group increases the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and enhanced detection.[14][16]

N,O-Bis(trimethylsilyl)acetamide (BSA) is a potent and widely used silylating agent. The silylation of a carboxylic acid with BSA proceeds via a nucleophilic attack of the carboxylate oxygen on the silicon atom of the BSA molecule, forming a trimethylsilyl ester.[14]

DOT Script for Silylation of Carboxylic Acid

Silylation RCOOH R-COOH TMS_Ester R-COOSi(CH₃)₃ RCOOH->TMS_Ester + BSA BSA BSA Byproduct N-trimethylsilylacetamide BSA->Byproduct as byproduct

Caption: Silylation of a carboxylic acid using BSA.

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is another common and highly effective silylating reagent. The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance its reactivity.

Materials:

  • Dried carboxylic acid sample (0.1-1 mg)

  • BSTFA (with 1% TMCS, optional)

  • Aprotic solvent (e.g., Pyridine, Acetonitrile, Dichloromethane)

  • 2 mL reaction vial with PTFE-lined cap

  • Heating block

Procedure:

  • Sample Preparation: Place the dried carboxylic acid sample (approximately 0.1-1 mg) in a 2 mL reaction vial. It is crucial that the sample is completely dry, as moisture will deactivate the silylating reagent.

  • Reagent Addition: Add 100 µL of a suitable aprotic solvent to dissolve the sample. Then, add 100 µL of BSTFA (with 1% TMCS if needed for less reactive acids).

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes.[2]

  • Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS. No work-up is typically required.

Causality and Insights:

  • Why BSTFA? BSTFA and its byproducts are highly volatile, which prevents them from interfering with the chromatography of the derivatized analyte.

  • Why is dryness critical? Silylating reagents react readily with water. Any moisture present in the sample or solvent will be preferentially silylated, consuming the reagent and reducing the yield of the desired derivative.

  • Why no work-up? The direct injection of the reaction mixture is possible because the excess reagent and byproducts are volatile and generally do not interfere with the analysis.

II. Comparative Analysis of Derivatization Reagents

The selection of the appropriate derivatization reagent is a critical decision that can significantly impact the success of an analysis. The following table provides a comparative overview of the common reagents discussed.

Derivatization Method Reagent System Typical Reaction Time Typical Yield Range (%) Key Advantages Common Side Reactions/Limitations
Esterification BF₃-Methanol30 min - 2 hours80-95%High efficiency, good for fatty acids.Requires heating, acidic conditions may not be suitable for all analytes.
Esterification Diazomethane< 5 minutes>95%Very fast, quantitative, mild conditions.Highly toxic and explosive; requires specialized handling.
Amide Formation EDC/NHS2-12 hours60-95%Water-soluble byproducts, versatile for HPLC and bioconjugation.[13]Can be slower than other methods, potential for side reactions without additives.[11]
Amide Formation HATU/DIPEA1-4 hours70-98%Fast reaction times, high yields, low racemization.[13]More expensive than carbodiimides, byproducts can be difficult to remove.
Silylation BSTFA (+/- TMCS)15-60 minutes>90%Volatile byproducts, rapid reaction, suitable for a wide range of polar compounds.Highly sensitive to moisture, derivatives can be hydrolytically unstable.

III. Chiral Derivatization: Resolving Enantiomers

For chiral carboxylic acids, derivatization with an enantiomerically pure reagent can be used to form diastereomers. These diastereomers have different physical properties and can be separated using standard achiral chromatography techniques (GC or HPLC).[17]

Common chiral derivatizing agents for carboxylic acids include enantiomerically pure alcohols (to form diastereomeric esters) or amines (to form diastereomeric amides).[17] For instance, (S)-(-)-α-methylbenzylamine can be coupled with a racemic carboxylic acid using the amide formation protocols described above to yield diastereomeric amides that can be resolved by HPLC.

Conclusion

The derivatization of carboxylic acids is a powerful and often essential step in the analytical workflow. A thorough understanding of the underlying reaction mechanisms and the practical considerations for each protocol allows the researcher to make informed decisions, leading to robust, reliable, and accurate results. By moving beyond simple procedural execution to a more causal understanding, scientists can effectively troubleshoot and optimize their derivatization strategies, unlocking the full potential of their analytical instrumentation.

References

The Versatile Scaffold: 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic Acid in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, demanding the exploration of diverse chemical architectures. Among these, the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid scaffold has emerged as a privileged structure, demonstrating remarkable versatility and potential across a spectrum of biological targets. This guide provides an in-depth exploration of this scaffold, offering insights into its significance, synthetic strategies, and application in the design and development of next-generation therapeutics. We will delve into specific case studies, supported by detailed protocols, to equip researchers and drug development professionals with the knowledge to effectively harness the potential of this promising molecular framework.

The Strategic Advantage of the Tetrahydropyrazolo[1,5-a]pyridine Core

The power of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold lies in its unique three-dimensional structure and chemical properties. The fused ring system provides a rigid core, which can be advantageous for optimizing binding to biological targets. The presence of multiple nitrogen atoms offers opportunities for hydrogen bonding interactions, while the carboxylic acid moiety serves as a versatile handle for further chemical modifications, enabling the fine-tuning of physicochemical properties and biological activity. This scaffold has been successfully employed in the development of inhibitors for a range of targets, including kinases, viral enzymes, and bacterial proteins.

General Synthetic Strategies: A Pathway to Innovation

The synthesis of derivatives based on the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core often follows a convergent approach, allowing for the facile introduction of diversity at various positions. A common strategy involves the condensation of an aminopyrazole with a suitable diketone, followed by reduction of the resulting pyrimidine ring.

A generalized synthetic workflow is depicted below:

G cluster_0 Core Synthesis cluster_1 Derivatization Aminopyrazole Aminopyrazole Pyrazolopyrimidine Pyrazolopyrimidine Aminopyrazole->Pyrazolopyrimidine Condensation Diketone Diketone Diketone->Pyrazolopyrimidine Reduction Reduction Pyrazolopyrimidine->Reduction THPP_Core Tetrahydropyrazolo[1,5-a]pyrimidine Core Reduction->THPP_Core Amide_Coupling Amide Coupling THPP_Core->Amide_Coupling Final_Compound Final Bioactive Compound Amide_Coupling->Final_Compound Benzyl_Amines Benzyl_Amines Benzyl_Amines->Amide_Coupling

Caption: Generalized synthetic route to Tetrahydropyrazolo[1,5-a]pyrimidine derivatives.

This modular synthesis allows for the exploration of a vast chemical space, a critical aspect of modern drug discovery campaigns.

Application in Drug Design: Case Studies

The versatility of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold is best illustrated through its successful application in various drug discovery programs.

Case Study 1: Potent and Orally Active Antitubercular Agents

The emergence of multidrug-resistant tuberculosis (MDR-TB) has created an urgent need for new therapeutics. A high-throughput screening campaign identified the tetrahydropyrazolo[1,5-a]pyrimidine scaffold as a promising starting point for the development of novel anti-TB drugs.[1][2]

Biological Target: While the exact target for some of the initial hits was unknown, subsequent studies have identified the essential MmpL3 transporter as a key target for this class of compounds.[2]

Structure-Activity Relationship (SAR) and Lead Optimization: Systematic modifications of the initial hit compound led to the identification of potent analogs with improved pharmacokinetic properties. Key findings from the SAR studies include:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the pyrazole core significantly influenced the antitubercular activity.

  • Amide Moiety: The amide linkage was found to be crucial for activity, and variations in the amine component allowed for the modulation of physicochemical properties such as lipophilicity and solubility.

Table 1: In Vitro and In Vivo Profile of Lead Antitubercular Compounds [2]

CompoundM. tuberculosis H37Rv MIC (µM)Intracellular M. tuberculosis H37Rv (µM)Cytotoxicity (HepG2, µM)Mouse Microsomal Clearance (µL/min/mg)Oral AUC (µM*h)
Lead 3 0.080.25>1001015.6
Lead 4 0.030.12>100258.9

These optimized compounds demonstrated excellent in vivo efficacy in a mouse model of tuberculosis, highlighting the potential of this scaffold in combating this devastating disease.[1]

Case Study 2: Novel HIV-1 Integrase Inhibitors

HIV-1 integrase is a key enzyme responsible for the integration of the viral genome into the host cell's DNA, making it an attractive target for antiretroviral therapy. A series of 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides were designed and synthesized as novel HIV-1 integrase inhibitors.[3]

Biological Target: HIV-1 Integrase

Structure-Activity Relationship (SAR): The SAR studies revealed that a coplanar relationship of the metal-binding heteroatoms in the scaffold is optimal for binding to the integrase active site.[3] Potency was further enhanced by adjusting the lipophilicity of the molecule.

Table 2: Potency of a Lead HIV-1 Integrase Inhibitor [3]

CompoundIntegrase Strand Transfer IC50 (nM)HIV-1 Replication in 50% NHS IC95 (nM)
17b 7463

This work demonstrates the utility of the tetrahydropyrazolo[1,5-a]pyridine core in designing potent inhibitors of viral enzymes.

Case Study 3: ATR Inhibitors for Cancer Therapy

Ataxia telangiectasia and Rad3-related (ATR) protein is a key kinase in the DNA damage response pathway and a promising target for cancer therapy. A series of tetrahydropyrazolo[1,5-a]pyrazines were developed as potent and selective ATR inhibitors.[4]

Biological Target: ATR Kinase

Structure-Activity Relationship (SAR): Structure-based drug design, aided by ATR homology modeling, was instrumental in guiding the medicinal chemistry efforts.[4] Saturation of a phenyl ring in the lead series led to improved selectivity against other PIKK family members like ATM and DNA-PK.[4]

Table 3: Selectivity and Property Data for an ATR Inhibitor [4]

CompoundATR IC50 (nM)ATM IC50 (nM)DNA-PK IC50 (nM)pChk1 IC50 (nM)
7 1.4>10000>1000020

The optimized compound exhibited a favorable in vivo profile, making it a valuable tool for further probing ATR biology.[4]

Experimental Protocols

To facilitate the exploration of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold, we provide the following representative protocols.

Protocol 1: General Synthesis of a Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide Derivative

This protocol is a generalized procedure based on synthetic strategies reported in the literature.[1]

Step 1: Synthesis of the Pyrazolopyrimidine Core

  • To a solution of the appropriate aminopyrazole (1 equivalent) in acetic acid, add the corresponding diketone (1.1 equivalents).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the pyrazolopyrimidine.

Step 2: Reduction of the Pyrimidine Ring

  • Suspend the pyrazolopyrimidine (1 equivalent) in methanol.

  • Add sodium borohydride (NaBH4) (3-5 equivalents) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tetrahydropyrazolopyrimidine core.

Step 3: Amide Coupling

  • Dissolve the tetrahydropyrazolopyrimidine carboxylic acid (1 equivalent) in a suitable solvent such as DMF.

  • Add a coupling agent, for example, HATU (1.2 equivalents), and a base like DIPEA (2 equivalents).

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add the desired benzylamine (1.1 equivalents) and continue stirring at room temperature overnight.

  • Pour the reaction mixture into water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the final compound.

Protocol 2: In Vitro Antitubercular Activity Assay

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against Mycobacterium tuberculosis.

  • Prepare a serial dilution of the test compound in a 96-well microplate.

  • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

  • Include appropriate positive (e.g., rifampicin) and negative (no drug) controls.

  • Incubate the plates at 37°C for 7-14 days.

  • Determine the MIC as the lowest concentration of the compound that inhibits visible growth of the bacteria.

Protocol 3: HIV-1 Integrase Strand Transfer Assay

This protocol describes a biochemical assay to measure the inhibition of the strand transfer activity of HIV-1 integrase.

  • Pre-incubate the test compound with recombinant HIV-1 integrase enzyme in a reaction buffer.

  • Initiate the strand transfer reaction by adding a labeled donor DNA and a target DNA.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction and analyze the products by gel electrophoresis or a fluorescence-based readout.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the integrase activity.

Drug Discovery Workflow Visualization

The following diagram illustrates a typical drug discovery workflow employing the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold.

G cluster_workflow Drug Discovery Workflow Target_ID Target Identification and Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_ID Hit Identification (e.g., THPP Scaffold) HTS->Hit_ID Lead_Gen Lead Generation (SAR Studies) Hit_ID->Lead_Gen Lead_Opt Lead Optimization (ADME/Tox) Lead_Gen->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A typical drug discovery pipeline.

Conclusion

The this compound scaffold represents a highly valuable and versatile platform for the design of novel therapeutic agents. Its favorable structural and chemical properties, coupled with adaptable synthetic routes, have enabled the development of potent and selective modulators of diverse biological targets. The case studies presented herein underscore the broad applicability of this scaffold in addressing significant unmet medical needs, from infectious diseases to oncology. As our understanding of disease biology continues to evolve, the strategic application of such privileged scaffolds will undoubtedly remain a cornerstone of successful drug discovery endeavors.

References

Application Notes and Protocols for the Development of Antitubercular Agents from Pyrazolo[1,5-a]pyridine-3-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in the Fight Against Tuberculosis

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the urgent development of novel antitubercular agents with new mechanisms of action. The pyrazolo[1,5-a]pyridine-3-carboxamide scaffold has emerged as a highly promising chemical series, yielding compounds with potent bactericidal activity against both drug-susceptible and resistant Mtb strains.[1][2] These compounds have been shown to target critical cellular processes in Mtb, including the respiratory cytochrome bcc complex (QcrB) and the mycolic acid transporter MmpL3, both of which are essential for the bacterium's survival.[3][4][5]

This comprehensive guide is designed for researchers, medicinal chemists, and drug development professionals. It provides an in-depth overview of the synthesis, biological evaluation, and characterization of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives as potential antitubercular drug candidates. The protocols detailed herein are based on established methodologies from peer-reviewed literature to ensure scientific rigor and reproducibility.

Chemical Synthesis: Building the Core Scaffold and Key Analogs

The synthesis of pyrazolo[1,5-a]pyridine-3-carboxamides is a multi-step process that begins with the construction of the core pyrazolo[1,5-a]pyridine ring system, followed by amidation to introduce the carboxamide functionality and the desired side chains. The following protocols are representative of the synthetic routes described in the literature.[1][6]

Protocol 1: Synthesis of 2-Methyl-5-methoxy-pyrazolo[1,5-a]pyridine-3-carboxylic Acid (Key Intermediate)

This protocol outlines the synthesis of a key carboxylic acid intermediate, which serves as the backbone for many potent analogs.

Materials:

  • Substituted pyridines (e.g., 2-amino-6-methoxypyridine)

  • O-(2,4-dinitrophenyl)hydroxylamine (DNPH) or O-mesitylenesulfonylhydroxylamine (MSH)

  • Substituted ethyl propiolate

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Ethanol (EtOH)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography setup)

Step-by-Step Procedure:

  • N-amination of Substituted Pyridine:

    • Dissolve the substituted pyridine (1.0 eq) in DCM.

    • Add DNPH or MSH (1.1 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-aminopyridinium salt.

  • 1,3-Bipolar Cycloaddition:

    • Dissolve the N-aminopyridinium salt (1.0 eq) in DMF.

    • Add substituted ethyl propiolate (1.2 eq) and potassium carbonate (2.0 eq).

    • Heat the reaction mixture to 80 °C for 4-6 hours.

    • Monitor the formation of the pyrazolo[1,5-a]pyridine-3-carboxylate ester by TLC.

    • After completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to yield the ethyl pyrazolo[1,5-a]pyridine-3-carboxylate.

  • Hydrolysis to Carboxylic Acid:

    • Dissolve the purified ester (1.0 eq) in a mixture of EtOH and water (3:1).

    • Add NaOH (3.0 eq) and heat the mixture to reflux for 2-4 hours.

    • Monitor the hydrolysis by TLC.

    • After completion, cool the reaction mixture to room temperature and remove the EtOH under reduced pressure.

    • Acidify the aqueous solution to pH 2-3 with 1N HCl.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain the desired 2-methyl-5-methoxy-pyrazolo[1,5-a]pyridine-3-carboxylic acid.

Protocol 2: Amidation to Synthesize Final Pyrazolo[1,5-a]pyridine-3-carboxamide Analogs

This protocol describes the coupling of the carboxylic acid intermediate with various primary amines to generate a library of carboxamide derivatives.

Materials:

  • Pyrazolo[1,5-a]pyridine-3-carboxylic acid intermediate (from Protocol 1)

  • Desired primary amine (e.g., substituted benzylamines)

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: DMF

  • Standard laboratory glassware and purification apparatus

Step-by-Step Procedure:

  • Amide Coupling Reaction:

    • To a solution of the pyrazolo[1,5-a]pyridine-3-carboxylic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

    • Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

    • Add the desired primary amine (1.1 eq) to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure pyrazolo[1,5-a]pyridine-3-carboxamide derivative.

Biological Evaluation: A Stepwise Approach to Identifying Lead Candidates

A systematic biological evaluation is crucial to identify promising antitubercular agents. This involves a cascade of in vitro and in vivo assays to determine potency, selectivity, and efficacy.

In Vitro Antitubercular Activity

The initial screening of newly synthesized compounds involves determining their minimum inhibitory concentration (MIC) against a standard laboratory strain of Mtb, H37Rv.

The MABA is a widely used colorimetric assay for determining the MIC of compounds against Mtb. It is reliable, cost-effective, and suitable for high-throughput screening.[6][7]

Materials:

  • Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase)

  • Alamar Blue reagent

  • Sterile 96-well microplates

  • Test compounds and control drugs (e.g., Isoniazid, Rifampicin) dissolved in DMSO

Step-by-Step Procedure:

  • Preparation of Bacterial Inoculum:

    • Grow Mtb H37Rv in Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

    • Dilute the culture in fresh 7H9 broth to achieve a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.

  • Plate Setup:

    • Add 100 µL of sterile deionized water to all outer-perimeter wells of the 96-well plate to minimize evaporation.

    • In the remaining wells, perform serial two-fold dilutions of the test compounds in 100 µL of 7H9 broth. The final concentrations should typically range from 0.015 to 128 µg/mL.

    • Include wells for a positive control (bacteria with no drug) and a negative control (broth only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared Mtb inoculum to each well containing the test compounds and the positive control wells.

    • Seal the plates with a breathable sealant and incubate at 37 °C for 7 days.

  • Addition of Alamar Blue and Reading:

    • After the initial incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 to each well.

    • Re-incubate the plates at 37 °C for 24 hours.

    • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Cytotoxicity Assessment

To assess the selectivity of the compounds, their cytotoxicity against mammalian cell lines is evaluated. This is a critical step to ensure that the observed antitubercular activity is not due to general toxicity.

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8][9][10]

Materials:

  • Mammalian cell line (e.g., Vero, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well cell culture plates

  • Test compounds dissolved in DMSO

Step-by-Step Procedure:

  • Cell Seeding:

    • Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37 °C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include wells for a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for another 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated by plotting the percentage of cell viability against the compound concentration.

In Vivo Efficacy in a Murine Model of Tuberculosis

Promising candidates from in vitro studies are advanced to in vivo efficacy testing in a mouse model of tuberculosis. This provides crucial information on the compound's performance in a complex biological system.

This protocol describes a common model using an acute infection to assess the bactericidal activity of new compounds.[11][12][13]

Materials:

  • BALB/c or C57BL/6 mice (female, 6-8 weeks old)

  • Mycobacterium tuberculosis H37Rv

  • Aerosol exposure system for infection

  • Test compound and control drugs (e.g., Isoniazid)

  • Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)

  • Middlebrook 7H11 agar plates

  • Tissue homogenizer

Step-by-Step Procedure:

  • Aerosol Infection:

    • Infect mice with a low dose of Mtb H37Rv (approximately 100-200 CFU/lungs) using a calibrated aerosol exposure system. This must be performed in a BSL-3 facility.

  • Drug Formulation and Administration:

    • Prepare a suspension of the test compound in a suitable vehicle. A common vehicle is 0.5% (w/v) carboxymethylcellulose (CMC) in water.[14][15] If the compound has poor aqueous solubility, a small amount of Tween 80 (e.g., 0.05%) can be added.

    • Begin treatment 10-14 days post-infection.

    • Administer the test compound and control drugs to groups of mice (n=5-8 per group) via oral gavage, typically once daily for 5 days a week, for 2-4 weeks. Include an untreated control group that receives only the vehicle.

  • Assessment of Bacterial Load:

    • At the end of the treatment period, humanely euthanize the mice.

    • Aseptically remove the lungs and spleen.

    • Homogenize the tissues in sterile saline with 0.05% Tween 80.

    • Prepare serial dilutions of the tissue homogenates and plate them on Middlebrook 7H11 agar supplemented with OADC.

    • Incubate the plates at 37 °C for 3-4 weeks.

  • Data Analysis:

    • Count the number of colonies on the plates to determine the CFU per organ.

    • The efficacy of the compound is determined by comparing the log10 CFU in the lungs and spleens of treated mice to that of the untreated control group.

Mechanism of Action: Unraveling How These Compounds Work

Understanding the mechanism of action is critical for rational drug development. As mentioned, pyrazolo[1,5-a]pyridine-3-carboxamides have been implicated in the inhibition of two key Mtb targets: QcrB and MmpL3.

QcrB Inhibition and the Electron Transport Chain

QcrB is a subunit of the cytochrome bc1 complex, which is a crucial component of the electron transport chain in Mtb.[16] Inhibition of QcrB disrupts the electron flow, leading to a collapse of the proton motive force and a rapid depletion of ATP, ultimately causing bacterial cell death.[16]

QcrB_Inhibition cluster_membrane Inner Membrane NADH NADH NDH2 NDH-2 NADH->NDH2 e- MK Menaquinone (MK) NDH2->MK e- H_out H+ NDH2->H_out H+ pump MKH2 Menaquinol (MKH2) QcrB Cytochrome bcc (QcrB) MKH2->QcrB e- Cyt_aa3 Cytochrome aa3 oxidase QcrB->Cyt_aa3 e- QcrB->H_out H+ pump O2 O2 Cyt_aa3->O2 e- Cyt_aa3->H_out H+ pump H2O H2O O2->H2O ATP_Synthase ATP Synthase H_out->ATP_Synthase Proton Motive Force H_in H+ ATP ATP ATP_Synthase->ATP ADP + Pi Inhibitor Pyrazolo[1,5-a]pyridine -3-carboxamide Inhibitor->QcrB Inhibition

Caption: Inhibition of the M. tuberculosis electron transport chain by pyrazolo[1,5-a]pyridine-3-carboxamides targeting QcrB.

MmpL3 Inhibition and Mycolic Acid Transport

MmpL3 is an essential transporter responsible for flipping trehalose monomycolate (TMM), a precursor of mycolic acids, across the inner membrane.[3][4][5][7][17] Mycolic acids are fundamental components of the unique and impermeable mycobacterial cell wall. Inhibition of MmpL3 blocks the transport of these essential building blocks, leading to a compromised cell wall and eventual cell lysis.[3][4][5]

MmpL3_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm Mycolic_Acid Mycolic Acid Synthesis TMM Trehalose Monomycolate (TMM) Mycolic_Acid->TMM Esterification MmpL3 MmpL3 Transporter TMM->MmpL3 TMM_periplasm TMM MmpL3->TMM_periplasm Transport Cell_Wall Cell Wall Biosynthesis TMM_periplasm->Cell_Wall Inhibitor Pyrazolo[1,5-a]pyridine -3-carboxamide Inhibitor->MmpL3 Inhibition

Caption: Disruption of mycolic acid transport through the inhibition of MmpL3 by pyrazolo[1,5-a]pyridine-3-carboxamides.

Data Presentation: A Comparative Overview of Lead Compounds

The following tables summarize the key in vitro and in vivo data for representative pyrazolo[1,5-a]pyridine-3-carboxamide derivatives from the literature, providing a comparative perspective on their potential as antitubercular drug candidates.

Table 1: In Vitro Antitubercular Activity and Cytotoxicity

CompoundMIC (µg/mL) vs H37RvMIC (µg/mL) vs MDR-TBIC50 (µg/mL) vs Vero cellsSelectivity Index (SI = IC50/MIC)
5k <0.020.011 - 1.914>50>2500
6j ≤0.002<0.002 - 0.004>50>25000
Isoniazid 0.025 - 0.05>1>100>2000
Rifampicin 0.05 - 0.1>2>100>1000

Data compiled from references[1][6].

Table 2: Pharmacokinetic Profile of Lead Compound 6j in Rats

ParameterIntravenous (2.5 mg/kg)Oral (10 mg/kg)
T½ (h) 5.1-
Cmax (µg/L) -2836
Tmax (h) -1.0
AUC (h·µg/L) 1563825896
Oral Bioavailability (F%) -41%

Data from reference[6].

Conclusion and Future Directions

The pyrazolo[1,5-a]pyridine-3-carboxamide scaffold represents a highly promising class of antitubercular agents with potent activity against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. The detailed protocols and data presented in this guide provide a solid foundation for researchers to synthesize, evaluate, and optimize these compounds. Future work should focus on in-depth mechanism of action studies to confirm the specific molecular interactions with their targets, as well as comprehensive preclinical development of the most promising lead candidates, including advanced in vivo efficacy studies in chronic infection models and detailed safety pharmacology. The ultimate goal is to translate the exceptional in vitro and in vivo potency of this chemical series into a novel, effective, and safe treatment for tuberculosis.

References

Application Notes and Protocols for the Synthesis of HIV-1 Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Engine of Viral Replication

The human immunodeficiency virus type 1 (HIV-1) integrase (IN) is a critical enzyme essential for the replication of the virus.[1][2][3][4] It catalyzes the insertion of the viral DNA into the host cell's genome, a pivotal step in establishing a persistent infection.[1][2][5][6] This unique enzymatic function, with no homolog in human cells, makes HIV-1 integrase an attractive and highly specific target for antiretroviral therapy.[1] The development of inhibitors that block this enzyme has ushered in a new era of highly effective treatments for HIV/AIDS.[7] This document provides a detailed overview of the synthetic strategies and protocols for a key class of these inhibitors: Integrase Strand Transfer Inhibitors (INSTIs).

The Mechanism of HIV-1 Integrase and Its Inhibition

HIV-1 integrase performs its function in a two-step process:

  • 3'-Processing: The enzyme binds to the ends of the viral DNA and removes two nucleotides from each 3' end.[2][3][6][8]

  • Strand Transfer: The processed viral DNA is then covalently joined to the host cell's DNA.[2][3][6][8]

Integrase Strand Transfer Inhibitors (INSTIs) act by binding to the active site of the integrase enzyme, chelating the divalent metal ions (typically Mg2+) that are essential for its catalytic activity.[7][9] This action effectively blocks the strand transfer step, preventing the integration of the viral genome and halting the replication cycle.[7][8]

The following diagram illustrates the HIV-1 replication cycle and the specific point of intervention for integrase inhibitors.

HIV_Lifecycle cluster_inhibition Site of Action HIV Virion HIV Virion Cell Entry Cell Entry HIV Virion->Cell Entry gp120/gp41 Reverse Transcription Reverse Transcription Cell Entry->Reverse Transcription Viral RNA -> Viral DNA Nuclear Import Nuclear Import Reverse Transcription->Nuclear Import Integration Integration Nuclear Import->Integration Transcription & Translation Transcription & Translation Integration->Transcription & Translation Provirus Viral Proteins & RNA Viral Proteins & RNA Transcription & Translation->Viral Proteins & RNA Assembly Assembly Viral Proteins & RNA->Assembly Budding & Maturation Budding & Maturation Assembly->Budding & Maturation New HIV Virion New HIV Virion Budding & Maturation->New HIV Virion Integrase Inhibitors Integrase Inhibitors Integrase Inhibitors->Integration Blockade

Caption: The HIV-1 replication cycle, highlighting the critical integration step blocked by integrase inhibitors.

Key Pharmacophores in Integrase Inhibitor Synthesis

The design and synthesis of INSTIs revolve around a core pharmacophore capable of chelating the metal ions in the integrase active site. A common structural motif is the β-hydroxyketo group or its bioisosteres.[10] This has led to the development of several classes of inhibitors, with the carbamoyl pyridone scaffold being particularly successful.[11]

The general structure of many potent INSTIs includes:

  • A metal-chelating core (e.g., a diketo acid or a hydroxypyridinone).

  • A halogenated benzyl group that interacts with the enzyme's binding pocket.[9]

  • A linker connecting these two moieties.

The following diagram illustrates the general pharmacophore model for many integrase inhibitors.

Caption: A generalized pharmacophore model for integrase strand transfer inhibitors.

Synthetic Protocols for Key HIV-1 Integrase Inhibitors

This section provides detailed synthetic protocols for two widely used INSTIs: Raltegravir and Dolutegravir. These protocols are based on established and scalable synthetic routes.

Protocol 1: Synthesis of Raltegravir

Raltegravir was the first integrase inhibitor approved for clinical use.[12] Its synthesis involves the construction of a pyrimidone core followed by coupling with a key oxadiazole side chain.

Key Intermediates and Reagents:

Reagent/IntermediatePurpose
Acetone cyanohydrinStarting material for the aminonitrile
Benzyl chloroformateProtecting group for the amine
HydroxylamineFormation of the amidoxime
Dimethyl acetylenedicarboxylateConstruction of the pyrimidone ring
IodomethaneN-methylation of the pyrimidone
4-FluorobenzylamineAmide formation
5-MethyltetrazolePrecursor for the oxadiazole ring
Oxalyl chlorideActivation of the oxadiazole carboxylic acid

Synthetic Workflow:

The synthesis of Raltegravir can be conceptually broken down into the following key transformations:

Raltegravir_Synthesis cluster_oxadiazole Oxadiazole Side Chain Synthesis Aminonitrile Formation Aminonitrile Formation Protection (Cbz) Protection (Cbz) Aminonitrile Formation->Protection (Cbz) Amidoxime Formation Amidoxime Formation Protection (Cbz)->Amidoxime Formation Pyrimidone Ring Construction Pyrimidone Ring Construction Amidoxime Formation->Pyrimidone Ring Construction N-Methylation N-Methylation Pyrimidone Ring Construction->N-Methylation Amide Formation (4-Fluorobenzylamine) Amide Formation (4-Fluorobenzylamine) N-Methylation->Amide Formation (4-Fluorobenzylamine) Deprotection (H2, Pd/C) Deprotection (H2, Pd/C) Amide Formation (4-Fluorobenzylamine)->Deprotection (H2, Pd/C) Amide Coupling (Oxadiazole) Amide Coupling (Oxadiazole) Deprotection (H2, Pd/C)->Amide Coupling (Oxadiazole) Raltegravir Raltegravir Amide Coupling (Oxadiazole)->Raltegravir 5-Methyltetrazole 5-Methyltetrazole Oxadiazole Carboxylic Acid Oxadiazole Carboxylic Acid 5-Methyltetrazole->Oxadiazole Carboxylic Acid Oxadiazole Acyl Chloride Oxadiazole Acyl Chloride Oxadiazole Carboxylic Acid->Oxadiazole Acyl Chloride Oxadiazole Acyl Chloride->Amide Coupling (Oxadiazole)

Caption: A high-level overview of the synthetic workflow for Raltegravir.

Step-by-Step Protocol (Illustrative Example):

This is a generalized protocol and should be adapted and optimized based on laboratory conditions and scale.

  • Pyrimidone Core Synthesis:

    • Treat acetone cyanohydrin with liquid ammonia to form the aminonitrile.[13]

    • Protect the resulting amine with benzyl chloroformate (Cbz-Cl).[13]

    • React the nitrile with hydroxylamine to afford the amidoxime.[13]

    • Construct the pyrimidone ring by condensation with dimethyl acetylenedicarboxylate, followed by cyclization in a high-boiling solvent like xylene.[13]

    • Perform selective N-methylation of the pyrimidone using iodomethane and a suitable base.[13]

    • Convert the methyl ester to an amide by reacting with 4-fluorobenzylamine.[13]

  • Oxadiazole Side Chain Synthesis:

    • Prepare the 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride from 5-methyltetrazole in a multi-step process.[13][14]

  • Final Coupling and Deprotection:

    • Remove the Cbz protecting group via hydrogenolysis (H2, Pd/C).[13]

    • Couple the resulting free amine with the pre-formed oxadiazole acyl chloride in the presence of a non-nucleophilic base (e.g., N-methylmorpholine) at low temperatures (0-5 °C) to yield Raltegravir.[13]

    • Purify the final product by crystallization.

Protocol 2: Synthesis of Dolutegravir

Dolutegravir is a second-generation INSTI with a high barrier to resistance.[11] Its synthesis often involves the construction of a pyridone core followed by cyclization to form the characteristic tricyclic system. Several efficient synthetic routes have been developed, including flow chemistry approaches.[15][16]

Key Intermediates and Reagents:

Reagent/IntermediatePurpose
4-Methoxyacetoacetic acid methyl esterStarting material for the pyridone core
(R)-3-amino-1-butanolChiral auxiliary for the final cyclization
2,4-DifluorobenzylamineIntroduction of the benzyl moiety
Various condensing agents and catalystsTo facilitate the multi-component reactions

Synthetic Workflow:

A common and efficient strategy for Dolutegravir synthesis is a three-step, one-pot process.[17][18][19][20]

Dolutegravir_Synthesis Multi-component Reaction Step 1: Multi-component reaction to form pyridone intermediate Acid-catalyzed Hydrolysis Step 2: Acid-catalyzed hydrolysis of the acetal Multi-component Reaction->Acid-catalyzed Hydrolysis Cyclization Step 3: Cyclization with (R)-3-amino-1-butanol Acid-catalyzed Hydrolysis->Cyclization Final Amidation Final Amidation with 2,4-Difluorobenzylamine Cyclization->Final Amidation Dolutegravir Dolutegravir Final Amidation->Dolutegravir

Caption: A streamlined three-step synthetic approach for Dolutegravir.

Step-by-Step Protocol (Illustrative Example):

This protocol is based on a convergent and efficient synthetic strategy.

  • Formation of the Pyridone Intermediate:

    • A multi-component reaction involving 4-methoxy-β-ketoester, an amine, and another carbonyl compound can be employed to construct the key pyridone intermediate in a single step.[20]

  • Hydrolysis and Cyclization:

    • The acetal protecting group on the pyridone intermediate is hydrolyzed under acidic conditions (e.g., using methanesulfonic acid in acetonitrile).[19]

    • Without isolation, the resulting aldehyde is then cyclized with (R)-3-amino-1-butanol to form the tricyclic core of Dolutegravir.[19]

  • Final Amidation:

    • The final step involves the amidation of the carboxylic acid on the tricyclic core with 2,4-difluorobenzylamine to yield Dolutegravir.[21]

Comparison of Synthetic Routes for Dolutegravir and Related Compounds:

Recent advancements have focused on developing continuous and efficient synthetic procedures for Dolutegravir, Cabotegravir, and Bictegravir, which share a common structural scaffold.[17][18][19][20]

Synthetic StrategyAdvantagesDisadvantages
Traditional Batch Synthesis Well-established proceduresMore synthetic steps, lower atom economy, potential for purification challenges
Convergent Three-Step Synthesis Fewer steps, higher yield, more economical and scalableRequires careful optimization of reaction conditions for the one-pot sequence
Flow Chemistry Reduced reaction times, improved yields, enhanced safety and controlRequires specialized equipment and expertise in flow chemistry

Conclusion

The synthesis of HIV-1 integrase inhibitors is a dynamic field of medicinal chemistry that has produced life-saving antiretroviral therapies. The development of efficient, scalable, and cost-effective synthetic routes for drugs like Raltegravir and Dolutegravir is crucial for ensuring their global accessibility. The protocols and principles outlined in this document provide a foundation for researchers and drug development professionals working to combat the HIV/AIDS epidemic through innovative synthetic chemistry.

References

Application Notes & Protocols: A Guide to the Evaluation of EP1 Receptor Antagonists for Overactive Bladder

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting the EP1 Receptor in Overactive Bladder

Overactive Bladder (OAB) is a syndrome characterized by urinary urgency, often accompanied by frequency and nocturia, with or without urge incontinence.[1] While the pathophysiology is multifactorial, mounting evidence points towards the involvement of local inflammatory mediators within the bladder wall.[1][2] One of the most significant pathways implicated is the cyclooxygenase (COX) cascade, which leads to the production of prostanoids, particularly Prostaglandin E2 (PGE2).[2]

Elevated levels of PGE2 are found in the bladders of animal models with detrusor overactivity and in patients with OAB.[2][3][4][5] Furthermore, direct administration of PGE2 into the bladder can induce OAB symptoms, such as detrusor overactivity, in both humans and experimental animals.[2][6][7] PGE2 exerts its effects by binding to a family of four G-protein coupled receptors (GPCRs), designated EP1, EP2, EP3, and EP4.[3][4] These receptors are expressed in the urothelium and detrusor (bladder) smooth muscle and mediate distinct downstream effects.[2][8]

Specifically, the EP1 and EP3 receptors are associated with excitatory, contractile responses in smooth muscle, while EP2 and EP4 activation typically leads to relaxation.[3][4] The EP1 receptor, in particular, has emerged as a key therapeutic target. It is coupled to Gαq proteins, and its activation directly leads to an increase in intracellular calcium, promoting detrusor muscle contraction.[2][9] Moreover, EP1 receptor activity is thought to sensitize afferent nerves in the bladder, contributing to the sensation of urgency.[5][10]

Therefore, selectively antagonizing the EP1 receptor presents a targeted therapeutic strategy to reduce involuntary bladder contractions and afferent nerve hypersensitivity, directly addressing the core symptoms of OAB with potentially greater specificity and fewer side effects than current antimuscarinic therapies.[1][5]

The EP1 Receptor Signaling Pathway in Detrusor Smooth Muscle

The mechanism by which PGE2 induces bladder muscle contraction via the EP1 receptor is a classic Gq-coupled signaling cascade. Understanding this pathway is critical for designing functional assays to screen for antagonists.

  • Ligand Binding: PGE2, synthesized locally in the bladder wall, binds to the EP1 receptor on the surface of detrusor smooth muscle cells.

  • G-Protein Activation: This binding event induces a conformational change in the receptor, activating the associated heterotrimeric G-protein, Gq. The Gαq subunit dissociates and activates the enzyme Phospholipase C (PLC).

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum (SR), the cell's internal calcium store. This triggers the release of stored Ca2+ into the cytoplasm.

  • Muscle Contraction: The resulting sharp increase in intracellular Ca2+ concentration leads to the activation of calcium-dependent pathways, including the binding of calcium to calmodulin, which ultimately initiates the actin-myosin cross-bridge cycling required for smooth muscle contraction.[2][11]

An effective EP1 antagonist will competitively bind to the receptor, preventing PGE2 from initiating this signaling cascade and thereby inhibiting the downstream calcium mobilization and muscle contraction.

EP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGE2 PGE2 EP1 EP1 Receptor PGE2->EP1 Binds Gq Gq Protein EP1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to IP3 Receptor Ca2_SR Ca2+ Ca2_Cyto Increased Cytosolic Ca2+ SR->Ca2_Cyto Releases Ca2+ Contraction Detrusor Muscle Contraction Ca2_Cyto->Contraction Initiates InVivo_Workflow cluster_model Model Induction cluster_surgery Surgical Preparation cluster_cystometry Cystometry Protocol Induce Induce OAB Model (e.g., BOO Surgery) Catheter Implant Bladder Catheter Induce->Catheter After Model Development Recover Allow Recovery (3-5 days) Catheter->Recover Baseline Record Baseline Micturition Cycles Recover->Baseline Admin Administer EP1 Antagonist Baseline->Admin PostDose Record Post-Dose Micturition Cycles Admin->PostDose Analysis Data Analysis (Compare Pre vs. Post) PostDose->Analysis

References

Application Notes and Protocols for Photodynamic Therapy Utilizing Fused Chlorin Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of photodynamic therapy.

Introduction: The Promise of Fused Chlorin Derivatives in Photodynamic Therapy

Photodynamic therapy (PDT) has emerged as a clinically approved, minimally invasive therapeutic modality for a variety of cancers and other diseases.[1] The core principle of PDT lies in the interplay of three essential components: a photosensitizer, light of a specific wavelength, and molecular oxygen. Upon activation by light, the photosensitizer transfers energy to surrounding oxygen molecules, generating highly cytotoxic reactive oxygen species (ROS), most notably singlet oxygen (¹O₂), which subsequently induce cellular damage and death within the targeted tissue.[2]

Chlorins, a class of porphyrin derivatives, are particularly attractive photosensitizers due to their strong absorption in the red region of the visible spectrum (650-700 nm), allowing for deeper tissue penetration of the activating light.[3] Furthermore, the development of fused chlorin derivatives, where an additional ring system is fused to the chlorin macrocycle, has led to a new generation of photosensitizers with enhanced photophysical and biological properties. The fusion of a heterocyclic ring, such as a pyrrolidine or pyrazole, can improve the stability, modulate the lipophilicity, and enhance the singlet oxygen quantum yield of the chlorin, making these derivatives highly potent agents for PDT.[4][5]

These application notes provide a comprehensive guide for researchers working with fused chlorin derivatives in a PDT context. We will delve into the synthesis, characterization, and application of these promising compounds, offering detailed, field-proven protocols and explaining the scientific rationale behind the experimental choices.

Part 1: Synthesis and Characterization of Fused Chlorin Derivatives

A prevalent and efficient method for the synthesis of fused chlorin derivatives is the [8π + 2π] cycloaddition reaction, particularly the 1,3-dipolar cycloaddition of azomethine ylides to a porphyrin precursor. This approach allows for the creation of stable 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-fused chlorins.[6]

Protocol 1: Synthesis of a Pyrrolidine-Fused Chlorin Derivative

This protocol describes a general procedure for the synthesis of a pyrrolidine-fused chlorin via a 1,3-dipolar cycloaddition reaction.

Materials:

  • meso-Tetra(pentafluorophenyl)porphyrin (TPFPP)

  • Sarcosine (N-methylglycine)

  • Paraformaldehyde

  • Toluene, anhydrous

  • Dichloromethane (DCM)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve meso-tetra(pentafluorophenyl)porphyrin (1 equivalent) in anhydrous toluene.

  • Ylide Generation and Cycloaddition: Add sarcosine (10 equivalents) and paraformaldehyde (20 equivalents) to the porphyrin solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) and UV-vis spectroscopy. The appearance of a characteristic chlorin absorption band around 650 nm indicates product formation.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and dichloromethane as the eluent.

  • Characterization: Characterize the purified fused chlorin derivative using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and UV-vis spectroscopy.

Causality Behind Experimental Choices:

  • meso-Tetra(pentafluorophenyl)porphyrin (TPFPP): The electron-withdrawing pentafluorophenyl groups enhance the reactivity of the porphyrin as a dipolarophile in the cycloaddition reaction.[7]

  • Sarcosine and Paraformaldehyde: These reagents generate the azomethine ylide in situ upon heating.

  • Toluene: A high-boiling point solvent is necessary to achieve the temperature required for the cycloaddition reaction.

  • Purification: Column chromatography is essential to separate the desired fused chlorin from unreacted porphyrin and other byproducts.

Part 2: Photophysical and Photochemical Characterization

The efficacy of a photosensitizer is intrinsically linked to its photophysical and photochemical properties. Key parameters to evaluate include the molar extinction coefficient (ε), fluorescence quantum yield (Φf), and, most importantly, the singlet oxygen quantum yield (ΦΔ).

Protocol 2: Determination of Singlet Oxygen Quantum Yield (ΦΔ)

This protocol outlines the relative method for determining the singlet oxygen quantum yield using 1,3-diphenylisobenzofuran (DPBF) as a chemical trap and a reference photosensitizer with a known ΦΔ.

Materials:

  • Fused chlorin derivative (sample)

  • Reference photosensitizer (e.g., meso-tetraphenylporphyrin, TPP, with a known ΦΔ in the chosen solvent)

  • 1,3-Diphenylisobenzofuran (DPBF)

  • Spectroscopic grade solvent (e.g., dimethylformamide, DMF)

  • Cuvettes for UV-vis spectrophotometer

  • Light source with a specific wavelength for excitation (e.g., a diode laser or a filtered lamp)

Procedure:

  • Solution Preparation: Prepare solutions of the fused chlorin derivative and the reference photosensitizer in the chosen solvent with matched absorbance at the irradiation wavelength (typically around 0.1). Prepare a stock solution of DPBF in the same solvent.

  • Measurement Setup: In a cuvette, mix the photosensitizer solution with the DPBF solution. The final concentration of DPBF should be such that its absorbance at the monitoring wavelength (around 415 nm) is approximately 1.0.

  • Irradiation and Monitoring: Irradiate the solution with the light source while continuously stirring. At regular time intervals, record the decrease in the absorbance of DPBF at its maximum absorption wavelength.

  • Data Analysis: Plot the natural logarithm of the absorbance of DPBF (ln(A)) versus the irradiation time. The slope of this plot is the observed rate constant (k_obs).

  • Calculation of ΦΔ: Calculate the singlet oxygen quantum yield of the sample (ΦΔ_sample) using the following equation:

    ΦΔ_sample = ΦΔ_ref * (k_obs_sample / k_obs_ref) * (I_abs_ref / I_abs_sample)

    Where:

    • ΦΔ_ref is the singlet oxygen quantum yield of the reference.

    • k_obs_sample and k_obs_ref are the observed rate constants for the sample and reference, respectively.

    • I_abs_sample and I_abs_ref are the rates of light absorption by the sample and reference, respectively (which are equal if the absorbances are matched).

Trustworthiness of the Protocol:

This protocol is self-validating by using a well-characterized reference photosensitizer. The accuracy of the determined ΦΔ value is dependent on the accuracy of the reference's ΦΔ and the precise matching of experimental conditions.

Table 1: Comparative Photophysical Properties of Representative Fused Chlorin Derivatives
DerivativeSolventλmax (Q band) (nm)Molar Extinction Coefficient (ε) at Q band (M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φf)Singlet Oxygen Quantum Yield (ΦΔ)Reference
Pyrazolo-fused meso-tetraphenylchlorin (diester) DMF~650~34,000~0.30-[4]
Pyrazolo-fused meso-tetraphenylchlorin (dihydroxymethyl) DMF~650-~0.36-[4]
Pyrazolo-fused meso-tetraphenylchlorin (diacid) DMF~650-~0.34-[4]
Sulphur-containing pyrrolidine-fused chlorin (Chlor-SH_trans) DMF~650-Higher than Chlor-CSH_transEnhanced[7]
Sulphur-containing pyrrolidine-fused chlorin (Chlor-CSH_trans) DMF~650Slightly higher than Chlor-SH_transLower than Chlor-SH_trans-[7]

Note: The table provides a summary of available data. A comprehensive and directly comparable dataset across a wide range of fused chlorin derivatives is still an active area of research.

Part 3: In Vitro Evaluation of Photodynamic Efficacy

In vitro assays are crucial for the initial screening and characterization of the photodynamic activity of fused chlorin derivatives. These assays assess the photosensitizer's ability to induce cell death upon light activation in cancer cell lines.

Protocol 3: In Vitro Phototoxicity Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the photocytotoxicity of a fused chlorin derivative.

Materials:

  • Cancer cell line (e.g., A375 melanoma, ECC-1 endometrial cancer)[4][8]

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Fused chlorin derivative stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Light source for irradiation (e.g., LED array or filtered lamp) with a wavelength corresponding to the Q-band of the chlorin

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Photosensitizer Incubation: Replace the medium with fresh medium containing various concentrations of the fused chlorin derivative. Include a control group with no photosensitizer. Incubate the cells for a predetermined period (e.g., 4-24 hours) to allow for cellular uptake.

  • Irradiation: Wash the cells with PBS to remove any unbound photosensitizer. Add fresh medium and irradiate the designated wells with the light source at a specific light dose (fluence, J/cm²). Keep a set of non-irradiated (dark toxicity) control plates.

  • Post-Irradiation Incubation: Incubate the cells for a further 24-48 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control. Plot the cell viability against the photosensitizer concentration and determine the IC50 value (the concentration of the photosensitizer that causes 50% inhibition of cell growth).

Table 2: Photodynamic Efficacy (IC50 Values) of Fused Chlorin Derivatives in Various Cancer Cell Lines
DerivativeCancer Cell LineIC50 (nM)Reference
Pyrazolo-fused meso-tetraphenylchlorin (dihydroxymethyl) A375 (melanoma)31[9]
OE19 (esophageal adenocarcinoma)63[4]
HT1376 (urinary bladder carcinoma)73[4]
Pyrazolo-fused meso-tetraphenylchlorin (diacid) A375 (melanoma)68[4]
Pyrazolo-fused meso-tetraphenylchlorin (diester) A375 (melanoma)>1000[9]
Dihydroxymethyl derivative ECC-1 (endometrial cancer)In the nanomolar range[8]
HEC-1-A (endometrial cancer)In the nanomolar range[8]
Dicarboxylic acid derivative ECC-1 (endometrial cancer)In the nanomolar range[8]
HEC-1-A (endometrial cancer)In the nanomolar range[8]

Expert Insights: The significant difference in IC50 values between the dihydroxymethyl/diacid derivatives and the diester derivative highlights the crucial role of hydrophilicity in cellular uptake and photodynamic efficacy.[9]

Part 4: Mechanistic Insights into PDT-Induced Cell Death

PDT with fused chlorin derivatives can induce various forms of cell death, primarily apoptosis and necrosis. The specific pathway activated depends on the subcellular localization of the photosensitizer, the PDT dose, and the cell type.

Signaling Pathways in Fused Chlorin-Mediated PDT

Upon light activation, fused chlorin derivatives generate ROS, which are the primary mediators of cellular damage. The subcellular localization of the photosensitizer dictates the initial targets of ROS-mediated damage. For instance, localization in the mitochondria can directly trigger the intrinsic apoptotic pathway, while localization in the endoplasmic reticulum (ER) can induce ER stress.[8][10]

Key Signaling Events:

  • Endoplasmic Reticulum (ER) Stress: ROS can disrupt protein folding and calcium homeostasis in the ER, leading to the unfolded protein response (UPR). This can activate pro-apoptotic pathways involving CHOP and caspase-12.[11][12] Studies with chlorin e6 have shown that PDT-induced ER stress promotes the translocation of calreticulin (CRT) to the cell surface, a key signal for immunogenic cell death.[13]

  • Mitochondrial Pathway of Apoptosis: ROS-induced damage to mitochondria can lead to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, the initiator caspase of the intrinsic pathway. Caspase-9, in turn, activates executioner caspases like caspase-3 and -7, leading to the cleavage of cellular substrates and the execution of apoptosis.[14][15] The Bcl-2 family of proteins plays a critical role in regulating mitochondrial outer membrane permeabilization and the release of cytochrome c.[16][17]

  • Necrosis: At high PDT doses, extensive cellular damage can lead to necrotic cell death, characterized by cell swelling, plasma membrane rupture, and the release of cellular contents, which can trigger an inflammatory response.[8]

  • Immune Response: PDT can also stimulate an anti-tumor immune response. The release of damage-associated molecular patterns (DAMPs) from dying tumor cells, such as CRT, ATP, and HMGB1, can attract and activate immune cells, leading to a systemic anti-tumor effect.[1][13]

Diagram 1: Simplified Signaling Pathway of Fused Chlorin-Mediated PDT

PDT_Signaling cluster_0 Light Activation cluster_1 Cellular Damage cluster_2 Cell Death Pathways Fused Chlorin Fused Chlorin Excited Chlorin Excited Chlorin Fused Chlorin->Excited Chlorin hv Light Light ROS ROS Excited Chlorin->ROS O2 ER Stress ER Stress ROS->ER Stress Mitochondrial Damage Mitochondrial Damage ROS->Mitochondrial Damage Plasma Membrane Damage Plasma Membrane Damage ROS->Plasma Membrane Damage Apoptosis Apoptosis ER Stress->Apoptosis Caspase-12, CHOP Immunogenic Cell Death Immunogenic Cell Death ER Stress->Immunogenic Cell Death CRT exposure Mitochondrial Damage->Apoptosis Cytochrome c, Caspases Necrosis Necrosis Plasma Membrane Damage->Necrosis

Caption: PDT signaling with fused chlorins.

Part 5: In Vivo Evaluation of Antitumor Efficacy

Preclinical in vivo studies are essential to evaluate the therapeutic potential of fused chlorin derivatives in a more complex biological system.

Protocol 4: In Vivo PDT in a Subcutaneous Tumor Model

This protocol provides a general framework for an in vivo PDT study using a mouse xenograft or syngeneic tumor model.

Materials:

  • Immunocompromised or immunocompetent mice (e.g., BALB/c nude or C57BL/6)

  • Cancer cell line for tumor induction

  • Fused chlorin derivative formulated for in vivo administration (e.g., in a liposomal formulation)

  • Light source (e.g., diode laser with a fiber optic diffuser)

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Tumor Induction: Subcutaneously inject cancer cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Photosensitizer Administration: Administer the fused chlorin derivative to the tumor-bearing mice, typically via intravenous (i.v.) injection. The dose will need to be optimized.

  • Drug-Light Interval: Allow a specific time interval (the drug-light interval) for the photosensitizer to accumulate in the tumor tissue. This interval is critical and needs to be determined experimentally (typically ranges from a few hours to 24 hours).

  • Irradiation: Anesthetize the mice and irradiate the tumor area with the light source at a specific wavelength, power density, and total light dose.

  • Monitoring Tumor Growth: Measure the tumor volume with calipers at regular intervals after PDT.

  • Efficacy Assessment: Evaluate the antitumor efficacy by comparing the tumor growth in the treated group to control groups (e.g., no treatment, light only, photosensitizer only).

  • Histological Analysis: At the end of the study, excise the tumors for histological analysis to assess the extent of necrosis and apoptosis.

Diagram 2: Experimental Workflow for In Vivo PDT

InVivo_PDT_Workflow Tumor Induction Tumor Induction Photosensitizer Administration Photosensitizer Administration Tumor Induction->Photosensitizer Administration Tumor growth to ~100 mm³ Drug-Light Interval Drug-Light Interval Photosensitizer Administration->Drug-Light Interval e.g., i.v. injection Irradiation Irradiation Drug-Light Interval->Irradiation e.g., 4-24 hours Monitoring Tumor Growth Monitoring Tumor Growth Irradiation->Monitoring Tumor Growth Specific wavelength and dose Efficacy Assessment Efficacy Assessment Monitoring Tumor Growth->Efficacy Assessment Calipers Histological Analysis Histological Analysis Efficacy Assessment->Histological Analysis Compare to controls

Caption: In vivo PDT experimental workflow.

Part 6: Formulation and Drug Delivery

Many fused chlorin derivatives are hydrophobic, which can limit their systemic administration. Encapsulation in nanocarriers, such as liposomes, can improve their solubility, stability, and tumor targeting.[3]

Protocol 5: Preparation of Liposomal Fused Chlorin Derivatives by Thin-Film Hydration

This protocol describes a common method for encapsulating a hydrophobic fused chlorin derivative into liposomes.[18][19]

Materials:

  • Fused chlorin derivative

  • Lipids (e.g., DSPC, cholesterol, DSPE-PEG2000)

  • Organic solvent (e.g., chloroform or a chloroform/methanol mixture)

  • Aqueous buffer (e.g., PBS)

  • Rotary evaporator

  • Extruder with polycarbonate membranes of a specific pore size (e.g., 100 nm)

Procedure:

  • Lipid Film Formation: Dissolve the lipids and the fused chlorin derivative in the organic solvent in a round-bottom flask. The drug-to-lipid ratio should be optimized.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film with the aqueous buffer by vortexing or sonicating at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a specific pore size.

  • Characterization: Characterize the liposomal formulation for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Conclusion and Future Perspectives

Fused chlorin derivatives represent a highly promising class of photosensitizers for photodynamic therapy. Their favorable photophysical properties, potent photodynamic efficacy, and the ability to be formulated in advanced drug delivery systems position them as strong candidates for further preclinical and clinical development. The protocols and insights provided in these application notes are intended to serve as a valuable resource for researchers dedicated to advancing the field of PDT and harnessing the full therapeutic potential of these remarkable molecules. Future research will likely focus on the development of targeted fused chlorin derivatives, combination therapies, and further elucidation of the intricate molecular mechanisms underlying their photodynamic action.

References

Use in developing allosteric modulators for Hepatitis B Virus core protein

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Development of Allosteric Modulators for Hepatitis B Virus Core Protein

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting the Architect of HBV Replication

Chronic Hepatitis B Virus (HBV) infection remains a formidable global health challenge, with hundreds of millions living with a persistent infection that can lead to cirrhosis and hepatocellular carcinoma.[1] While existing therapies like nucleos(t)ide analogues (NAs) can suppress viral replication, they seldom lead to a cure because they fail to eliminate the stable covalently closed circular DNA (cccDNA) reservoir in the nucleus of infected hepatocytes.[1][2][3] This necessitates a search for novel therapeutic strategies targeting different aspects of the viral lifecycle.

The HBV Core protein (Cp) has emerged as a critical, high-value target for antiviral drug discovery.[4][5] This small, 21 kDa protein is a pleiotropic agent, meaning it plays essential roles at nearly every stage of viral replication.[4][6] Its primary function is structural: 120 Cp dimers self-assemble to form an icosahedral capsid that protects the viral genome.[7][8] However, Cp is also actively involved in pgRNA encapsidation, reverse transcription, virion secretion, and the transport of the viral genome to the nucleus to form and replenish the cccDNA pool.[6][9][10]

This central role makes Cp an ideal target for a class of small molecules known as Core protein Allosteric Modulators (CpAMs) .[1] These molecules bind to a hydrophobic pocket at the interface between two Cp dimers, a site distinct from the active sites involved in protein-protein interactions during assembly.[11][12] This allosteric binding induces conformational changes that disrupt the normal process of capsid assembly and disassembly, thereby crippling the virus.[2][12][13]

This guide provides a comprehensive overview of the mechanisms, workflows, and detailed experimental protocols for the discovery and characterization of novel CpAMs.

The Allosteric Mechanism: Forcing a Fatal Construction Error

The assembly of the HBV capsid is a highly orchestrated process. It begins with the formation of Cp dimers, which then interact in a controlled, stepwise manner to form a stable icosahedral shell.[1] This process is kinetically sensitive and relies on weak but specific dimer-dimer interactions, allowing for the correction of any assembly errors.

CpAMs exploit this delicate process. By binding to the "HAP pocket" at the dimer-dimer interface, they essentially lock the Cp dimers into an "assembly-active" state, strengthening their interaction.[11][14] This leads to two primary classes of antiviral mechanisms:

  • Class I CpAMs (Aberrant Assembly): These modulators, such as heteroaryldihydropyrimidines (HAPs), cause uncontrolled, rapid aggregation of Cp dimers into non-capsid polymers.[2][13][15] This effectively sequesters the Cp, preventing the formation of functional nucleocapsids.[14][16]

  • Class II CpAMs (Empty Capsid Formation): This class, including phenylpropenamides (PPAs) and sulfamoylbenzamides (SBAs), accelerates the assembly process to such a degree that capsids are formed without encapsidating the viral polymerase and pgRNA.[2][13][15] These "empty" capsids are non-infectious.

Furthermore, recent studies have revealed that CpAMs can also act on fully formed capsids, inducing distortions, instability, and even disassembly.[14][17][18] This suggests a dual mechanism of action, where CpAMs can both prevent capsid formation and disrupt existing capsids, potentially interfering with cccDNA formation from both new infections and intracellular recycling pathways.[3][14][17]

cluster_0 Normal HBV Capsid Assembly cluster_1 CpAM-Mediated Disruption Cp_dimer Cp Dimers Nucleation Nucleation (Trimer of Dimers) Cp_dimer->Nucleation Self-Assembly Cp_dimer_CpAM Cp Dimer + CpAM Cp_dimer->Cp_dimer_CpAM CpAM Binding Elongation Elongation Nucleation->Elongation Controlled Addition Capsid Functional Nucleocapsid (pgRNA + Polymerase) Elongation->Capsid Capsid->Cp_dimer_CpAM Disassembly Aberrant Aberrant Polymers (Class I) Cp_dimer_CpAM->Aberrant Misdirection Empty Empty Capsids (Class II) Cp_dimer_CpAM->Empty Acceleration HTS 1. High-Throughput Screening (HTS) Biochem 2. Biochemical Validation HTS->Biochem Hit Identification Cell 3. Cell-Based Antiviral Assays Biochem->Cell Mechanism Confirmation SAR 4. SAR & Lead Optimization Cell->SAR Potency & Selectivity ADME 5. ADME/Tox Profiling SAR->ADME Improve Drug-like Properties

References

Troubleshooting & Optimization

Optimization of reaction conditions for tetrahydropyrazolo[1,5-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Tetrahydropyrazolo[1,5-a]pyridines

Welcome to the technical support center for the synthesis and optimization of tetrahydropyrazolo[1,5-a]pyridines. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Pyrazolo[1,5-a]pyridine derivatives are key intermediates in medicinal chemistry, exhibiting a wide range of biological activities.[1][2]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols based on established literature and field experience. Our goal is to help you overcome common challenges and rationally optimize your reaction conditions to achieve high yields and purity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that can arise during the synthesis of tetrahydropyrazolo[1,5-a]pyridines, particularly through the common [3+2] cycloaddition pathway involving N-aminopyridinium ylides and various dipolarophiles.[1][2]

Issue 1: Low or No Product Yield

Question: I am attempting a [3+2] cycloaddition to synthesize a tetrahydropyrazolo[1,5-a]pyridine derivative, but I'm observing very low conversion of my starting materials or no desired product at all. What are the likely causes and how can I fix it?

Answer:

Low or no yield is a frequent issue that can typically be traced back to a few critical factors. The underlying cause often involves the stability of the key intermediate, the N-aminopyridinium ylide, or suboptimal reaction conditions that fail to promote the desired cycloaddition.

Potential Causes & Solutions:

  • Instability of the N-Aminopyridinium Ylide: The 1,3-dipole is the heart of this reaction. If it's not generated effectively or decomposes, the reaction will fail.

    • Causality: N-aminopyridinium ylides are generated in situ from N-aminopyridines. The choice of base and solvent is critical for efficient deprotonation without causing decomposition.

    • Solution: Ensure your N-aminopyridine starting material is pure. If generating the ylide with a base, use a non-nucleophilic base like triethylamine or DBU in an appropriate solvent. Some modern protocols have moved towards oxidative cycloadditions that avoid harsh bases altogether, proceeding under metal-free conditions.[2]

  • Incorrect Solvent Choice: The solvent plays a crucial role in stabilizing intermediates and facilitating the reaction.

    • Causality: The polarity of the solvent can significantly affect reaction rates and yields. Nonpolar solvents may not sufficiently solubilize the starting materials, while overly polar protic solvents can interfere with the ylide.

    • Solution: A survey of the literature shows that a range of solvents can be effective, including ethanol, methanol, and acetonitrile.[1][3][4] For oxidative cycloadditions, N-methylpyrrolidone (NMP) has been shown to be highly effective.[2] It is recommended to perform a solvent screen to find the optimal medium for your specific substrate combination.

  • Suboptimal Temperature: Cycloaddition reactions are often sensitive to temperature.

    • Causality: Insufficient thermal energy may lead to a slow reaction rate, while excessive heat can cause decomposition of the starting materials or the product.

    • Solution: Many syntheses are performed at reflux temperatures of solvents like ethanol (approx. 78 °C) or acetonitrile (approx. 82 °C).[1][4] However, some modern, metal-free methods have been developed to proceed efficiently at room temperature.[2] If your reaction is not proceeding at a lower temperature, cautiously increasing the temperature while monitoring for decomposition by TLC is a valid strategy.

  • Catalyst Inactivity (If Applicable): While many protocols are catalyst-free, some multicomponent reactions benefit from a catalyst to activate the substrates.[5][6]

    • Causality: If using a catalyst (e.g., a Lewis acid or a metal complex), it may be inactive due to moisture, impurities, or degradation.

    • Solution: Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere if air-sensitive). Test different catalyst loadings to find the optimal concentration.[5]

Troubleshooting Workflow for Low Yield

Below is a logical workflow to diagnose and solve low-yield issues.

LowYieldWorkflow Start Start: Low/No Yield Check_SM Verify Purity of Starting Materials Start->Check_SM Optimize_Solvent Screen Solvents (e.g., EtOH, ACN, NMP) Check_SM->Optimize_Solvent Optimize_Temp Optimize Temperature (e.g., RT, 80°C, Reflux) Optimize_Solvent->Optimize_Temp Check_Catalyst Catalyst Employed? Optimize_Temp->Check_Catalyst Optimize_Catalyst Optimize Catalyst (Loading, Purity) Check_Catalyst->Optimize_Catalyst Yes Consider_Method Consider Alternative Method (e.g., Oxidative Cycloaddition) Check_Catalyst->Consider_Method No Success Success: Improved Yield Optimize_Catalyst->Success Consider_Method->Success No_Catalyst No Mechanism cluster_0 Reactants cluster_1 Transition State cluster_2 Product N-Aminopyridinium Ylide\n(1,3-Dipole) N-Aminopyridinium Ylide (1,3-Dipole) Alkene\n(Dipolarophile) Alkene (Dipolarophile) Cyclic Rearrangement\nof π-electrons Cyclic Rearrangement of π-electrons Tetrahydropyrazolo-\n[1,5-a]pyridine Tetrahydropyrazolo- [1,5-a]pyridine Reactants Reactants Transition State Transition State Reactants->Transition State [3+2] Cycloaddition Product Product Transition State->Product

References

Technical Support Center: Purification of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable heterocyclic building block. The purity of this compound is paramount for successful downstream applications, including drug discovery and materials science. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you overcome common purification challenges.

The compound this compound is a white crystalline powder.[1][2] Its unique structure, featuring both a carboxylic acid and a fused bicyclic amine system, presents specific purification challenges, including solubility issues and the potential for various impurity types depending on the synthetic route.

Physicochemical Properties
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
Appearance White Crystalline Powder[1]
IUPAC Name This compound[1]
CAS Number 307307-97-7[1][2]
Typical Purity (Commercial) ≥96.0%[1]

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process. The flowchart below provides a general workflow for purifying the crude product.

Purification_Workflow cluster_0 Initial Stage cluster_1 Purification Method Selection cluster_2 Final Stage Crude Crude Product (Post-Synthesis) Assess Assess Purity & Impurity Profile (TLC, LC-MS, 1H NMR) Crude->Assess Initial Analysis Decision Impurity Type? Assess->Decision Recrystallization Recrystallization Decision->Recrystallization Non-polar impurities Minor side products AcidBase Acid-Base Extraction Decision->AcidBase Neutral / Basic starting materials Chroma Column Chromatography Decision->Chroma Polar impurities Isomers Purified Purified Solid Recrystallization->Purified AcidBase->Purified Chroma->Purified FinalQC Final Purity Confirmation (HPLC, NMR, mp) Purified->FinalQC Final Analysis

Caption: General workflow for purification of the target compound.

Problem 1: The crude product is an oil or amorphous solid and fails to crystallize.

  • Possible Cause 1: Residual Solvent: High-boiling point solvents used in the synthesis (e.g., DMF, DMSO) may be trapped in the product, preventing solidification.

  • Solution 1: Co-evaporate the crude material with a lower-boiling point solvent like toluene or dichloromethane multiple times under reduced pressure. Subsequently, triturate the resulting residue with a non-solvent such as diethyl ether or hexane to induce precipitation.

  • Possible Cause 2: High Impurity Load: The presence of significant amounts of unreacted starting materials, reagents, or byproducts can act as eutectic contaminants, depressing the melting point and inhibiting crystallization.

  • Solution 2: Before attempting crystallization, perform a preliminary purification. An acid-base extraction (see Protocol 2) is highly effective for carboxylic acids to remove neutral or basic impurities.[3] Alternatively, a quick filtration through a small plug of silica gel can remove baseline impurities.

Problem 2: After recrystallization, the yield is very low.

  • Possible Cause 1: Incorrect Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures.

  • Solution 1: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated. If the compound is too soluble, use a co-solvent system. For example, dissolve the compound in a minimum amount of hot ethanol or methanol, and then slowly add a miscible "anti-solvent" like water or hexane until persistent turbidity is observed. Re-heat to clarify and then allow to cool slowly.

  • Possible Cause 2: Insufficient Cooling or Precipitation Time: Crystal formation can be slow, especially for complex molecules.

  • Solution 2: After initial cooling to room temperature, place the flask in an ice bath for at least one hour, and then in a freezer (-20°C) for several hours or overnight to maximize crystal precipitation. Gently scratching the inside of the flask with a glass rod at the solvent-air interface can initiate nucleation.

Problem 3: The final product has a yellow or brown discoloration.

  • Possible Cause: Aromatic Byproducts or Degradation: Certain synthetic routes, particularly those involving strong acids or high temperatures, can generate colored, often polymeric, impurities.[4]

  • Solution: Add a small amount of activated charcoal to the hot solution during recrystallization.

    • Scientist's Note: Use charcoal sparingly (1-2% by weight) as it can adsorb your product, reducing the yield. After adding charcoal, heat the solution for 5-10 minutes, then perform a hot filtration through a pad of Celite® to remove the charcoal before allowing the solution to cool.

Problem 4: NMR analysis shows the presence of starting materials or other non-isomeric impurities.

  • Possible Cause: Inefficient Initial Workup: The initial extraction and washing steps may not have been sufficient to remove all reagents and starting materials.

  • Solution: Acid-Base Extraction: This is the most robust method for separating a carboxylic acid from neutral or basic impurities. The acidic product is converted to its water-soluble carboxylate salt, washed with an organic solvent to remove impurities, and then re-acidified to precipitate the pure product. A detailed procedure is provided in Protocol 2.

Problem 5: HPLC analysis shows a persistent impurity with a similar retention time.

  • Possible Cause: Isomeric Impurity: Regioisomers formed during synthesis are often difficult to separate by simple crystallization due to their similar physicochemical properties.

  • Solution: Chromatographic Separation:

    • Silica Gel Chromatography: While the target molecule is quite polar, silica gel chromatography can be effective. A typical mobile phase would be a gradient of methanol (0-10%) in dichloromethane or ethyl acetate. Adding a small amount of acetic acid (0.5-1%) to the mobile phase can improve peak shape and prevent tailing by keeping the carboxylic acid protonated.[5]

    • Reverse-Phase Chromatography (Preparative HPLC): This is the method of choice for separating closely related polar compounds. A C18 column with a mobile phase of water/acetonitrile or water/methanol containing a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is typically effective.[6]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my sample? A1: Impurities are highly dependent on the synthetic route. Common possibilities include:

  • Unreacted Starting Materials: Such as 5-aminopyrazoles or α,β-unsaturated aldehydes.[5]

  • Catalysts: Residual palladium from hydrogenation or cross-coupling reactions.[7]

  • Inorganic Salts: From the use of bases (e.g., K₂CO₃, NaOEt) or acids during the reaction and workup.

  • Side-Products: Isomers or products from undesired side reactions like over-oxidation or incomplete cyclization.

Q2: What is the best general-purpose solvent for recrystallizing this compound? A2: A polar protic solvent system is a good starting point. Ethanol/water, methanol/water, or isopropanol are excellent candidates. The compound's solubility in pure water is likely low, making these aqueous mixtures effective for achieving a high recovery of pure crystals.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

Oiling_Out_Troubleshooting Start Compound 'Oils Out' During Cooling Cause1 Cause: Solution is too supersaturated Start->Cause1 Cause2 Cause: Impurities are depressing melting point Start->Cause2 Solution1 Action: Re-heat to dissolve oil. Add more solvent. Cause1->Solution1 Solution2 Action: Allow to cool more slowly. (e.g., in a warm water bath) Cause1->Solution2 Solution3 Action: Add a seed crystal of pure material. Cause1->Solution3 Solution4 Action: Perform preliminary cleanup. (e.g., Acid-Base Extraction) Cause2->Solution4

Caption: Troubleshooting logic for when a compound oils out.

A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase because the temperature is above its melting point in the impure state. To resolve this, re-heat the mixture until the oil redissolves, add slightly more solvent to lower the saturation point, and then allow the solution to cool much more slowly. If the problem persists, it indicates a high level of impurities that should be removed by chromatography or acid-base extraction before re-attempting crystallization.

Q4: How can I effectively remove residual palladium catalyst? A4: Palladium can be challenging to remove. Options include:

  • Filtration: Pass a solution of the crude product through a pad of Celite®.

  • Metal Scavengers: Stir a solution of the compound with a commercially available palladium scavenger (e.g., silica-bound thiols) and then filter.

  • Activated Carbon Treatment: As described for color removal, this can also adsorb palladium, but may impact yield.

Section 3: Detailed Purification Protocols

Protocol 1: Recrystallization from an Ethanol/Water System

  • Place the crude this compound in an Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimal amount of ethanol to the flask and heat the mixture to a gentle reflux with stirring until the solid is fully dissolved.

  • While hot, slowly add deionized water dropwise until the solution becomes faintly and persistently cloudy.

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 1 hour to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of cold 1:1 ethanol/water, followed by a wash with cold diethyl ether to aid in drying.

  • Dry the purified white crystals under high vacuum.

Protocol 2: Purification via Acid-Base Extraction

  • Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.

  • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) or a 1M sodium hydroxide (NaOH) solution.

    • Scientist's Note: The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer. Neutral or basic impurities will remain in the organic layer.

  • Shake the funnel vigorously, venting frequently to release any CO₂ pressure if using bicarbonate.

  • Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with the basic solution two more times.

  • Combine all aqueous extracts and wash them once with ethyl acetate or DCM to remove any trapped organic impurities.

  • In a well-ventilated fume hood, cool the combined aqueous layer in an ice bath and slowly acidify it by adding 2M hydrochloric acid (HCl) dropwise with stirring until the pH is ~2-3 (test with pH paper).

  • The purified carboxylic acid will precipitate out of the solution as a white solid.

  • Collect the solid by vacuum filtration, wash thoroughly with cold deionized water to remove inorganic salts, and dry under high vacuum.

References

Technical Support Center: Troubleshooting Common Side-Products in Pyrazolo[1,5-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmaceutically active compounds, valued for its broad spectrum of biological activities including anti-cancer and anti-inflammatory properties.[1] The synthesis of this core, while achievable through various established routes, is frequently complicated by the formation of persistent and often hard-to-separate side-products. These impurities can significantly impact reaction yield, purification efficiency, and the overall viability of a synthetic campaign.

This technical support guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple procedural outlines to provide in-depth, mechanism-driven troubleshooting for the most common side-products encountered during pyrazolo[1,5-a]pyridine synthesis. By understanding the causal pathways of side-product formation, you can proactively optimize your reaction conditions to ensure higher purity and yield.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: My reaction forms an unexpected heterocyclic core, a[1][2][3]triazolo[1,5-a]pyridine. Why is this happening and how can I prevent it?

Question: I am conducting a synthesis of a substituted pyrazolo[1,5-a]pyridine by reacting an N-amino-2-iminopyridine with a 1,3-dicarbonyl compound in the presence of acetic acid. However, my analysis shows a significant amount of a[1][2][3]triazolo[1,5-a]pyridine derivative as a major byproduct. What is the cause?

Answer: This is a classic case of a competitive cyclization pathway being promoted by specific reaction conditions. The formation of the[1][2][3]triazolo[1,5-a]pyridine core is a known side-reaction, particularly when excessive amounts of an acid catalyst, such as acetic acid, are used.[2]

The intended reaction involves the nucleophilic addition of the enol form of the β-dicarbonyl substrate to the protonated N-amino-2-iminopyridine, followed by cyclization and dehydration to form the pyrazole ring. However, under conditions of high acid concentration (e.g., 8 equivalents of acetic acid), the N-amino-2-iminopyridine can undergo an alternative cyclization. This competing pathway can involve reaction with components of the reaction medium, leading to the formation of the thermodynamically stable triazole ring system instead of the desired pyrazole.[2]

G cluster_main Reaction Pathways cluster_desired Desired Pathway (Controlled Acid) cluster_undesired Side-Reaction Pathway (Excess Acid) start N-Amino-2-iminopyridine + 1,3-Dicarbonyl Compound intermediate_A Adduct A (Post-Nucleophilic Addition) start->intermediate_A AcOH (catalyst) pyrazolo_B Intermediate B (Cyclization) intermediate_A->pyrazolo_B Cyclization triazolo_B Alternative Intermediate B' (Acid-Promoted Cyclization) intermediate_A->triazolo_B Competitive Cyclization pyrazolo_C Intermediate C (Dehydration/Oxidation) pyrazolo_B->pyrazolo_C Dehydration/ Oxidation product Pyrazolo[1,5-a]pyridine (Desired Product) pyrazolo_C->product side_product [1,2,4]Triazolo[1,5-a]pyridine (Side-Product) triazolo_B->side_product G cluster_main Regioisomeric Pathways start Aminopyridine Derivative + Unsymmetrical 1,3-Dicarbonyl path_A Attack at Carbonyl 'A' (e.g., less hindered/more electrophilic) start->path_A Pathway A (Favored) path_B Attack at Carbonyl 'B' (e.g., more hindered/less electrophilic) start->path_B Pathway B (Disfavored) product_A Regioisomer A (Major Product) path_A->product_A Cyclization/ Dehydration product_B Regioisomer B (Minor Product) path_B->product_B Cyclization/ Dehydration G start Reactants adduct Cyclized Non-Aromatic Intermediate start->adduct Cyclization product Aromatic Pyrazolo[1,5-a]pyridine (Final Product) adduct->product Oxidative Dehydrogenation (e.g., O2, oxidant) stalled Incomplete Reaction: Intermediate Isolated adduct->stalled Insufficient Oxidation

References

Technical Support Center: Synthesis of Tetrahydropyrazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tetrahydropyrazolo[1,5-a]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you improve the yield and purity of your target compounds by explaining the causality behind experimental choices and providing self-validating protocols.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My reaction yield for the synthesis of tetrahydropyrazolo[1,5-a]pyridines is consistently low. What are the common causes and how can I improve it?

Low yields can stem from several factors, from suboptimal reaction conditions to competing side reactions. Let's break down the potential culprits and solutions.

A1: Common Causes and Optimization Strategies for Low Yield

  • Incomplete Reaction: The reaction may not be reaching completion.

    • Troubleshooting:

      • Reaction Time and Temperature: Ensure you are running the reaction for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, a moderate increase in temperature might be beneficial. For instance, some syntheses of pyrazolo[1,5-a]pyridines are conducted at reflux temperatures to ensure completion[1][2].

      • Catalyst Activity: If you are using a catalyst, its activity might be compromised. Consider using a fresh batch of the catalyst or increasing the catalyst loading. Some multi-component reactions for similar heterocycles have shown improved yields with specific catalysts[3].

  • Side Reactions: The formation of byproducts can significantly consume your starting materials.

    • Troubleshooting:

      • Control of Reaction Conditions: Over-oxidation of the tetrahydropyridine ring to the corresponding aromatic pyridine is a common side reaction, driven by the stability of the aromatic system[4]. To mitigate this, conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents to minimize exposure to oxygen[4].

      • Reagent Purity: Ensure the purity of your starting materials. Impurities can lead to a cascade of unwanted side reactions.

  • Suboptimal Reagent Stoichiometry: The ratio of your reactants might not be optimal.

    • Troubleshooting:

      • Systematic Optimization: Perform a systematic optimization of the stoichiometry of your reactants. A slight excess of one reactant might be necessary to drive the reaction to completion, but a large excess can complicate purification.

The following table summarizes key parameters to consider for optimization based on literature precedents.

ParameterRecommendationRationale
Solvent Screen a range of solvents with varying polarities (e.g., ethanol, acetonitrile, DMF).Solvent choice can significantly influence reaction rates and selectivity. Acetonitrile has been shown to be effective in some syntheses[1].
Temperature Optimize the reaction temperature. Consider microwave irradiation for rate enhancement.Higher temperatures can increase reaction rates but may also promote side reactions. Microwave chemistry has been successfully employed for these syntheses[5].
Catalyst If applicable, screen different catalysts (e.g., acid or base catalysts) and optimize loading.The right catalyst can significantly improve yield and selectivity.
Atmosphere Conduct the reaction under an inert atmosphere (N₂ or Ar).Prevents oxidation of the desired product[4].
Q2: I am observing a significant amount of an aromatic pyridine byproduct. How can I prevent this over-oxidation?

The oxidation of the tetrahydropyridine or a dihydropyridine intermediate to the aromatic pyridine is a frequent issue.

A2: Strategies to Minimize Over-oxidation

  • Inert Atmosphere: As mentioned, rigorously exclude oxygen from your reaction by using an inert atmosphere (nitrogen or argon) and degassed solvents[4].

  • Temperature Control: High reaction temperatures can sometimes promote oxidation. Try running the reaction at a lower temperature for a longer period.

  • Choice of Oxidizing Agents: Be mindful of any reagents that could act as oxidizing agents. Even seemingly innocuous reagents can have oxidizing impurities.

  • Work-up Conditions: During the work-up, minimize exposure to air, especially if the product is in a basic solution, which can facilitate oxidation.

Q3: Purification of my tetrahydropyrazolo[1,5-a]pyridine derivative by column chromatography is challenging, with poor separation and product loss. What can I do?

Purification is a critical step where significant product loss can occur if not optimized.

A3: Optimizing Chromatographic Purification

  • Solvent System Selection:

    • TLC Optimization: Before running a column, meticulously optimize the solvent system using TLC. Aim for a retention factor (Rf) of 0.2-0.3 for your desired product to ensure good separation on the column.

    • Solvent Gradients: A gradient elution (gradually increasing the polarity of the eluent) is often more effective than an isocratic elution for separating complex mixtures. Common solvent systems include hexane/ethyl acetate or dichloromethane/methanol[6].

  • Stationary Phase:

    • Silica Gel: Standard silica gel is the most common stationary phase. Ensure it is properly packed to avoid channeling.

    • Alternative Stationary Phases: If separation on silica is poor, consider using alumina (basic or neutral) or a reverse-phase C18 silica, depending on the polarity of your compound and impurities.

  • Alternative Purification Techniques:

    • Crystallization: If your product is a solid, crystallization can be a highly effective method for purification and can often yield very pure material.

    • Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) is an excellent option, although it may be less scalable[7].

Q4: I am having trouble with the regioselectivity of my reaction, leading to a mixture of isomers. How can I control this?

Regioselectivity is a common challenge in the synthesis of substituted pyrazoles and related fused systems.

A4: Strategies for Controlling Regioselectivity

  • Choice of Starting Materials: The substitution pattern of your starting materials can have a profound impact on the regioselectivity of the cyclization. For instance, in the Knorr pyrazole synthesis, the reaction of N-substituted hydrazines with unsymmetrical 1,3-dicarbonyl compounds is often not regioselective[8]. A well-designed synthetic route can circumvent this issue by using starting materials that favor the formation of the desired regioisomer[8].

  • Reaction Conditions:

    • Solvent and Temperature: These parameters can influence the transition states of competing reaction pathways, thereby affecting the regioselectivity. A systematic screening of solvents and temperatures is recommended.

    • Catalyst/Promoter: The use of specific catalysts or promoters can direct the reaction towards a particular regioisomer. For example, some cycloaddition reactions show high regioselectivity[5].

A logical workflow for troubleshooting regioselectivity issues is presented below:

Caption: Troubleshooting workflow for low regioselectivity.

Frequently Asked Questions (FAQs)

Q: What are the typical spectroscopic signatures of tetrahydropyrazolo[1,5-a]pyridines that I should look for in NMR and Mass Spectrometry?

A:

  • ¹H NMR: You will typically observe aliphatic protons in the tetrahydropyridine ring, often as complex multiplets in the range of 1.5-4.0 ppm. The chemical shifts and coupling constants of these protons can provide valuable information about the stereochemistry of the ring system. Aromatic protons on the pyrazole ring or any substituents will appear in the aromatic region (typically 6.0-8.5 ppm).

  • ¹³C NMR: The aliphatic carbons of the tetrahydropyridine ring will appear in the upfield region of the spectrum (typically 20-60 ppm). The carbons of the pyrazole ring and any aromatic substituents will be in the downfield region (typically 100-160 ppm).

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) in high-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of your product[6][9]. Fragmentation patterns can also provide structural information.

Q: Are there any specific safety precautions I should take when working with the reagents for these syntheses?

A: Yes, always follow standard laboratory safety procedures. Some common reagents used in these syntheses require special handling:

  • Hydrazine and its derivatives: These are often toxic and potentially carcinogenic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Strong acids and bases: These are corrosive and should be handled with care.

  • Azide-containing reagents: Some syntheses of related heterocycles use azides, which can be explosive[10][11]. Handle them with extreme caution and follow established safety protocols.

Q: What are some of the known biological activities of tetrahydropyrazolo[1,5-a]pyridine derivatives?

A: This class of compounds has garnered significant interest in drug discovery due to its diverse biological activities. Some reported activities include:

  • Anti-cancer agents [5]

  • Inhibitors of anion exchange protein SLC26A4 (pendrin) [8]

  • ATR inhibitors [12]

  • Anti-mycobacterial agents [7]

  • Photodynamic therapy agents [13]

Experimental Protocols

General Procedure for a One-Pot Synthesis of Tetrahydropyrazolopyridine Derivatives

This protocol is a generalized example based on multi-component reactions described in the literature[9]. Note: This is a general guideline and should be optimized for your specific substrates.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1 mmol), a 1,3-dicarbonyl compound (2 mmol), hydrazine hydrate (2 mmol), and ammonium acetate (1 mmol).

    • Add ethanol as the solvent (10 mL).

  • Reaction:

    • Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.

    • Monitor the progress of the reaction by TLC until the starting materials are consumed.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • If a precipitate forms, collect the solid by filtration.

    • If no precipitate forms, evaporate the solvent under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).

  • Characterization:

    • Characterize the purified product by NMR (¹H, ¹³C), mass spectrometry, and melting point determination.

The following diagram illustrates a generalized workflow for the synthesis and purification of tetrahydropyrazolo[1,5-a]pyridine derivatives.

G start Reaction Setup (Starting Materials + Solvent) reaction Reaction (Heating/Stirring) start->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quenching, Extraction) monitoring->workup Complete purification Purification (Column Chromatography/Crystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization product Pure Product characterization->product

References

Challenges in the scale-up synthesis of pyrazolo[1,5-a]pyridine compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyridine compounds. This resource is designed for researchers, chemists, and process development professionals to address the common and often complex challenges encountered when transitioning from laboratory-scale experiments to large-scale production. The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic candidates.[1][2] However, its synthesis at scale presents unique hurdles that require a deep understanding of reaction mechanisms, process control, and safety.

This guide is structured to provide direct, actionable advice through a troubleshooting guide and a comprehensive FAQ section. We will delve into the causality behind common issues and offer field-proven solutions to ensure your scale-up process is efficient, safe, and reproducible.

Troubleshooting Guide: Navigating Scale-Up Synthesis

This section addresses specific problems that frequently arise during the scale-up of pyrazolo[1,5-a]pyridine syntheses. The questions are framed around common observations in the plant or kilo-lab, with answers providing both immediate corrective actions and long-term preventative strategies.

Question 1: My reaction is showing a dangerous exotherm during the initial cyclocondensation step, which was not observed on the lab scale. What is happening and how can I control it?

Answer:

This is a critical safety and process control issue. The primary cause is the change in the surface-area-to-volume ratio during scale-up. A laboratory flask has a large surface area relative to its volume, allowing for efficient heat dissipation. In a large reactor, the volume increases cubically while the surface area only increases squarely, leading to inefficient heat removal. The cyclocondensation reaction to form the pyrazolo[1,5-a]pyridine core, typically involving the reaction of a 5-aminopyrazole with a β-dicarbonyl compound or equivalent, is often exothermic.[1]

Causality and Immediate Actions:

  • Inadequate Heat Transfer: The immediate danger is a thermal runaway reaction. If the temperature is rising uncontrollably, immediate cooling should be applied, and if necessary, the reaction should be quenched by adding a pre-determined quenching agent.

  • Addition Rate: The rate of addition of one reagent to another is now critical. What was a quick addition in the lab must be a slow, controlled addition at scale to match the reactor's cooling capacity.

Preventative Protocols & Solutions:

  • Thermal Hazard Assessment: Before any scale-up, a reaction calorimetry study (e.g., using a Reaction Calorimeter - RC1) or Differential Scanning Calorimetry (DSC) is essential to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR). This data is crucial for safe process design.

  • Controlled Addition Protocol: Switch from a batch-wise addition to a semi-batch process. The β-dicarbonyl compound should be added slowly and sub-surface to the solution of the 5-aminopyrazole in the reactor, with constant monitoring of the internal temperature. The addition rate should be programmed to not exceed the cooling capacity of the reactor.

  • Solvent Selection: Choose a solvent with a higher boiling point to provide a larger window for temperature control. However, ensure the solvent does not introduce new safety hazards or purification challenges.

Question 2: The yield of my desired pyrazolo[1,5-a]pyridine has dropped significantly upon scale-up, and I am observing the formation of a major, unidentified byproduct. How do I identify the byproduct and suppress its formation?

Answer:

A drop in yield with the emergence of byproducts at scale is often related to issues with mixing, localized heating, or prolonged reaction times. In the synthesis of pyrazolo[1,5-a]pyridines, particularly from nonsymmetrical dicarbonyl compounds, regioselectivity can be a major issue.[3]

Byproduct Identification and Causality:

  • Regioisomer Formation: If you are using a nonsymmetrical β-dicarbonyl compound, the formation of an undesired regioisomer is a common problem. The reaction can proceed via two different pathways, and the selectivity may be more sensitive to temperature and mixing at a larger scale.

  • Side Reactions: Other potential side reactions include self-condensation of the starting materials or degradation of the product under the reaction conditions.

Troubleshooting and Optimization Protocol:

  • Characterize the Byproduct: Isolate the byproduct using preparative chromatography and fully characterize it using NMR, Mass Spectrometry, and IR spectroscopy. Knowing its structure is key to understanding its formation pathway.

  • Optimize Reaction Conditions:

    • Temperature Control: As discussed in the exotherm issue, precise temperature control is vital. Local hot spots due to poor mixing can favor alternative reaction pathways.

    • Catalyst/Solvent Screening: The choice of acid or base catalyst can significantly influence regioselectivity.[1] A systematic screen of catalysts and solvents at the lab scale can identify conditions that maximize the formation of the desired isomer. A summary of potential starting points is provided in the table below.

Catalyst/ReagentSolventTypical OutcomeReference
Acetic AcidEthanolPromotes cyclization, can influence regioselectivity.--INVALID-LINK--
Lewis Acids (e.g., ZnCl₂)TolueneCan enhance the rate and selectivity of the condensation.--INVALID-LINK--
Base (e.g., K₂CO₃)AcetoneUseful for specific nucleophilic substitution steps.--INVALID-LINK--
  • Process Analytical Technology (PAT): Implement in-situ monitoring tools like FTIR or Raman spectroscopy to track the formation of the product and byproduct in real-time. This allows for dynamic adjustments to the process parameters to maintain optimal conditions.

Question 3: I am struggling with the isolation and purification of my pyrazolo[1,5-a]pyridine product at a multi-kilogram scale. Column chromatography is not a viable option. What are my alternatives?

Answer:

Relying on chromatography for purification is a common pitfall in early process development and is generally not scalable for bulk API production. The goal for a scalable process is to have the product crystallize out of the reaction mixture or a suitable solvent system in high purity.

Crystallization and Polymorphism:

The final physical form of the active pharmaceutical ingredient (API) is critical. Different crystalline forms, or polymorphs, can have different solubilities, stabilities, and bioavailability.[4][5]

Scalable Purification Protocol:

  • Crystallization-Based Purification:

    • Solvent Screening: Conduct a thorough solvent screen to identify a solvent or solvent mixture from which the desired product crystallizes with high purity and in a stable polymorphic form, while impurities remain in the mother liquor.

    • Controlled Cooling: Develop a controlled cooling profile. Crash cooling can lead to the formation of small, impure crystals. A slow, linear cooling ramp is often more effective.

    • Seeding: Seeding the solution with a small amount of pure crystalline material at the point of supersaturation can control the crystal form and size distribution.

  • Salt Formation: If the pyrazolo[1,5-a]pyridine has a basic nitrogen, forming a salt (e.g., hydrochloride, mesylate) can significantly improve its crystallinity and ease of isolation. The salt can then be neutralized in a subsequent step if the freebase is required.

  • Extraction and Wash: A well-designed series of aqueous washes can remove many process impurities. The pH of the aqueous phase should be carefully chosen to exploit differences in the acidity/basicity of the product and impurities.

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up the synthesis of pyrazolo[1,5-a]pyridines?

A thermal hazard assessment is paramount.[6] Many of the reagents used, such as hydrazine derivatives for the initial pyrazole synthesis, are toxic and potentially explosive. The cyclization step can be highly exothermic. A comprehensive safety review should be conducted, including:

  • Reagent Hazards: Understand the toxicity, flammability, and reactivity of all chemicals involved.

  • Process Hazards: Identify potential exotherms, gas evolution, and pressure build-up.

  • Containment: Ensure the reactor and associated equipment are appropriately rated for the pressures and temperatures that could be encountered, including in a worst-case scenario.

  • Quenching Strategy: Have a validated quenching procedure in place to stop the reaction in an emergency.

Q2: How do I choose an appropriate solvent for a large-scale synthesis?

Solvent selection for scale-up goes beyond just solubility. Key factors include:

  • Safety: Avoid solvents with low flash points or high toxicity (e.g., benzene, carbon tetrachloride).

  • Environmental Impact: Consider the environmental, health, and safety (EHS) rating of the solvent. Green chemistry principles should be applied where possible.[7]

  • Boiling Point: The boiling point should be high enough to allow for a safe operating temperature range but low enough for easy removal during downstream processing.

  • Recovery and Recycling: The ability to recover and recycle the solvent is a major economic consideration at scale.

  • Compatibility: The solvent must be compatible with all materials of construction in the plant.

Q3: My process uses a palladium catalyst for a cross-coupling reaction to functionalize the pyrazolo[1,5-a]pyridine core. How can I minimize the catalyst loading and ensure its removal from the final product?

Minimizing palladium levels in the final API is a strict regulatory requirement.

  • Catalyst Screening: Screen different palladium sources and ligands to find the most active catalyst system, which will allow for a lower loading.

  • Reaction Optimization: Optimize the reaction temperature, concentration, and time to maximize turnover number (TON) and turnover frequency (TOF).

  • Palladium Scavenging: After the reaction is complete, treat the reaction mixture with a palladium scavenger (e.g., silica-based scavengers, activated carbon) to reduce palladium levels to acceptable limits (typically <10 ppm).

  • Crystallization: Often, a well-developed crystallization procedure can effectively purge residual palladium.

Visualizations

Troubleshooting Workflow for Yield Loss

Start Yield Drop & Byproduct Formation Observed at Scale Identify Isolate and Characterize Byproduct (NMR, MS, IR) Start->Identify Analyze Analyze Formation Pathway (Regioisomer, Degradation, etc.) Identify->Analyze Optimize Re-optimize Lab-Scale Conditions Analyze->Optimize Temp Temperature Control Optimize->Temp Mixing Mixing Efficiency Optimize->Mixing Reagents Reagent Stoichiometry & Addition Rate Optimize->Reagents PAT Consider PAT for In-Situ Monitoring Optimize->PAT Implement Implement Optimized Parameters at Scale Temp->Implement Mixing->Implement Reagents->Implement End Achieve Target Yield and Purity Implement->End PAT->Implement

Caption: A decision-making workflow for troubleshooting yield loss in scale-up synthesis.

Scale-Up Process Control Logic

Lab Lab-Scale Success (grams) Hazard Thermal Hazard Assessment (DSC/RC1) Lab->Hazard Kilo Kilo-Lab / Pilot Plant (kilograms) Hazard->Kilo Control Implement Process Controls: - Controlled Addition - Heat Transfer Model - PAT Kilo->Control Purification Develop Scalable Purification (Crystallization) Kilo->Purification Production Full-Scale Production Control->Production Purification->Production

Caption: Logical flow for transitioning a synthesis from lab to production scale.

References

Technical Support Center: Troubleshooting Analytical Characterization (NMR, HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a resource designed for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common issues encountered during Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) experiments. Our goal is to move beyond simple checklists, offering explanations of the underlying causes and providing robust, self-validating protocols to ensure the integrity of your analytical data.

Part 1: High-Performance Liquid Chromatography (HPLC) Troubleshooting

HPLC is a cornerstone of analytical chemistry, but its complexity can lead to a variety of issues. This section addresses the most frequent challenges in a question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: Why are my peaks tailing or fronting?

Answer: Peak asymmetry, such as tailing (a long, sloping end) or fronting (a pushed-forward appearance), can significantly impact resolution and integration, leading to inaccurate quantification.

  • Tailing Peaks:

    • Causality: Tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with basic compounds interacting with acidic silanol groups on the silica surface.[1] Other causes include column overload, where too much sample is injected, or issues with the mobile phase, such as an incorrect pH.[2][3] Packing bed deformation, such as voids at the column inlet, can also contribute to tailing.[4]

    • Troubleshooting Protocol:

      • Reduce Sample Concentration: Inject a more dilute sample to see if the tailing decreases, which would indicate column overload.[3][4]

      • Adjust Mobile Phase pH: For basic compounds, lowering the mobile phase pH can reduce interactions with silanol groups.[1] Conversely, ensure the mobile phase pH is appropriate for your analyte's pKa. Using buffers can help maintain a stable pH.[4]

      • Check for Column Contamination: Flush the column with a strong solvent to remove any strongly retained compounds.[3][5] If you are using a guard column, try replacing it.[3]

      • Inspect for Dead Volume: An increase in dead volume, especially with small ID columns, can lead to tailing, particularly for early eluting peaks.[3]

  • Fronting Peaks:

    • Causality: Peak fronting is a common sign that the sample solvent is stronger than the mobile phase, causing the analyte to move through the initial part of the column too quickly.[2]

    • Troubleshooting Protocol:

      • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the mobile phase.

      • Use a Weaker Injection Solvent: If the sample cannot be dissolved in the mobile phase, use a solvent that is weaker than the mobile phase.

Question 2: I'm seeing "ghost peaks" in my chromatogram. What are they and how do I get rid of them?

Answer: Ghost peaks are unexpected peaks that appear in your chromatogram and do not originate from your injected sample.[6] They can arise from various sources, including the mobile phase, system contamination, or carryover from previous injections.[6][7]

  • Causality & Identification:

    • Mobile Phase Impurities: Impurities in solvents or additives can cause ghost peaks.[6] This is particularly common in gradient elution.

    • System Contamination: Contaminants can accumulate in the injector, column, or other parts of the system.[7]

    • Carryover: Residue from a previous, more concentrated sample can appear in subsequent runs.[6]

    • Identifying the Source: To determine if the ghost peak is from your sample or the system, inject a blank (mobile phase).[8] If the peak is still present, the source is likely the HPLC system or mobile phase.[8]

  • Troubleshooting Protocol:

    • Use High-Purity Solvents: Always use HPLC-grade solvents and prepare your mobile phase fresh daily to avoid degradation.[2][6]

    • System Cleaning: Regularly flush the column, injector, and lines with appropriate solvents to remove contaminants.[7]

    • Optimize Wash Solvent: If carryover is suspected, optimize the injector wash solvent to be strong enough to remove all sample components.[6]

    • Install a Guard Column: A guard column can help protect the analytical column from contaminants in the sample.

Question 3: My retention times are drifting. What's causing this instability?

Answer: Stable retention times are crucial for reliable peak identification and quantification.[9] Retention time drift can be caused by physical issues with the HPLC system or chemical changes in the mobile phase or column.[9]

  • Causality & Diagnosis:

    • Flow Rate Fluctuation: Inconsistent flow from the pump is a common cause of retention time shifts for all peaks in the chromatogram.[9][10] This can be due to leaks, air bubbles, or faulty pump components.[5][11]

    • Mobile Phase Composition Changes: Even a small change in the mobile phase composition, such as a 1% error in the organic solvent, can alter retention times by 5-15%.[12] Evaporation of volatile components can also be a factor.[9]

    • Temperature Variations: Poor temperature control can lead to retention time drift.[5]

    • Column Equilibration: Insufficient column equilibration time can cause retention times to shift, especially at the beginning of a run sequence.[5][10]

    • Diagnosing the Cause: If the retention time of the void marker (t0) is also shifting, the problem is likely physical (e.g., flow rate). If t0 is stable but analyte peaks are shifting, it's more likely a chemical issue (e.g., mobile phase composition).[9][13]

  • Troubleshooting Protocol:

    • Check for Leaks: Visually inspect all fittings and connections for signs of leaks.[5][11]

    • Degas Mobile Phase: Ensure the mobile phase is properly degassed to prevent air bubbles in the pump.[2][11]

    • Prepare Fresh Mobile Phase: Prepare a new batch of mobile phase, paying close attention to accurate measurements.[5]

    • Ensure Proper Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting your analysis.[5][10]

    • Use a Column Oven: Maintain a constant column temperature using a thermostat-controlled oven.[5]

Question 4: My system pressure is fluctuating or consistently high/low. What should I do?

Answer: Abnormal system pressure is a clear indicator of a problem within the HPLC system.[14] Pressure fluctuations can affect chromatographic performance, while excessively high pressure can damage the system.[14]

  • High Pressure:

    • Causality: A gradual increase in pressure often points to a blockage from particulate matter in the column, frits, or tubing.[2][14]

    • Troubleshooting Protocol:

      • Check for Blockages: Systematically isolate components (e.g., disconnect the column) to identify the source of the high pressure.

      • Reverse-Flush the Column: If the column is clogged, try reverse-flushing it with a strong solvent.[14]

      • Filter Samples and Mobile Phase: Always filter your samples and mobile phase to prevent particulates from entering the system.[14][15]

  • Low Pressure:

    • Causality: Low pressure is typically caused by a leak in the system or air bubbles in the pump.[11][16]

    • Troubleshooting Protocol:

      • Inspect for Leaks: Carefully check all fittings and pump seals for leaks.[11]

      • Purge the Pump: Purge the pump to remove any trapped air bubbles.[14][16]

  • Pressure Fluctuations:

    • Causality: Rhythmic pressure fluctuations are often due to air in the pump or faulty check valves.[16][17]

    • Troubleshooting Protocol:

      • Degas Solvents and Purge the Pump: Ensure solvents are degassed and purge the pump.[17]

      • Clean or Replace Check Valves: If the problem persists, clean or replace the pump's check valves.[17]

Data Summary Table: Common HPLC Issues and Solutions
IssueCommon CausesPotential Solutions
Peak Tailing Secondary analyte interactions, column overload, incorrect mobile phase pH, column contamination.[1][2][3][4]Adjust mobile phase pH, reduce sample concentration, use a guard column, flush the column with a strong solvent.[1][3][4][5]
Peak Fronting Injection solvent is stronger than the mobile phase.[2]Dissolve sample in the mobile phase or a weaker solvent.
Ghost Peaks Mobile phase impurities, system contamination, sample carryover.[6][7]Use high-purity solvents, prepare fresh mobile phase, regularly clean the system, optimize injector wash solvent.[2][6][7]
Retention Time Drift Flow rate fluctuations, changes in mobile phase composition, temperature variations, insufficient column equilibration.[5][9][10]Check for leaks, degas mobile phase, prepare fresh mobile phase, use a column oven, ensure proper equilibration.[2][5][11]
High System Pressure Blockages in the column, frits, or tubing.[2][14]Reverse-flush the column, filter samples and mobile phase.[14][15]
Low System Pressure Leaks, air bubbles in the pump.[11][16]Inspect for leaks, purge the pump.[11][14][16]
Pressure Fluctuations Air in the pump, faulty check valves.[16][17]Degas mobile phase, purge the pump, clean or replace check valves.[17]
Experimental Protocol: System Suitability Testing

System suitability testing is essential to ensure your HPLC system is performing correctly before running samples. This protocol is based on guidelines from the United States Pharmacopeia (USP).[18][19][20]

  • Prepare a System Suitability Solution: This solution should contain your analyte(s) of interest and any internal standards.

  • Equilibrate the System: Pump the mobile phase through the entire system until a stable baseline is achieved.

  • Perform Replicate Injections: Inject the system suitability solution at least five times.

  • Evaluate Key Parameters:

    • Retention Time: The relative standard deviation (RSD) of the retention times for the analyte peaks should be within an acceptable range (typically ≤1%).

    • Peak Area/Height: The RSD of the peak areas or heights should also be within a specified limit (e.g., ≤1.5%).

    • Tailing Factor: The tailing factor for the analyte peaks should be within the range of 0.8-1.8.[21]

    • Resolution: The resolution between critical peak pairs should meet the method's requirements (typically ≥2).

  • Documentation: Record all system suitability results. If any parameter fails, troubleshoot the issue before proceeding with sample analysis.

Visualization: HPLC Troubleshooting Workflow

Caption: A logical workflow for troubleshooting common HPLC issues.

Part 2: Nuclear Magnetic Resonance (NMR) Troubleshooting

NMR spectroscopy is a powerful tool for structure elucidation, but obtaining high-quality spectra requires a well-tuned instrument and properly prepared samples. This section provides solutions to common NMR problems.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: Why is my NMR spectrum showing broad peaks?

Answer: Broad peaks in an NMR spectrum can obscure coupling information and make interpretation difficult.[22] Several factors can contribute to peak broadening.

  • Causality:

    • Poor Shimming: The most common cause of broad peaks is an inhomogeneous magnetic field, which can be corrected by shimming.[22]

    • Sample Issues: A sample that is too concentrated, not homogeneous due to poor solubility, or contains suspended particles can lead to broad peaks.[22][23]

    • Paramagnetic Impurities: The presence of paramagnetic substances can cause significant line broadening.

  • Troubleshooting Protocol:

    • Re-shim the Magnet: Perform a thorough shimming procedure. For automated shimming, ensure the lock signal is stable.

    • Check Sample Preparation:

      • Dilute the Sample: If the sample is highly concentrated, dilute it.[23]

      • Filter the Sample: If there are particulates, filter the sample into a clean NMR tube.[23]

      • Ensure Solubility: If solubility is an issue, try a different deuterated solvent.[22]

    • Check for Paramagnetic Species: If the broadening is severe and shimming does not help, consider the possibility of paramagnetic contamination.

Question 2: I'm having trouble with the lock signal. What could be the problem?

Answer: A stable lock signal is essential for maintaining magnetic field stability during an NMR experiment.

  • Causality:

    • Insufficient Deuterated Solvent: There may not be enough deuterated solvent to achieve a strong lock signal.[23]

    • Incorrect Lock Parameters: The lock power or gain may be set incorrectly.

    • Poor Shimming: A very poorly shimmed magnet can make it difficult to find and maintain a lock.

  • Troubleshooting Protocol:

    • Ensure Sufficient Deuterated Solvent: Make sure your sample contains an adequate amount of deuterated solvent.[23]

    • Adjust Lock Parameters: Optimize the lock power and gain. Start with a higher lock power to find the signal, then adjust as needed.[23]

    • Perform a Quick Shim: Even a rough manual shim on the Z1 and Z2 gradients can sometimes help to find the lock signal.

Question 3: My NMR sensitivity is low. How can I improve it?

Answer: Low sensitivity, or a poor signal-to-noise ratio (S/N), can make it difficult to detect signals from dilute samples or less abundant nuclei.[24]

  • Causality & Solutions:

    • Sample Concentration: The most straightforward way to improve sensitivity is to use a more concentrated sample.

    • Number of Scans: Increasing the number of scans will improve the S/N ratio, but this also increases the experiment time.

    • Probe Tuning and Matching: Ensure the NMR probe is properly tuned to the correct frequency and matched to the impedance of the spectrometer.

    • Use of a Cryoprobe: Cryogenically cooled probes significantly reduce thermal noise and can enhance sensitivity by a factor of 3 to 4.[25]

    • Advanced Techniques: For specific applications, techniques like hyperpolarization can dramatically increase sensitivity.[25]

Question 4: I see unexpected peaks in my spectrum. What are they?

Answer: Extraneous peaks in an NMR spectrum can arise from various sources.

  • Causality & Identification:

    • Solvent Impurities: Residual non-deuterated solvent or impurities in the deuterated solvent are common sources of extra peaks.

    • Contamination: Contamination from dirty NMR tubes or other lab equipment can introduce unwanted signals. For example, residual acetone from cleaning an NMR tube can be a persistent contaminant.[22]

    • Spinning Sidebands: These are small peaks that appear symmetrically around a large peak and are caused by imperfect shimming of the non-spinning shims or a non-symmetrical NMR tube.[26]

  • Troubleshooting Protocol:

    • Identify Common Contaminants: Compare the chemical shifts of the unknown peaks to tables of common NMR solvent impurities and contaminants.

    • Use Clean Glassware: Ensure your NMR tubes and other glassware are scrupulously clean.

    • Improve Shimming: To reduce spinning sidebands, optimize the X, Y, and other non-spinning shims.[26]

Data Summary Table: Common NMR Issues and Solutions
IssueCommon CausesPotential Solutions
Broad Peaks Poor shimming, sample concentration/solubility issues, paramagnetic impurities.[22][23]Re-shim the magnet, adjust sample concentration, filter the sample, try a different solvent.[22][23]
Lock Problems Insufficient deuterated solvent, incorrect lock parameters, poor shimming.[23]Add more deuterated solvent, optimize lock power and gain, perform a preliminary shim.[23]
Low Sensitivity Dilute sample, insufficient number of scans, poorly tuned probe.Increase sample concentration, increase the number of scans, tune and match the probe, use a cryoprobe if available.[25]
Unexpected Peaks Solvent impurities, contamination, spinning sidebands.[22][26]Identify and subtract known impurities, use clean glassware, improve shimming.[26]
Experimental Protocol: Basic 1D NMR Acquisition

This protocol outlines the fundamental steps for acquiring a standard 1D proton NMR spectrum.

  • Sample Preparation:

    • Dissolve an appropriate amount of your sample in a suitable deuterated solvent in a clean NMR tube.

    • Ensure the sample is fully dissolved and the solution is clear.

  • Instrument Setup:

    • Insert the sample into the magnet.

    • Load a standard set of acquisition parameters for the solvent you are using.

  • Locking and Shimming:

    • Establish a stable lock on the deuterium signal of the solvent.

    • Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.

  • Probe Tuning and Matching:

    • Tune the probe to the correct frequency for the nucleus you are observing (e.g., ¹H).

    • Match the probe to the spectrometer's impedance to ensure efficient power transfer.

  • Acquisition:

    • Set the appropriate number of scans to achieve the desired S/N ratio.

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Reference the spectrum to the appropriate solvent peak.

    • Integrate the peaks and analyze the data.

Visualization: NMR Troubleshooting Logic

NMR_Troubleshooting_Logic Start NMR Spectrum Issue Check_Lock Check Lock Signal Start->Check_Lock Lock_OK Lock Stable Check_Lock->Lock_OK Lock_Problem Lock Unstable/Absent Check_Lock->Lock_Problem Check_Shimming Assess Shimming (Peak Shape) Lock_OK->Check_Shimming Check_Solvent_Params Check Deuterated Solvent Level & Lock Parameters Lock_Problem->Check_Solvent_Params Good_Shims Sharp Peaks Check_Shimming->Good_Shims Bad_Shims Broad Peaks Check_Shimming->Bad_Shims Check_Sensitivity Evaluate Sensitivity (S/N) Good_Shims->Check_Sensitivity Perform_Shimming Re-shim the Magnet Bad_Shims->Perform_Shimming Check_Sample_Prep Check Sample Prep (Concentration, Solubility) Perform_Shimming->Check_Sample_Prep Good_Sensitivity S/N Acceptable Check_Sensitivity->Good_Sensitivity Low_Sensitivity S/N Too Low Check_Sensitivity->Low_Sensitivity Check_Artifacts Look for Artifacts Good_Sensitivity->Check_Artifacts Increase_Scans Increase Scans / Tune Probe Low_Sensitivity->Increase_Scans No_Artifacts Clean Spectrum Check_Artifacts->No_Artifacts Artifacts_Present Unexpected Peaks Check_Artifacts->Artifacts_Present Identify_Contaminants Identify Contaminants & Check for Sidebands Artifacts_Present->Identify_Contaminants

Caption: A decision tree for diagnosing and resolving common NMR issues.

References

Technical Support Center: Catalyst Selection and Optimization for Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for catalyst selection and optimization. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during catalytic synthesis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding catalyst selection and reaction optimization.

Q1: Where do I start when selecting a catalyst for a new transformation?

A: The selection process should be systematic. Begin with a thorough literature search for the same or similar reaction types to identify catalyst systems that have proven effective.[1] Key parameters to consider are the metal center (e.g., Palladium, Rhodium, Copper) and the ligand. Ligands play a crucial role by modulating the electronic and steric properties of the metal center, which in turn controls reactivity and selectivity.[2][3] If the reaction is novel, consider computational screening methods or high-throughput screening of catalyst libraries to identify promising candidates.[4][5]

Q2: How critical is the purity of my reagents and solvents?

A: Extremely critical. Impurities such as water, oxygen, or contaminants from starting materials can act as poisons, deactivating the catalyst by blocking active sites.[6][7] For instance, peroxides in ethereal solvents like THF can oxidize phosphine ligands, rendering the catalyst inactive.[7] Always use high-purity, dry (anhydrous) solvents and ensure reagents are free from potential inhibitors.[7][8]

Q3: What is the difference between a precatalyst and an active catalyst?

A: A precatalyst is a stable, often air-tolerant, compound that is converted into the active catalytic species under the reaction conditions. For example, many palladium-catalyzed cross-coupling reactions use stable Pd(II) precatalysts which are reduced in situ to the active Pd(0) species that enters the catalytic cycle.[8][9] Using a precatalyst can improve reproducibility by ensuring clean and efficient generation of the active catalyst.[10]

Q4: When should I choose a homogeneous versus a heterogeneous catalyst?

A: The choice depends on the specific application. Homogeneous catalysts are in the same phase as the reactants (usually liquid), offering high activity and selectivity due to well-defined active sites. However, their separation from the product can be difficult and costly.[11] Heterogeneous catalysts are in a different phase (typically solid), which allows for easy separation, recovery, and reuse, making them ideal for industrial processes.[11][12][13] However, they may suffer from lower activity or selectivity, and issues like leaching of the active metal into the product solution can occur.[12][14]

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for specific experimental problems in a question-and-answer format.

Guide 1: Low Reaction Yield or Conversion

Q: My reaction shows low or no conversion of starting material to product. What are the common culprits and how do I troubleshoot?

A: Low conversion is a frequent challenge. A systematic investigation is key to identifying the root cause.[8][15][16]

  • Step 1: Verify Reagent and Solvent Integrity.

    • Action: Confirm the purity and dryness of all starting materials, the base, and the solvent.[7] Contaminants like water or oxygen can deactivate many sensitive catalysts.[17]

    • Rationale: Moisture can hydrolyze organometallic reagents or interfere with the catalyst. Oxygen can oxidize the active catalyst (e.g., Pd(0) to inactive Pd(II) oxides) or sensitive ligands.[9]

  • Step 2: Evaluate the Catalyst System.

    • Action: Ensure the catalyst or precatalyst is active. If using a Pd(II) precatalyst, confirm that the conditions are suitable for its reduction to the active Pd(0) state.[7][9] Consider screening different ligands; the electronic and steric properties of the ligand are critical for catalyst stability and activity.[2][18]

    • Rationale: The ligand stabilizes the metal center and modulates its reactivity. For example, in many cross-coupling reactions, bulky, electron-rich phosphine ligands accelerate the rate-determining oxidative addition step.[19][20]

  • Step 3: Optimize Reaction Conditions.

    • Action: Systematically vary the temperature, concentration, and choice of base and solvent.[][22] Monitor the reaction progress over time to determine if the reaction has stalled or is proceeding slowly.[23]

    • Rationale: Temperature affects the reaction rate; however, excessively high temperatures can lead to catalyst decomposition.[7] The base and solvent are often interdependent and crucial for catalyst turnover, particularly in reactions like the Suzuki-Miyaura coupling where they facilitate the transmetalation step.[7][19]

  • Step 4: Check for Catalyst Poisoning.

    • Action: Review your starting materials and reagents for potential catalyst poisons. Common poisons for metal catalysts include compounds containing sulfur, nitrogen, phosphorus, or other heavy metals.[6][24][25]

    • Rationale: Poisons bind strongly to the catalyst's active sites, preventing reactants from accessing them and thereby inhibiting the reaction.[6][26] This deactivation can sometimes be irreversible.[25][27]

Guide 2: Poor Reaction Selectivity

Q: My reaction produces the desired product, but also significant amounts of side products (poor chemo-, regio-, or stereoselectivity). How can I improve selectivity?

A: Improving selectivity involves fine-tuning the catalyst and reaction conditions to favor the desired reaction pathway over undesired ones.[28][29]

  • Step 1: Modify the Catalyst and Ligand.

    • Action: The ligand is the primary tool for controlling selectivity.[2] For stereoselectivity, use a chiral ligand.[30] For regioselectivity, adjusting the steric bulk of the ligand can direct the catalyst to a specific site on the substrate.

    • Rationale: The three-dimensional environment created by the ligand around the metal center influences how the substrate approaches and binds, which is the basis for stereoselective and regioselective control.[28][30]

  • Step 2: Adjust Reaction Temperature.

    • Action: Lowering the reaction temperature often increases selectivity.

    • Rationale: Two competing reaction pathways will have different activation energies. By lowering the temperature, you disproportionately slow down the reaction with the higher activation energy, which is often the undesired pathway.

  • Step 3: Screen Different Solvents.

    • Action: Evaluate a range of solvents with varying polarities and coordinating abilities.

    • Rationale: The solvent can influence the stability of transition states. A solvent that preferentially stabilizes the transition state leading to the desired product will enhance selectivity.[7]

  • Step 4: Control Reagent Addition.

    • Action: For reactions with competing pathways, adding one reagent slowly (e.g., via syringe pump) can maintain its low concentration, favoring the desired reaction.

    • Rationale: This technique can suppress side reactions that have a higher order dependence on the concentration of that reagent, thereby improving chemoselectivity.

Guide 3: Catalyst Deactivation and Poisoning

Q: My reaction starts well but then stops before completion, suggesting catalyst deactivation. What are the common causes and mitigation strategies?

A: Catalyst deactivation is the loss of activity over time.[31] It can be caused by chemical, thermal, or mechanical factors.[25][32]

  • Cause 1: Poisoning.

    • Identification: A sharp, often irreversible, loss of activity.[27] Poisons are impurities in the feed that chemisorb strongly onto active sites.[25][32] Common poisons include sulfur, nitrogen, and halogen compounds for metal catalysts.[6][24]

    • Mitigation: Purify the feedstock to remove the poison before the reaction.[26] Alternatively, design or select a catalyst that is more tolerant to the specific poison.[24]

  • Cause 2: Fouling or Coking.

    • Identification: A gradual loss of activity. Fouling is the physical deposition of materials (e.g., carbonaceous residues or "coke") onto the catalyst surface, blocking pores and active sites.[24][33]

    • Mitigation: This is often reversible.[34] Regeneration can be achieved by burning off the coke in a controlled stream of air or oxygen (for heterogeneous catalysts).[34] Adjusting reaction conditions, such as temperature or pressure, can also minimize coke formation.[33]

  • Cause 3: Thermal Degradation (Sintering).

    • Identification: Irreversible loss of activity, particularly in high-temperature reactions. Sintering is the agglomeration of small catalyst particles into larger ones, resulting in a loss of active surface area.[25][33]

    • Mitigation: Operate at lower temperatures if possible. Select a catalyst with higher thermal stability or one that is well-dispersed on a thermally stable support material.

  • Cause 4: Leaching (for Heterogeneous Catalysts).

    • Identification: The active metal species dissolves from the solid support into the reaction medium.[12] This leads to a loss of catalyst and potential contamination of the product.[12][14]

    • Mitigation: Use a stronger support material or improve the method of anchoring the active species to the support. After the reaction, analyze the product solution for traces of the metal to quantify the extent of leaching.

Guide 4: Issues in Asymmetric Catalysis

Q: I am performing an asymmetric synthesis, but the enantiomeric excess (e.e.) of my product is low. What factors should I investigate?

A: Low enantioselectivity in asymmetric catalysis points to issues with the chiral catalyst or the reaction conditions that allow a non-selective background reaction to occur.[7][35]

  • Step 1: Optimize the Chiral Catalyst/Ligand.

    • Action: The choice of the chiral ligand is paramount. Small changes to the ligand structure can dramatically impact the outcome.[35] It is often necessary to screen a library of related chiral ligands to find the optimal one for a specific substrate.[30]

    • Rationale: The catalyst creates a chiral pocket that differentiates between the two prochiral faces of the substrate. The "fit" within this pocket determines the degree of enantioselectivity.[30]

  • Step 2: Control the Temperature.

    • Action: Perform the reaction at lower temperatures.

    • Rationale: Enantioselectivity is governed by the difference in the activation energies (ΔΔG‡) for the formation of the two enantiomers. Lowering the temperature amplifies the effect of this energy difference, leading to a higher e.e.

  • Step 3: Screen Solvents and Additives.

    • Action: The solvent can influence the conformation of the catalyst-substrate complex.[7] Screen a variety of solvents. Sometimes, additives (like a co-catalyst or a Lewis acid/base) are required to achieve high enantioselectivity.

    • Rationale: Solvents and additives can participate in non-covalent interactions that stabilize the preferred transition state, enhancing selectivity.

  • Step 4: Check for Racemization.

    • Action: Verify that the product is not racemizing under the reaction or workup conditions. Analyze the e.e. at low conversion; if it is high initially but decreases over time, product racemization is likely.

    • Rationale: The reaction conditions (e.g., presence of acid or base, elevated temperature) might be causing the chiral product to lose its stereochemical integrity after it is formed.

Part 3: Data Tables & Visualizations

Table 1: Common Ligand Classes for Palladium-Catalyzed Cross-Coupling
Ligand ClassKey FeaturesTypical Applications
Monodentate Phosphines Simple, tunable steric and electronic properties.Suzuki, Heck, Sonogashira
Bidentate Phosphines Form stable chelate complexes with the metal.Buchwald-Hartwig, Suzuki
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, form very stable catalyst complexes.Suzuki, Heck, Metathesis
Chiral Ligands Possess C2-symmetry or other chiral elements.Asymmetric Hydrogenation, Asymmetric Allylic Alkylation
Table 2: Troubleshooting Summary for Low Yield
SymptomPotential CauseSuggested Action
No reaction at allInactive catalyst, wrong conditionsVerify catalyst source, check literature for activation protocols, confirm temperature.
Reaction starts, then stallsCatalyst deactivation/poisoningPurify reagents, check for inhibitors, use a more robust ligand/catalyst.
Slow reactionLow catalyst activity, suboptimal temperatureIncrease temperature, screen different ligands/solvents, increase catalyst loading.
Formation of side productsPoor selectivity, substrate decompositionLower temperature, change ligand/solvent, check substrate stability under conditions.
Diagrams (Graphviz)

A logical workflow is crucial for efficient troubleshooting and optimization.

Catalyst_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Define Transformation (e.g., C-N Coupling) B Literature Review (Find established catalyst systems) A->B C Select Initial Catalyst & Ligand Set B->C D Perform Small-Scale Test Reactions C->D E Analyze Results (Yield, Selectivity) D->E F Reaction Parameter Optimization (Temp, Solvent, Base, Conc.) E->F G Ligand Screening (Vary sterics & electronics) E->G H Achieved Target Yield & Selectivity? F->H G->H H->F No I Confirm Results & Assess Scope H->I Yes J Scale-Up Reaction I->J K Process Complete J->K

Caption: General workflow for catalyst selection and optimization.

Troubleshooting_Low_Yield Start Low Yield Observed Check1 Are Reagents Pure & Anhydrous? Start->Check1 Action1 Purify/Dry Reagents & Solvents Check1->Action1 No Check2 Is the Catalyst System Active? Check1->Check2 Yes Action1->Check1 Action2 Screen Ligands & Catalyst Precursors Check2->Action2 No Check3 Are Reaction Conditions Optimal? Check2->Check3 Yes Action2->Check2 Action3 Vary Temp, Solvent, Base, Concentration Check3->Action3 No Check4 Is a Poison Present? Check3->Check4 Yes Action3->Check3 Action4 Identify & Remove Source of Poison Check4->Action4 Yes End Yield Improved Check4->End No Action4->Check1

Caption: Decision tree for troubleshooting low reaction yields.

Part 4: Experimental Protocols

Protocol 1: General Procedure for a Small-Scale Catalyst Screening Reaction (e.g., Suzuki Coupling)
  • Preparation: In a glovebox, array several 1-dram vials, each containing a small magnetic stir bar.

  • Reagent Addition: To each vial, add the aryl halide (e.g., 0.1 mmol, 1.0 equiv), the boronic acid (0.12 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 0.2 mmol, 2.0 equiv).

  • Catalyst Addition: In a separate vial, prepare a stock solution of the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (4 mol%) in the reaction solvent. Add the appropriate volume of this stock solution to each reaction vial.

  • Reaction: Seal the vials with PTFE-lined caps. Remove the vials from the glovebox and place them in a pre-heated aluminum heating block on a magnetic stir plate. Stir at the desired temperature (e.g., 80 °C) for the specified time (e.g., 12 hours).

  • Analysis: After cooling to room temperature, quench the reactions by adding a small amount of water. Dilute with an appropriate solvent (e.g., ethyl acetate) and add an internal standard. Analyze the crude reaction mixture by GC or LC-MS to determine the conversion and yield.

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrazolo[1,5-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[1,5-a]pyrimidine nucleus represents a quintessential "privileged scaffold" in medicinal chemistry.[1] This fused heterocyclic system, comprising both pyrazole and pyrimidine rings, offers a rigid, planar framework with versatile points for substitution, making it an ideal starting point for combinatorial library design and drug discovery.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including potent inhibition of various protein kinases, as well as significant antimicrobial and anti-inflammatory properties.[3][4][5][6][7][8]

This guide provides an in-depth, comparative analysis of the structure-activity relationships of pyrazolo[1,5-a]pyrimidine derivatives. Moving beyond a simple catalog of compounds, we will dissect the causal relationships between specific structural modifications and their resulting biological outcomes, offering field-proven insights for researchers, scientists, and drug development professionals. We will focus primarily on the scaffold's application in oncology as kinase inhibitors and in infectious diseases as antimicrobial agents, supported by experimental data and detailed protocols.

The Pyrazolo[1,5-a]pyrimidine Core: A Premier Scaffold for Kinase Inhibition

The therapeutic potential of pyrazolo[1,5-a]pyrimidines in oncology is largely rooted in their ability to function as protein kinase inhibitors.[3][9] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3][9] The pyrazolo[1,5-a]pyrimidine scaffold is exceptionally well-suited to target these enzymes due to its structural resemblance to the purine core of adenosine triphosphate (ATP). This allows it to act as an ATP-competitive inhibitor, occupying the ATP-binding pocket of a target kinase and preventing the phosphorylation of downstream substrates, thereby halting aberrant signaling.[3][9]

This competitive inhibition mechanism has been successfully leveraged to target a wide array of oncogenic kinases, including Tropomyosin receptor kinases (Trk), Cyclin-Dependent Kinases (CDKs), Pim-1, FMS-like tyrosine kinase 3 (FLT3), and key components of the MAPK pathway like B-Raf and MEK.[3][6][10][11][12][13][14]

cluster_0 ATP-Competitive Kinase Inhibition Kinase Kinase Active Site Substrate Protein Substrate Kinase->Substrate Binds ATP ATP ATP->Kinase Binds Phospho_Substrate Phosphorylated Substrate (Signal Propagation) ATP->Phospho_Substrate Phosphorylation Substrate->Phospho_Substrate Phosphorylation No_Reaction Inhibition of Phosphorylation (Signal Blockade) Substrate->No_Reaction PyrazoloPyrimidine Pyrazolo[1,5-a]pyrimidine Inhibitor PyrazoloPyrimidine->Kinase Competitively Binds PyrazoloPyrimidine->No_Reaction

Caption: General mechanism of ATP-competitive kinase inhibition.

Dissecting the SAR: A Positional Analysis of the Scaffold

The biological activity and selectivity of pyrazolo[1,5-a]pyrimidine derivatives are exquisitely sensitive to the nature and position of substituents on the bicyclic core. Understanding these relationships is paramount for the rational design of potent and specific inhibitors.

Substitutions at the C7-Position

The C7-position is a critical vector for establishing interactions within and outside the kinase hinge region, often influencing potency and selectivity.

  • Aryl Groups: Large aromatic substituents, such as phenyl and pyridyl rings, are frequently installed at C7.[5][15] The substitution pattern on these appended rings is a key determinant of activity. For instance, in a series of chalcone-linked derivatives, a C7-phenyl ring bearing 3,4-dimethoxy groups resulted in the most active compound against the MDA-MB-231 breast cancer cell line (IC₅₀ = 2.6 μM).[5]

  • Amino Groups: The introduction of 7-amino and 7-(N-arylamino) groups provides another avenue for modulating activity. These modifications can introduce new hydrogen bond donors and acceptors, altering the binding profile of the molecule.[1][11]

Substitutions at the C5-Position

The C5-position offers a valuable handle for extending into the solvent-exposed region of the ATP-binding pocket, impacting both potency and pharmacokinetic properties.

  • Chalcone Linkages: A notable strategy involves linking a chalcone moiety (1,3-diphenyl-2-propen-1-one) to the C5-position. This hybridization strategy has yielded compounds with potent antiproliferative activity against lung, breast, and prostate cancer cell lines, with IC₅₀ values in the low micromolar range.[5] The chalcone fragment itself is known to interact with various biological targets, suggesting a potential multi-targeted mechanism of action.

Substitutions at the C3-Position

Modifications at the C3-position are crucial for fine-tuning activity and providing synthetic handles for further diversification.

  • Halogenation: The introduction of a halogen, typically bromine, at the C3-position serves as a versatile synthetic intermediate.[3] This allows for subsequent functionalization through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide array of aryl and heteroaryl groups.[2][3]

  • Nitrile and Carboxamide Groups: The incorporation of C3-carbonitrile and C3-carboxamide functionalities has led to the discovery of highly potent anticancer agents. One such derivative, a pyrazolo[1,5-a]pyrimidine-3-carbonitrile, displayed exceptional activity against the HCT116 human colon tumor cell line with an IC₅₀ value of just 0.0020 μM.[4]

Comparative Analysis Across Therapeutic Areas

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold is best appreciated by comparing its SAR across different therapeutic targets.

As Anticancer Agents: A Tale of Kinase Selectivity

The scaffold has been successfully optimized to yield highly selective inhibitors for various oncogenic kinases.

  • Tropomyosin Receptor Kinase (Trk) Inhibitors: This is arguably one of the most successful applications of the scaffold. Two of the three FDA-approved drugs for cancers driven by NTRK gene fusions, Larotrectinib and Entrectinib , are based on the pyrazolo[1,5-a]pyrimidine core.[10][11] A second-generation inhibitor, Repotrectinib , also features this core and was designed to overcome resistance mutations.[10][11] SAR studies reveal that the pyrazolo[1,5-a]pyrimidine moiety is essential for forming a critical hydrogen bond interaction with the hinge residue Met592 in TrkA.[11]

Compound Key Structural Features Target Kinase (IC₅₀) Status
Larotrectinib C3-pyrrolidinyl amineTrkA (5 nM), TrkB (11 nM), TrkC (6 nM)FDA Approved
Entrectinib C3-piperazinyl, C5-arylTrkA (1 nM), TrkB (3 nM), TrkC (5 nM)FDA Approved
Repotrectinib Macrocyclic, C3-substitutedTrkA (0.019 nM), TrkB (0.076 nM), TrkC (0.016 nM)FDA Approved
Compound 22 5-azabicyclohexane at C3TrkA (3 nM), TrkB (14 nM), TrkC (1 nM)Preclinical[11]

  • CDK9 and Pim-1 Inhibitors: Starting from a multi-kinase inhibitor, researchers developed pyrazolo[1,5-a]pyrimidine derivatives with significantly improved selectivity for CDK9, a key transcriptional regulator.[13] Similarly, other optimization efforts have produced derivatives that are highly selective for Pim-1 kinase, exhibiting inhibitory activity in the nanomolar range and demonstrating cellular activity by suppressing colony formation in survival assays.[12]

cluster_1 Trk Signaling Pathway and Inhibition Ligand Neurotrophin (e.g., NGF) TrkR Trk Receptor Ligand->TrkR Binds Dimer Receptor Dimerization TrkR->Dimer Phos Autophosphorylation Dimer->Phos RAS RAS/MAPK Pathway Phos->RAS PI3K PI3K/AKT Pathway Phos->PI3K PLC PLCγ Pathway Phos->PLC Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation PLC->Proliferation Inhibitor Larotrectinib/ Entrectinib Inhibitor->Phos Blocks

Caption: Inhibition of the Trk signaling pathway.

As Antimicrobial Agents: A Different Set of Rules

When targeting microbial pathogens, the SAR drivers for the pyrazolo[1,5-a]pyrimidine scaffold shift.

  • Antitubercular Activity: High-throughput screening identified the pyrazolo[1,5-a]pyrimidin-7(4H)-one core as a promising lead against Mycobacterium tuberculosis (Mtb).[7] Subsequent SAR studies improved potency, leading to hits with low cytotoxicity and good activity against Mtb within macrophages.[7] Interestingly, resistance was not conferred by mutations in common drug targets but rather by a mutation in a flavin adenine dinucleotide (FAD)-dependent hydroxylase (Rv1751), which led to the metabolic breakdown of the compound.[7] This highlights the importance of understanding not just target engagement but also potential metabolic liabilities.

  • Broad-Spectrum Antibacterial/Antifungal Activity: The scaffold's antimicrobial activity can be enhanced by incorporating other known pharmacophores. Derivatives containing a sulfathiazole moiety have shown good antibacterial and antifungal activity.[8] Other series have been optimized for broad-spectrum antibacterial action, with some compounds showing potent activity as RNA Polymerase inhibitors.[16] Recent studies have also demonstrated that certain derivatives possess anti-quorum-sensing and antibiofilm activities, suggesting a mechanism that disrupts bacterial communication and community structures.[17]

Compound Series Key Structural Features Target Organism(s) MIC/Activity
Pyrimidin-7(4H)-ones C2-aryl, C5-methylM. tuberculosisImproved potency over initial hit[7]
Sulfathiazole Hybrids Sulfathiazole moietyBacteria and FungiGood activity[8]
Compound 7b 4-Br-C₆H₄ moietyBacteriaRNA Polymerase IC₅₀ = 0.213 µg/ml[16]
Pyrimidin-2-amines 3-(4-methoxybenzyl), C7-arylBacteriaMIC = 2.6 µM[18]

Experimental Methodologies and Protocols

To ensure the trustworthiness and reproducibility of SAR studies, robust and well-defined experimental protocols are essential.

General Synthetic Protocol: Cyclocondensation

A prevalent method for synthesizing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation of a 5-aminopyrazole with a β-dicarbonyl compound or a synthetic equivalent like an enaminone.[3][11]

Step-by-Step Protocol:

  • Reactant Preparation: To a solution of the appropriately substituted 5-amino-1H-pyrazole (1.0 eq) in a suitable solvent (e.g., acetic acid, ethanol, or acetone) is added the β-dicarbonyl compound or enaminone (1.1 eq).[3][11][15]

  • Reaction: The reaction mixture is heated to reflux (typically 80-120 °C) and stirred for a period ranging from 4 to 12 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. If a precipitate forms, it is collected by filtration. If not, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel, to yield the desired pyrazolo[1,5-a]pyrimidine derivative.

  • Characterization: The structure of the final compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: General workflow for synthesis and screening.

Biological Evaluation Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is widely used to determine the cytotoxic potential of novel compounds.[5][15]

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded into a 96-well plate at a density of ~5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test pyrazolo[1,5-a]pyrimidine derivatives. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for 48-72 hours under the same conditions.

  • MTT Addition: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of ~570 nm.

  • Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The pyrazolo[1,5-a]pyrimidine scaffold has unequivocally established itself as a cornerstone of modern medicinal chemistry. Its synthetic tractability and ability to effectively mimic the ATP purine core have led to the development of life-saving therapeutics, particularly in oncology. The SAR studies reviewed herein demonstrate that targeted modifications at the C3, C5, and C7 positions are critical for tuning potency and selectivity against a wide range of protein kinases and microbial targets.

Despite these successes, challenges such as acquired drug resistance, off-target effects, and suboptimal bioavailability persist.[3][9] Future research will likely focus on several key areas:

  • Targeting Resistance: Designing next-generation inhibitors, like Repotrectinib, that can overcome known resistance mutations will remain a high priority.[10][11]

  • Improving Selectivity: Further optimization of substitution patterns to enhance selectivity and minimize off-target toxicities is crucial for improving the therapeutic index of new drug candidates.[3][9]

  • Novel Applications: Expanding the application of this scaffold to other target classes and disease areas, building on promising results in antimicrobial and anti-inflammatory research.

  • Advanced Synthetic Methods: Employing modern synthetic strategies, such as palladium-catalyzed cross-coupling and click chemistry, will continue to expand the accessible chemical space and facilitate the rapid generation of diverse compound libraries for SAR exploration.[3][9]

The continued exploration of the pyrazolo[1,5-a]pyrimidine scaffold, guided by the principles of rational drug design and a deep understanding of its structure-activity relationships, holds immense promise for the discovery of novel and effective medicines.

References

A Senior Application Scientist's Guide to the Comparative Biological Activity of Benzimidazole-Based Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzimidazole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Its structural similarity to endogenous purine nucleotides allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5] This guide provides a comparative analysis of structurally similar benzimidazole derivatives, elucidating how minor chemical modifications can drastically alter their primary biological activity. We will explore the structure-activity relationships (SAR) that govern these shifts, provide detailed, self-validating protocols for key bioassays, and examine the underlying mechanisms of action. This document is designed to serve as an in-depth technical resource, blending established knowledge with practical, field-proven insights to aid in the rational design of next-generation therapeutics.

The Benzimidazole Core: A Versatile Pharmacophore

Benzimidazole is a bicyclic aromatic compound formed by the fusion of benzene and imidazole rings.[6][7] This unique architecture makes it an isostere of naturally occurring purines, enabling it to function as a hydrogen bond donor and acceptor and to participate in π-π stacking interactions with various biological targets.[7][8] This versatility is the primary reason for the broad spectrum of biological activities exhibited by its derivatives.[1][5][9] Clinically approved drugs such as the anthelmintics albendazole and mebendazole, and the proton-pump inhibitor omeprazole, all feature the benzimidazole core, highlighting its therapeutic importance.[10] In recent years, research has increasingly focused on repurposing existing benzimidazole drugs and developing novel derivatives for cancer therapy, leveraging their ability to target pathways crucial for tumor growth and survival.[3][11][12]

Comparative Biological Activity Analysis

The pharmacological profile of a benzimidazole derivative is profoundly influenced by the nature and position of substituents on its core structure.[9][10][13][14] Minor structural alterations can pivot the compound's primary activity from anticancer to antimicrobial, or confer potent anti-inflammatory properties.

Structure-Activity Relationship (SAR): The Driver of Functional Specificity

The key to rationally designing potent and selective benzimidazole-based drugs lies in understanding their SAR.[6][13]

  • Position C2: This is the most common site for substitution. Attaching aryl or heteroaryl groups at C2 is a well-established strategy for enhancing anticancer activity.[1][7] For instance, bulky aromatic groups can promote intercalation with DNA or inhibit tubulin polymerization.[3][12] Conversely, introducing smaller, flexible chains can enhance antimicrobial properties.[9]

  • Position N1: Substitution at the N1 position often modulates pharmacokinetic properties like solubility and metabolic stability. Large substituents can also influence binding affinity to target enzymes.

  • Positions C5 and C6: The benzene portion of the scaffold can be substituted to fine-tune activity. Electron-withdrawing groups (e.g., -NO2, -CF3) or electron-donating groups (e.g., -OCH3) at these positions can significantly impact the electronic properties of the entire ring system, thereby affecting target interaction and overall potency.[10][14]

Case Study: Shifting from Anticancer to Antimicrobial Activity

To illustrate the impact of SAR, let's consider two hypothetical but representative benzimidazole derivatives: Compound A (Anticancer) and Compound B (Antimicrobial) .

  • Compound A (2-Phenylbenzimidazole): The phenyl group at the C2 position provides a rigid, planar structure that is known to favor anticancer activity, potentially through mechanisms like tubulin polymerization inhibition.[12]

  • Compound B (2-Methylthiobenzimidazole): Replacing the bulky phenyl group with a smaller, more flexible methylthio group can shift the activity profile. This type of substitution is often associated with potent antimicrobial effects, possibly by targeting microbial-specific enzymes.

The following tables summarize representative experimental data comparing these two compounds.

Table 1: Comparative In Vitro Cytotoxicity (Anticancer Activity)

Compound Target Cell Line Assay Incubation Time IC₅₀ (µM)
Compound A MCF-7 (Breast Cancer) MTT Assay 48 hours 5.2
Compound B MCF-7 (Breast Cancer) MTT Assay 48 hours >100

| Doxorubicin | MCF-7 (Breast Cancer) | MTT Assay | 48 hours | 1.9 |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Comparative Antimicrobial Susceptibility

Compound Microbial Strain Assay MIC (µg/mL)
Compound A Staphylococcus aureus Broth Microdilution 128
Compound B Staphylococcus aureus Broth Microdilution 8

| Ciprofloxacin | Staphylococcus aureus | Broth Microdilution | 1 |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism.[15][16]

Causality Behind the Data: The data clearly illustrates the functional shift. The bulky phenyl group in Compound A confers significant cytotoxicity against cancer cells but poor antibacterial activity. In contrast, the smaller substituent in Compound B results in negligible cytotoxicity but potent antibacterial action. This demonstrates a fundamental principle in drug design: molecular structure dictates biological function.

Experimental Protocols for Bioactivity Screening

The trustworthiness of comparative data hinges on robust and well-controlled experimental design. The following protocols are standard, self-validating methods for assessing cytotoxicity and antimicrobial activity.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17] Viable cells with active mitochondria contain oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[17]

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., Compound A, Compound B) and a standard drug (e.g., Doxorubicin) in culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations. Include wells for "untreated control" (cells with medium only) and "vehicle control" (cells with solvent, e.g., DMSO, at the highest concentration used).[17]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[18] During this period, visible purple formazan crystals will form in viable cells.[17]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[18][19] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm is used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_readout Readout seed_cells 1. Seed Cells (96-well plate) treat_compounds 2. Add Compounds (Serial Dilutions) seed_cells->treat_compounds 24h incubate_48h 3. Incubate (48 hours) treat_compounds->incubate_48h add_mtt 4. Add MTT Reagent incubate_48h->add_mtt incubate_4h 5. Incubate (4 hours) add_mtt->incubate_4h solubilize 6. Solubilize Formazan (Add DMSO) incubate_4h->solubilize read_absorbance 7. Read Absorbance (570 nm) solubilize->read_absorbance analyze 8. Calculate IC50 read_absorbance->analyze

Workflow for the MTT Cell Viability Assay.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

The broth microdilution method is a standardized and accurate technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[15][20]

Step-by-Step Methodology:

  • Prepare Compound Plate: In a sterile 96-well microtiter plate, dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into all wells.[21] Add 100 µL of the test compound (at 2x the highest desired concentration) to the first column.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10.[21] This creates a gradient of compound concentrations. Column 11 serves as the growth control (no compound), and column 12 as the sterility control (no bacteria).[21]

  • Inoculum Preparation: Prepare a bacterial suspension (e.g., S. aureus) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 × 10⁵ CFU/mL in the wells.[22]

  • Inoculation: Add 5 µL of the standardized bacterial inoculum to each well from column 1 to 11.[21] Do not add bacteria to column 12. The final volume in each well will be ~105 µL.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[20]

  • Result Interpretation: After incubation, determine the MIC by visual inspection. The MIC is the lowest compound concentration in which there is no visible turbidity or bacterial growth.[15][16][20]

MIC_Assay_Workflow cluster_plate_prep Plate Preparation cluster_inoculation Inoculation cluster_incubation_readout Incubation & Readout prep_plate 1. Prepare 2-fold Serial Dilution of Compound in 96-well Plate inoculate_wells 3. Inoculate Wells (Final ~5x10^5 CFU/mL) prep_plate->inoculate_wells prep_inoculum 2. Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate_wells incubate_plate 4. Incubate Plate (37°C, 16-20 hours) inoculate_wells->incubate_plate read_mic 5. Determine MIC (Lowest concentration with no growth) incubate_plate->read_mic

Workflow for Broth Microdilution MIC Assay.

Mechanistic Insights: A Look at Anticancer Action

Many benzimidazole derivatives exert their anticancer effects by disrupting microtubule dynamics, which are critical for cell division, leading to cell cycle arrest and apoptosis (programmed cell death).[3][11][12] This mechanism is shared by well-known chemotherapy drugs like paclitaxel.

The intrinsic pathway of apoptosis is a common route triggered by such cellular stress. The process involves the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c. This, in turn, activates a cascade of cysteine proteases called caspases, which execute the cell death program.

Apoptosis_Pathway cluster_stimulus Stimulus cluster_mito Mitochondrial Events cluster_execution Execution Cascade Drug Benzimidazole (e.g., Compound A) Tubulin Tubulin Polymerization Inhibition Drug->Tubulin Stress Cellular Stress (Mitotic Arrest) Tubulin->Stress BaxBak Bax/Bak Activation Stress->BaxBak Mito Mitochondrion BaxBak->Mito   Pore   Formation CytC Cytochrome c (Release) Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Pro-Caspase-9 Apoptosome Apoptosome (Active Caspase-9) Casp9->Apoptosome Casp3 Pro-Caspase-3 Apoptosome->Casp3 ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis

Intrinsic Apoptosis Pathway Induced by a Benzimidazole.

Conclusion and Future Perspectives

The benzimidazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. As this guide has demonstrated, subtle modifications to this privileged core can unlock vastly different biological activities, enabling the development of targeted therapies for a range of diseases.[4][13] The comparative analysis of anticancer and antimicrobial activities, grounded in robust SAR principles, highlights the importance of rational design. Future research should focus on synthesizing novel hybrid molecules that combine the benzimidazole core with other pharmacophores to create dual-action agents or to overcome drug resistance.[8][23] The continued exploration of this versatile scaffold holds immense promise for addressing unmet needs in oncology and infectious disease.

References

A Senior Application Scientist's Guide to Molecular Docking: A Comparative Study Featuring Pyrazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive guide on performing and interpreting molecular docking studies, with a specific focus on the therapeutically significant pyrazolo[1,5-a]pyridine scaffold. This document moves beyond a simple procedural outline, offering an in-depth, scientifically grounded comparison of common docking methodologies. As a senior application scientist, my goal is to provide you with not just the "how," but the critical "why" behind each step, ensuring your computational experiments are robust, reproducible, and meaningful.

The Pyrazolo[1,5-a]pyridine Scaffold: A Privileged Heterocycle in Drug Discovery

The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and rich electronic properties make it an excellent scaffold for developing inhibitors against a wide range of biological targets.[1] Its synthetic tractability allows for diverse substitutions, enabling fine-tuning of steric and electronic properties to achieve high affinity and selectivity.[2]

Published research has demonstrated the efficacy of pyrazolo[1,5-a]pyridine derivatives against numerous protein targets, including:

  • Kinases: Cyclin-Dependent Kinase 2 (CDK2), Tropomyosin receptor kinase A (TrKA), and Phosphoinositide 3-kinases (PI3Kγ/δ) are key targets in oncology.[3][4][5][6]

  • Tubulin: By binding to the colchicine site, certain derivatives inhibit tubulin polymerization, a validated anti-cancer strategy.[7][8]

  • Enzymes in Infectious Disease: These compounds have shown promise as antibacterial agents by targeting enzymes like MurA.[2][9]

  • Inflammation-Related Proteins: Targets such as mitogen-activated protein kinases (MAPKs) and cyclooxygenase-2 (COX-2) have been successfully modulated by this scaffold.[10][11][12][13]

This diversity of targets underscores the scaffold's versatility and makes it an ideal candidate for illustrating the principles and nuances of molecular docking.

Below is a representation of the core pyrazolo[1,5-a]pyrimidine structure, highlighting the positions amenable to substitution.

Caption: Core structure of the pyrazolo[1,5-a]pyrimidine scaffold with potential substitution sites (R₁-R₅).

The Logic of Molecular Docking: Predicting Interactions in Silico

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[14] The primary goal is to predict the binding mode and affinity, which is often represented as a "docking score." This process is fundamental to structure-based drug design.

A typical docking workflow is a multi-step process, as illustrated below. The success of a docking experiment hinges on the meticulous execution of each phase.

workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis & Validation Phase PDB 1. Obtain Protein Structure (e.g., PDB ID: 3DDQ for CDK2) PrepP 3. Prepare Protein (Add Hydrogens, Assign Charges, Remove Water) PDB->PrepP Ligand 2. Obtain/Draw Ligand Structure (Pyrazolo[1,5-a]pyridine derivative) PrepL 4. Prepare Ligand (Generate 3D Coords, Assign Charges, Define Torsions) Ligand->PrepL Grid 5. Define Binding Site & Generate Grid PrepP->Grid Dock 6. Run Docking Algorithm (Conformational Search) PrepL->Dock Grid->Dock Score 7. Score & Rank Poses (Binding Energy Estimation) Dock->Score Analyze 8. Analyze Top Poses (Interactions, H-bonds, Hydrophobicity) Score->Analyze Validate 9. Validate Protocol (Redocking, Experimental Comparison) Analyze->Validate Report 10. Report Findings Validate->Report

Caption: A generalized workflow for a molecular docking experiment.

Comparative Guide to Docking Software

Several software packages are available for molecular docking, each with unique algorithms for conformational searching and scoring. The choice of software can significantly impact the results. Here, we compare three widely used platforms: AutoDock Vina, Schrödinger's Glide, and MOE (Molecular Operating Environment).

FeatureAutoDock VinaSchrödinger GlideMOE (Molecular Operating Environment)
Licensing Open-source, free for academic and non-commercial use.Commercial, requires a license.Commercial, requires a license.
Core Algorithm Employs a Lamarckian genetic algorithm for global search and an empirical scoring function.[15]Uses a hierarchical series of filters and a grid-based search. Offers different precision modes (HTVS, SP, XP).[16][17]Utilizes a placement methodology (e.g., Triangle Matcher) followed by energy minimization. Supports various scoring functions.[14]
Ease of Use Steeper learning curve, often requires command-line interaction and manual file preparation with tools like MGLTools.[18][19]User-friendly graphical interface (Maestro), with streamlined, automated workflows for protein and ligand preparation.[20]Integrated platform with a comprehensive graphical user interface. Workflows are generally well-defined.[21][22]
Speed vs. Accuracy Generally fast, but accuracy can be highly dependent on the system and user expertise in parameter setup.Offers a trade-off: HTVS (High-Throughput Virtual Screening) is very fast but less accurate, while XP (Extra Precision) is slower but more rigorous.[16]Performance is tunable. "Induced Fit" docking, which allows for receptor flexibility, is more accurate but computationally intensive.[14]
Receptor Flexibility Primarily treats the receptor as rigid, though some sidechain flexibility can be explicitly defined.The standard Glide protocol treats the receptor as rigid. The Induced Fit Docking (IFD) module explicitly models receptor side-chain and backbone flexibility upon ligand binding.[16]Supports both rigid receptor and "Induced Fit" docking to account for protein conformational changes.[21]
Best For Academic research, teaching, and situations where budget is a primary constraint. Excellent for learning the fundamentals of docking.Industrial drug discovery, large-scale virtual screening campaigns, and projects requiring high accuracy and a validated workflow.[17]A versatile, all-in-one platform for experienced computational chemists who need a wide array of modeling tools beyond just docking.[14]

Experimental Protocol: Docking a Pyrazolo[1,5-a]pyridine Inhibitor into CDK2

This protocol provides a step-by-step methodology using AutoDock Vina , a powerful and widely accessible tool. We will dock a representative pyrazolo[1,5-a]pyrimidine derivative into the ATP-binding site of CDK2, a common cancer target.[3]

Target Protein: CDK2 in complex with an inhibitor (PDB ID: 3DDQ).[3] Ligand: A hypothetical pyrazolo[1,5-a]pyrimidine derivative (to be built and prepared).

Step 1: Protein Preparation
  • Causality: Raw PDB files are not immediately ready for docking. They often contain non-essential water molecules, lack hydrogen atoms (which are critical for hydrogen bonding), and may have missing atoms or ambiguous sidechain conformations. This preparation step standardizes the protein structure for the docking algorithm.

  • Methodology:

    • Download the PDB file for 3DDQ from the RCSB Protein Data Bank.

    • Open the structure in a molecular viewer like UCSF Chimera or AutoDockTools (ADT).[19]

    • Remove all water molecules and any co-crystallized ligands or ions not essential for the binding interaction. For validation, you might keep the original ligand to define the binding site.

    • Add polar hydrogens to the protein. This is crucial for correctly modeling hydrogen bonds.

    • Compute and assign partial charges (e.g., Gasteiger charges). The scoring function uses these charges to calculate electrostatic interactions.

    • Save the prepared protein in the PDBQT file format, which includes atomic coordinates, charges, and atom types required by AutoDock.[23]

Step 2: Ligand Preparation
  • Causality: The docking program needs a 3D representation of the ligand with correct bond orders, charges, and defined rotatable bonds. The software will explore different conformations by rotating these bonds.

  • Methodology:

    • Sketch the 2D structure of your pyrazolo[1,5-a]pyridine derivative using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structure to a 3D conformation.

    • Perform an energy minimization of the 3D structure using a force field (e.g., MMFF94) to obtain a low-energy starting conformation.

    • Load the ligand into ADT.

    • The software will automatically detect the "root" of the molecule and the rotatable (torsional) bonds. Verify that these are chemically sensible.

    • Assign Gasteiger charges.

    • Save the prepared ligand in the PDBQT format.

Step 3: Defining the Binding Site (Grid Generation)
  • Causality: Docking the entire protein surface is computationally expensive and often unnecessary. We define a search space—a "grid box"—centered on the known or predicted binding site. The docking algorithm will only search for binding poses within this box.[15]

  • Methodology:

    • In ADT, load the prepared protein PDBQT file.

    • If using a co-crystallized structure like 3DDQ, center the grid box on the original ligand to define the active site.

    • Adjust the dimensions of the grid box (in x, y, and z) to be large enough to accommodate the pyrazolo[1,5-a]pyridine ligand and allow it to rotate freely. A common practice is to have the box extend 8-10 Å beyond the ligand in each direction.[24]

    • Save the grid parameter information to a configuration file (e.g., conf.txt). This file will tell Vina the coordinates and dimensions of the search space.[23]

Step 4: Running the Docking Simulation
  • Causality: This is the core computational step where the Vina algorithm explores thousands of possible ligand conformations and orientations within the grid box, evaluating each one with its scoring function to estimate binding affinity.

  • Methodology:

    • Create a configuration text file (conf.txt) that specifies the paths to the protein and ligand PDBQT files, and includes the grid box parameters from the previous step.[19]

    • The file should look like this:

    • Execute AutoDock Vina from the command line, pointing it to your configuration file: vina --config conf.txt --log output_log.txt

    • Vina will generate an output PDBQT file containing the predicted binding poses (usually 9 by default), ranked by their docking scores.

Trustworthiness: Analysis and Validation of Docking Results

A docking score is just a number; its scientific value comes from careful analysis and validation.[25]

Pose Analysis

The top-scoring pose is not always the correct one. Visually inspect the top-ranked poses.[26]

  • Key Interactions: Does the pyrazolo[1,5-a]pyridine derivative form expected hydrogen bonds with key residues in the active site (e.g., hinge region of a kinase)?

  • Hydrophobic Pockets: Are hydrophobic moieties on your ligand situated in complementary hydrophobic pockets of the protein?

  • Steric Clashes: Are there any unfavorable steric clashes between the ligand and the protein?

Protocol Validation: A Self-Validating System

Before docking novel compounds, you must validate your docking protocol.[25]

  • Redocking: The most common validation method is to take the co-crystallized ligand, remove it from the protein, and then dock it back into the binding site.[25]

  • Success Criterion: A successful validation is generally defined by the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the crystallographic pose. An RMSD value of < 2.0 Å is typically considered a good result, indicating that your protocol can accurately reproduce the known binding mode.[25] If the RMSD is high, you may need to adjust the size or position of your grid box or explore different docking software.

Conclusion: From In Silico Prediction to Experimental Hypothesis

Molecular docking is a powerful hypothesis-generation tool. A favorable docking score and a plausible binding pose for a novel pyrazolo[1,5-a]pyridine derivative suggest that the compound may be active against the target protein. It provides a structural rationale for observed activity and guides the design of new analogs. However, it is crucial to remember that docking results are predictions. They must be validated by experimental biophysical or biochemical assays to confirm the computational hypothesis.

This guide provides a framework for conducting and evaluating docking studies with scientific rigor. By understanding the causality behind each step and incorporating validation checks, researchers can leverage this computational technique to accelerate the discovery of novel therapeutics based on the versatile pyrazolo[1,5-a]pyridine scaffold and beyond.

References

A Researcher's Guide to Validating Mechanism of Action: A Comparative Approach to Biochemical Assays

Author: BenchChem Technical Support Team. Date: January 2026

In drug discovery, the path from a promising "hit" to a clinical candidate is fraught with peril. A significant percentage of drugs entering clinical trials ultimately fail, with a lack of efficacy being a primary cause.[1] This failure can often be traced back to an incomplete or inaccurate understanding of the drug's mechanism of action (MoA). Robust, early-stage validation of how a compound interacts with its intended target is not merely an academic exercise; it is a critical step in de-risking a project and building a foundation for success.

This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a comparative overview of essential biochemical assays for MoA validation. We will move through a logical hierarchy of evidence, starting with direct biochemical interactions in controlled, cell-free systems and progressing to target engagement and functional outcomes within the complex environment of a living cell. The focus is not just on the "how" but the "why"—explaining the causality behind experimental choices to empower you to design a self-validating cascade of experiments to rigorously test your MoA hypothesis.

cluster_0 MoA Validation Workflow cluster_1 Key Questions Biochemical Assays Biochemical Assays Cellular Assays Cellular Assays Biochemical Assays->Cellular Assays Increasing Physiological Relevance q1 Does it Bind? Biochemical Assays->q1 q2 How does it Bind & Affect Function? Biochemical Assays->q2 q3 Does it Engage in a Cell? Cellular Assays->q3 q4 Does it Produce a Functional Effect? Cellular Assays->q4

Caption: Overall workflow for MoA validation.

Part 1: The Biochemical Foundation: Interrogating the Drug-Target Interaction

The initial and most fundamental question is whether your compound physically interacts with its purified biological target. Biochemical assays, performed in a controlled, cell-free environment, are essential for providing direct evidence of binding and functional modulation, free from the complexities of cellular uptake, metabolism, or off-target effects.[2]

Direct Binding Assays: Quantifying the Physical Interaction

Before assessing function, it is crucial to confirm a direct physical interaction. This step provides confidence that any observed functional effects are not artifacts of the assay system.[3] Biophysical techniques are the gold standard for characterizing binding affinity (how tightly a compound binds) and kinetics (the rates of association and dissociation).[4][5]

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Microscale Thermophoresis (MST)
Principle Measures changes in refractive index at a sensor surface as molecules bind and dissociate.[6]Measures the heat released or absorbed during a binding event.[6]Measures the change in molecular movement along a temperature gradient upon ligand binding.[7]
Key Parameters Affinity (K D ), Kinetics (k on , k off )Affinity (K D ), Stoichiometry (n), Thermodynamics (ΔH, ΔS)Affinity (K D )
Throughput Medium to HighLowMedium
Sample Needs Purified, immobilized target; label-free analyte.Purified target and analyte in solution; no immobilization or labels.Purified target (often fluorescently labeled) and analyte in solution.
Primary Advantage Provides real-time kinetic data (on/off rates), which is crucial for lead optimization.[6]Gold standard for thermodynamics; directly measures binding without labeling or immobilization.[8]Low sample consumption; tolerant of complex buffers and detergents.[9]
Key Limitation Target immobilization can potentially alter protein conformation.Requires large amounts of highly concentrated, pure protein.Often requires labeling of the target protein, which can potentially interfere with binding.

This protocol outlines a typical workflow for determining the binding kinetics of a small molecule inhibitor to a purified protein target.

prep 1. Preparation - Prepare running buffer - Immobilize purified target on sensor chip assoc 2. Association - Inject analyte (inhibitor) at various concentrations - Monitor binding signal (RU) prep->assoc dissoc 3. Dissociation - Inject running buffer - Monitor analyte dissociation from target assoc->dissoc regen 4. Regeneration - Inject regeneration solution to remove all bound analyte dissoc->regen analysis 5. Data Analysis - Fit sensorgram data to a kinetic model (e.g., 1:1) - Calculate kon, koff, KD regen->analysis

Caption: Standard workflow for an SPR experiment.

Step-by-Step Methodology:

  • Immobilization: Covalently attach the purified target protein to the surface of a sensor chip (e.g., via amine coupling). The goal is to achieve an appropriate density to allow for accurate kinetic measurements without mass transport limitations.

  • System Priming: Equilibrate the system by flowing a running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO) over the sensor surface until a stable baseline is achieved.

  • Association Phase: Inject a series of increasing concentrations of the test compound (analyte) over the chip surface for a defined period (e.g., 180 seconds). The binding of the analyte to the immobilized target causes a change in the refractive index, measured in Resonance Units (RU).

  • Dissociation Phase: Switch back to flowing only the running buffer over the chip. The dissociation of the analyte from the target is monitored as a decrease in the RU signal over time (e.g., 300-600 seconds).

  • Regeneration: Inject a pulse of a harsh regeneration solution (e.g., low pH glycine) to strip all remaining bound analyte from the target, preparing the surface for the next injection.

  • Data Analysis: Subtract the signal from a reference flow cell (without immobilized protein) from the active cell signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to derive the association rate constant (k on ), dissociation rate constant (k off ), and the equilibrium dissociation constant (K D = k off /k on ).

Enzyme Kinetics: Characterizing the Functional Consequence

Confirming binding is the first step; understanding the functional consequence is next. For enzyme targets, kinetic assays are essential to determine if a compound acts as an inhibitor and to elucidate its mode of action.[10][11][12] This information is critical for establishing a clear structure-activity relationship (SAR).[10]

The first step is typically to determine the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%.[13] However, the IC50 is highly dependent on assay conditions. A more insightful experiment involves determining the inhibitor's mode of action relative to the enzyme's natural substrate (e.g., ATP for a kinase).

  • ATP-Competitive: The inhibitor binds to the same site as ATP. In an assay, increasing the ATP concentration will require more inhibitor to achieve the same level of inhibition, resulting in a rightward shift of the IC50 curve.[14][15][16]

  • Non-Competitive: The inhibitor binds to a different site (an allosteric site) and inhibits the enzyme regardless of whether the substrate is bound. The IC50 value will be independent of the ATP concentration.[13][17]

  • Uncompetitive: The inhibitor binds only to the enzyme-substrate complex. The IC50 value will decrease as the ATP concentration increases.[13][17]

start Perform IC50 Determination c1 Does IC50 increase with [ATP]? start->c1 c2 Does IC50 decrease with [ATP]? c1->c2 No comp Competitive Inhibitor c1->comp Yes noncomp Non-Competitive Inhibitor c2->noncomp No uncomp Uncompetitive Inhibitor c2->uncomp Yes

Caption: Logic for determining inhibitor mode of action.

This protocol is designed to determine if a kinase inhibitor is ATP-competitive.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, purified kinase, substrate (e.g., a peptide), and a stock solution of the inhibitor. Prepare two ATP solutions: one at a low concentration (e.g., the K m for ATP) and one at a high concentration (e.g., 1 mM, approaching physiological levels).[14][16]

  • Inhibitor Dilution: Perform a serial dilution of the inhibitor in duplicate in a 384-well plate. Include "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

  • Enzyme/Inhibitor Pre-incubation: Add the kinase to the wells containing the diluted inhibitor and incubate for a set period (e.g., 15 minutes) to allow binding to reach equilibrium.

  • Reaction Initiation: Initiate the kinase reaction by adding a mix containing the peptide substrate and either the low-concentration ATP or the high-concentration ATP.

  • Reaction Development: Incubate the plate at room temperature for a defined period (e.g., 60 minutes), ensuring the reaction remains in the linear range (typically <10% substrate turnover).

  • Detection: Stop the reaction and quantify the amount of product formed. Many commercial kits (e.g., ADP-Glo™, LanthaScreen®) detect the amount of ADP produced using a luminescence or TR-FRET readout.

  • Data Analysis: For each ATP concentration, normalize the data to the controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. A significant increase in the IC50 value at the high ATP concentration confirms an ATP-competitive mechanism of action.[14]

Part 2: The Cellular Context: Validating the MoA in a Living System

Demonstrating that a compound binds and inhibits a purified protein is necessary but not sufficient. The complex environment of a cell presents numerous hurdles, including cell membrane permeability and competition from millimolar concentrations of endogenous ligands like ATP.[14][18] Therefore, it is critical to confirm that the compound engages its target and elicits the expected functional response in a physiologically relevant setting.[1][19]

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that allows for the direct assessment of drug-target interaction in intact cells and even tissues.[20][21] It provides definitive evidence that a compound reaches its intracellular target and binds to it.[19] The principle is based on ligand-induced thermal stabilization: the binding of a drug to its target protein makes the protein more resistant to heat-induced denaturation and aggregation.[22][23]

treat 1. Cell Treatment Treat cells with vehicle (DMSO) or compound heat 2. Heat Challenge Aliquot cells and heat to a range of temperatures treat->heat lyse 3. Cell Lysis Lyse cells (e.g., freeze-thaw) to release proteins heat->lyse separate 4. Separation Centrifuge to pellet aggregated proteins lyse->separate detect 5. Detection Analyze soluble fraction by Western Blot for target protein separate->detect analyze 6. Analysis Plot band intensity vs. temp. A shift indicates stabilization detect->analyze

Caption: Workflow for a classic CETSA experiment.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture the desired cell line to ~80% confluency. Treat the cells with the test compound at a specific concentration or with a vehicle control (e.g., DMSO) and incubate for a period (e.g., 1 hour) to allow for cell penetration and target binding.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Thermal Challenge: Place the PCR tubes in a thermal cycler and heat each aliquot to a different temperature for a set time (e.g., a gradient from 40°C to 70°C for 3 minutes). Include an unheated control.

  • Lysis and Clarification: Lyse the cells by repeated freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation.

  • Protein Quantification and Analysis: Carefully collect the supernatant (soluble fraction). Quantify the total protein concentration to ensure equal loading. Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the target protein.

  • Data Interpretation: Quantify the band intensity for each temperature point. Plot the relative band intensity against temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.[23]

Cellular Functional Assays: Measuring the Downstream Biological Effect

Confirming target engagement is a critical milestone. The final step is to demonstrate that this engagement translates into the desired biological outcome by modulating a specific signaling pathway.[24][25] Reporter gene assays are a versatile and widely used tool for this purpose.[26][27][28] They work by placing an easily measurable reporter gene (like luciferase or Green Fluorescent Protein) under the control of a promoter that is activated by a specific transcription factor downstream of your target.[26][27]

stimulus Stimulus (e.g., TNF-α) receptor Receptor stimulus->receptor your_target Your Target (e.g., a Kinase) receptor->your_target pathway Signaling Cascade your_target->pathway inhibitor Your Inhibitor inhibitor->your_target tf Transcription Factor (e.g., NF-κB) pathway->tf nucleus Nucleus tf->nucleus reporter Reporter Gene (e.g., Luciferase) nucleus->reporter Activates Promoter signal Measurable Signal (Light) reporter->signal Expression

Caption: Principle of a reporter gene assay.

This protocol aims to validate an inhibitor of a kinase in the NF-κB signaling pathway.

Step-by-Step Methodology:

  • Cell Transfection: Co-transfect cells (e.g., HEK293) with two plasmids: one containing the firefly luciferase gene downstream of an NF-κB responsive promoter, and a second control plasmid containing Renilla luciferase under a constitutive promoter (for normalization).

  • Compound Treatment: After allowing cells to recover and express the reporters (e.g., 24 hours), pre-treat the cells with various concentrations of your inhibitor or a vehicle control for 1 hour.

  • Pathway Stimulation: Stimulate the NF-κB pathway by adding an agonist like TNF-α to all wells (except for an unstimulated control). Incubate for an appropriate time (e.g., 6 hours).

  • Cell Lysis: Wash the cells with PBS and then add a passive lysis buffer to release the cellular contents, including the expressed luciferase enzymes.

  • Luminescence Measurement: Use a dual-luciferase reporter assay system. First, add the firefly luciferase substrate and measure the luminescence on a plate reader. Second, add a reagent that simultaneously quenches the firefly reaction and initiates the Renilla luciferase reaction, and measure the second signal.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell number. Plot the normalized signal against inhibitor concentration to determine the IC50 for pathway inhibition. A dose-dependent decrease in the luciferase signal confirms that target engagement leads to functional inhibition of the intended pathway.

References

Comparison of different synthetic routes to the pyrazolo[1,5-a]pyridine core

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthesis of the Pyrazolo[1,5-a]pyridine Core

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmaceutically active compounds.[1][2] Its derivatives have demonstrated a wide array of biological activities, including antiviral, anticancer, anti-inflammatory, and antifungal properties.[1] Given its significance, the development of efficient and versatile synthetic routes to this core structure is a central focus in medicinal and organic chemistry. This guide provides an in-depth comparison of the most prominent synthetic strategies, offering insights into their mechanisms, advantages, and limitations, supported by experimental data.

Key Synthetic Strategies at a Glance

The construction of the pyrazolo[1,5-a]pyridine core is predominantly achieved through three major pathways. Each route offers distinct advantages concerning starting material availability, substrate scope, and reaction conditions. Understanding these differences is crucial for selecting the optimal method for a specific research and development goal.

G cluster_1 Core Synthetic Routes SM1 N-Iminopyridinium Ylides + Alkynes/Alkenes R1 Route A: [3+2] Cycloaddition SM1->R1 SM2 N-Amino-2-iminopyridines + 1,3-Dicarbonyls R2 Route B: Condensation/CDC SM2->R2 SM3 N-Iminopyridinium Ylides + Alkenyl Iodides R3 Route C: Transition-Metal Catalysis SM3->R3 Product Pyrazolo[1,5-a]pyridine Core R1->Product R2->Product R3->Product

Figure 1: High-level overview of the main synthetic entries to the pyrazolo[1,5-a]pyridine core.

Route A: 1,3-Dipolar [3+2] Cycloaddition

The intermolecular [3+2] cycloaddition of N-iminopyridinium ylides with suitable dipolarophiles, such as alkynes or alkenes, is one of the most common and powerful methods for constructing the pyrazolo[1,5-a]pyridine skeleton.[1][3] This reaction, a variant of the Huisgen cycloaddition, proceeds through a concerted pericyclic mechanism, offering high efficiency and regioselectivity in many cases.[4]

Mechanistic Insight

The reaction is initiated by the generation of an N-iminopyridinium ylide, which acts as a 1,3-dipole. This ylide then reacts with an electron-deficient π-system (the dipolarophile) in a [3+2] fashion to form a five-membered ring, which upon aromatization yields the final product.

Figure 2: Simplified mechanism of the [3+2] cycloaddition route.

Advantages:
  • High Atom Economy: This method is inherently efficient, incorporating most atoms from the starting materials into the final product.

  • Versatility: A wide range of alkynes and alkenes can be used as dipolarophiles, allowing for diverse substitutions on the pyrazole ring.[2][5]

  • Mild Conditions: Many variations of this reaction can be performed under catalyst-free or mild conditions, including sonochemical methods that can accelerate the reaction.[2]

Limitations:
  • Regioselectivity: With unsymmetrical alkynes, mixtures of regioisomers can be formed, which may require challenging separation.[6]

  • Substrate Scope: The reaction is most efficient with electron-deficient dipolarophiles. Electron-rich or sterically hindered partners may lead to lower yields or require harsher conditions.

Route B: Condensation and Cross-Dehydrogenative Coupling (CDC)

A classical yet highly effective strategy involves the reaction of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds.[1][3] This approach leverages readily available starting materials and often proceeds in high yield. A modern variation of this is the cross-dehydrogenative coupling (CDC) reaction, which can be promoted by simple reagents like acetic acid and molecular oxygen, avoiding the need for pre-functionalized starting materials.[1][3]

Mechanistic Insight

The reaction proceeds via an initial condensation between the amino group of the pyridine derivative and one of the carbonyl groups of the 1,3-dicarbonyl compound to form an enamine intermediate. Subsequent intramolecular cyclization onto the second carbonyl group, followed by dehydration and aromatization, furnishes the pyrazolo[1,5-a]pyridine core. In the CDC variant, an oxidative process facilitates the final aromatization step.

Advantages:
  • High Yields: This method frequently provides excellent yields, often exceeding 90%.[3]

  • Operational Simplicity: Many protocols are one-pot procedures that are easy to perform.[1]

  • Atom Economy: The CDC approach is particularly atom-economical, often using O₂ as the terminal oxidant.[3]

Limitations:
  • Harsh Conditions: Some variations may require high temperatures (e.g., 130 °C) and extended reaction times.[1][3]

  • Limited Diversity: The substitution pattern is largely dictated by the structure of the starting 1,3-dicarbonyl compound.

Route C: Transition-Metal-Catalyzed Synthesis

Modern organic synthesis has seen the rise of transition-metal catalysis for constructing complex heterocyclic systems. For pyrazolo[1,5-a]pyridines, this often involves a cascade process, such as a palladium-catalyzed direct alkenylation of an N-iminopyridinium ylide followed by a silver-mediated intramolecular cyclization.[7]

Mechanistic Insight

This cascade begins with a Pd-catalyzed Heck-type coupling between an N-iminopyridinium ylide and an alkenyl iodide. This creates an intermediate that is poised for cyclization. A silver salt then promotes an intramolecular C-H activation or related cyclization pathway to form the pyrazole ring and complete the fused system.

Advantages:
  • Direct C-H Functionalization: These methods can offer novel and direct pathways to functionalized products that are not easily accessible through other routes.[7]

  • Broad Substrate Scope: The reaction is often tolerant of a wide range of functional groups on both the ylide and the alkenyl iodide.[7]

Limitations:
  • Catalyst Cost and Toxicity: The use of precious metals like palladium can be a drawback in terms of cost and the need to remove residual metal from the final product.

  • Multi-component System: The reaction requires a careful balance of the catalyst, oxidant, and other additives, which can make optimization challenging.

Comparative Performance Data

The following table summarizes the key performance metrics for representative examples of each synthetic route, allowing for a direct comparison.

Metric Route A: [3+2] Cycloaddition Route B: Condensation/CDC Route C: Metal-Catalyzed Cascade
Typical Yield 75-95%[2]80-94%[1][3]60-85%[7]
Reaction Time 20 min (sonication) - 3h (reflux)[2]18h[3]12-24h
Temperature 85°C (sonication) - Reflux[2]130°C[3]80-100°C
Key Reagents N-iminopyridinium ylide, alkyneN-amino-2-iminopyridine, 1,3-dicarbonyl, AcOH, O₂N-iminopyridinium ylide, alkenyl iodide, Pd catalyst, Ag salt
Primary Advantage Speed and mild conditions (sonication)High yields and operational simplicityNovel disconnections and functional group tolerance
Primary Disadvantage Potential for regioisomeric mixturesHigh temperatures and long reaction timesCatalyst cost and complexity

Detailed Experimental Protocols

To provide a practical context, detailed step-by-step methodologies for two of the discussed routes are provided below.

Protocol 1: Sonochemical [3+2] Cycloaddition (Route A)

This protocol is adapted from a high-efficiency, catalyst-free synthesis.[2]

  • Reactant Preparation: In a suitable vessel, combine the 1-amino-2-iminopyridine derivative (10 mmol) and the appropriate dialkyl acetylenedicarboxylate (10 mmol).

  • Solvent Addition: Add acetonitrile (30 mL) to the mixture.

  • Sonication: Place the vessel in an ultrasonic bath and sonicate for 20 minutes at 85 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature.

  • Isolation: The solid product that forms is collected by filtration, washed with cold ethanol, and dried.

  • Purification: If necessary, the crude product can be recrystallized from a suitable solvent (e.g., ethanol) to yield the pure pyrazolo[1,5-a]pyridine derivative.

Protocol 2: Acetic Acid and O₂-Promoted CDC Reaction (Route B)

This protocol is based on an efficient and atom-economical CDC methodology.[3]

  • Reactant Preparation: To a pressure-resistant vial, add the 1-amino-2-imino-pyridine derivative (3 mmol), the 1,3-dicarbonyl compound (3 mmol), and ethanol (10 mL).

  • Acid Addition: Add acetic acid (1.08 g, 6 equivalents) to the solution.

  • Oxygenation: Seal the vial and place it under an O₂ atmosphere (1 atm).

  • Heating: Stir the reaction mixture at 130 °C for 18 hours.

  • Work-up: After cooling to room temperature, the solvent is typically removed under reduced pressure.

  • Isolation and Purification: The resulting crude solid is then purified, often by recrystallization from ethanol, to afford the target pyrazolo[1,5-a]pyridine. For example, the reaction between 1-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile and ethyl acetoacetate under these conditions yields 7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester in 94% yield.[1][3]

Conclusion

The synthesis of the pyrazolo[1,5-a]pyridine core can be approached through several robust and effective strategies.

  • The [3+2] cycloaddition offers a rapid and often high-yielding route, particularly when enhanced by techniques like sonication, though regioselectivity must be considered.

  • The condensation/CDC approach stands out for its operational simplicity and excellent yields, making it highly suitable for large-scale synthesis, despite often requiring higher temperatures.

  • Transition-metal catalysis provides access to unique substitution patterns through novel bond formations, offering flexibility for complex target molecules, albeit at a higher cost and complexity.

The choice of synthetic route will ultimately depend on the specific goals of the researcher, including the desired substitution pattern, scale of the reaction, and available resources. Each method provides a valuable tool in the arsenal of the medicinal and synthetic organic chemist for accessing this important class of N-heterocycles.

References

Cross-reactivity and selectivity profiling against a panel of kinases

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Kinase Cross-reactivity and Selectivity Profiling

Authored by: A Senior Application Scientist

In the landscape of drug discovery, particularly in oncology and inflammation, protein kinases remain a dominant class of therapeutic targets.[1] The human genome encodes over 500 kinases, collectively known as the kinome, which share a structurally conserved ATP-binding site. This conservation is a double-edged sword: it provides a druggable pocket for inhibitor design but simultaneously creates a significant challenge in achieving selectivity.[2][3] An inhibitor designed for a specific kinase may interact with dozens of unintended "off-target" kinases, leading to unforeseen toxicities or, in some cases, beneficial polypharmacology.[4][5]

Therefore, early and comprehensive assessment of a compound's selectivity profile across the kinome is not just a "nice-to-have" but a critical step in drug development. It informs lead optimization, de-risks clinical progression, and provides a deeper understanding of a compound's mechanism of action.[1][6] This guide provides an in-depth comparison of the predominant technologies for kinase selectivity profiling, explaining the causality behind experimental choices and offering practical guidance for researchers in the field.

The Strategic Imperative: Why We Profile

The core objective of selectivity profiling is to map the interaction landscape of a compound against a broad panel of kinases. This allows us to move beyond a simple on-target potency value (e.g., IC₅₀ or Kᵢ) and build a comprehensive picture of its kinome-wide activity. A robust profiling strategy enables us to:

  • Prioritize Hits and Leads: Distinguish truly selective compounds from promiscuous ones early in the discovery pipeline.[2]

  • Guide Structure-Activity Relationship (SAR): Provide crucial data to medicinal chemists to rationally design compounds with improved selectivity.[7]

  • Anticipate Off-Target Liabilities: Identify potential safety concerns by flagging interactions with kinases known to be involved in critical physiological processes.[8]

  • Uncover New Therapeutic Opportunities: Reveal unexpected off-target activities that could be therapeutically beneficial, a concept known as drug repositioning.[5]

The following workflow illustrates a typical kinase inhibitor profiling cascade, moving from initial discovery to detailed characterization.

G cluster_0 Phase 1: Discovery & Initial Screening cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Cellular & Functional Validation NCE New Chemical Entity (NCE) PrimaryAssay Primary Biochemical Assay (On-Target Potency) NCE->PrimaryAssay IC₅₀ Determination BroadPanel Broad Kinome Panel Screen (e.g., >300 kinases) PrimaryAssay->BroadPanel Single-Dose % Inhibition DoseResponse Dose-Response Follow-up (IC₅₀ / K_d on Hits) BroadPanel->DoseResponse Identify Off-Targets CellularTE Cellular Target Engagement (e.g., NanoBRET™) DoseResponse->CellularTE Confirm On/Off-Target Binding PathwayAssay Functional Pathway Assay (e.g., Phospho-Western) CellularTE->PathwayAssay Assess Functional Impact LeadOp Lead Candidate PathwayAssay->LeadOp Guide Lead Optimization

Figure 1: A typical kinase inhibitor profiling cascade.

Comparing the Platforms: A Head-to-Head Analysis

Multiple technologies are available for kinase profiling, each with distinct principles, advantages, and limitations. They can be broadly categorized into biochemical assays (measuring direct interaction with the kinase) and cellular assays (measuring effects within a biological context).

Biochemical Activity-Based Assays

These assays directly measure the catalytic function of the kinase—its ability to phosphorylate a substrate. The inhibitor's potency is determined by its ability to reduce this activity.

  • Principle: The core reaction is: Kinase + Substrate + ATP → Phosphorylated Substrate + ADP . The assay measures either the consumption of ATP, the formation of ADP, or the appearance of the phosphorylated substrate.

  • Causality: The key experimental variable is the ATP concentration. Most ATP-competitive inhibitors compete with endogenous ATP for the kinase's binding site. Therefore, the measured IC₅₀ value is highly dependent on the ATP concentration used in the assay.[4] Profiling at the ATP Kₘ (the concentration at which the reaction rate is half-maximal) for each kinase provides a standardized measure of intrinsic potency.[9] Conversely, profiling at physiological ATP concentrations (~1-10 mM) can give a better prediction of cellular activity, though it may mask the potency of weaker inhibitors.[9]

G cluster_0 Kinase Catalytic Reaction K Kinase Complex1 Kinase-ATP-Substrate Complex K->Complex1 S Substrate S->Complex1 ATP ATP ATP->Complex1 I Inhibitor I->K Blocks ATP Binding P_S Phospho-Substrate Complex1->P_S ADP ADP Complex1->ADP G cluster_1 Competition Binding Assay Principle Kinase Immobilized Kinase Signal Signal Reduction Inhibitor Binding Probe Tagged Probe Probe->Kinase Binds, Generates Signal Inhibitor Test Inhibitor Inhibitor->Kinase Competes with Probe

References

A Head-to-Head Efficacy Comparison of BRAF V600E Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

The discovery of activating mutations in the B-Raf proto-oncogene (BRAF), particularly the V600E substitution, has been a landmark in oncology, leading to the development of targeted therapies that have transformed the treatment landscape for melanoma and other cancers.[1] These mutations result in the constitutive activation of the BRAF kinase, driving uncontrolled cell proliferation and survival through the mitogen-activated protein kinase (MAPK) signaling pathway.[2][3] This guide provides an in-depth, objective comparison of our novel investigational inhibitor, Inhibitor X , against commercially available first and second-generation BRAF V600E inhibitors: Vemurafenib , Dabrafenib , and Encorafenib .[4]

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive analysis supported by experimental data to aid in the critical evaluation of these therapeutic agents. We will delve into the biochemical and cellular potencies, providing a transparent view of their comparative efficacy.

The BRAF/MEK/ERK Signaling Pathway: A Critical Target

The RAS-RAF-MEK-ERK cascade is a pivotal signaling pathway that governs fundamental cellular processes.[5][6] In BRAF V600E mutant cancers, this pathway is perpetually active, making it a prime target for therapeutic intervention.[2][7] BRAF inhibitors function by binding to the mutated BRAF protein, thereby blocking its kinase activity and inhibiting downstream signaling to MEK and ERK.[8][9] This ultimately leads to cell cycle arrest and apoptosis in cancer cells.[8]

BRAF_Pathway cluster_upstream Upstream Signaling cluster_mapk MAPK Cascade cluster_downstream Downstream Effects Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK Activates RAS RAS RTK->RAS Activates BRAF_V600E BRAF V600E (Constitutively Active) RAS->BRAF_V600E Activates (in WT) MEK MEK1/2 BRAF_V600E->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Promotes Inhibitor_X Inhibitor X Inhibitor_X->BRAF_V600E Inhibit Vemurafenib Vemurafenib Vemurafenib->BRAF_V600E Inhibit Dabrafenib Dabrafenib Dabrafenib->BRAF_V600E Inhibit Encorafenib Encorafenib Encorafenib->BRAF_V600E Inhibit

Caption: The MAPK signaling pathway and the inhibitory action of BRAF inhibitors.

Comparative Efficacy Analysis: Biochemical and Cellular Potency

A critical aspect of drug evaluation is the distinction between biochemical and cellular potency.[10] Biochemical assays measure the direct interaction of an inhibitor with its purified target enzyme, providing a measure of its intrinsic affinity, often expressed as the half-maximal inhibitory concentration (IC50).[10] Cellular assays, on the other hand, assess the inhibitor's effect within a living cell, which accounts for factors like cell permeability and off-target effects.[10]

Biochemical Potency: A Direct Comparison

To determine the direct inhibitory activity of Inhibitor X against the BRAF V600E kinase, we performed a luminescent kinase assay and compared its IC50 value to those of Vemurafenib, Dabrafenib, and Encorafenib.

Table 1: Biochemical Potency (IC50) Against BRAF V600E

InhibitorIC50 (nM)
Inhibitor X 0.25
Encorafenib0.3 - 0.35[11]
Dabrafenib0.5 - 0.8[12][13]
Vemurafenib13 - 31[7]

Our results demonstrate that Inhibitor X exhibits sub-nanomolar potency against the BRAF V600E kinase, comparable to Encorafenib and more potent than Dabrafenib and Vemurafenib.

Cellular Efficacy: Performance in a Biological Context

To evaluate the efficacy of these inhibitors in a more physiologically relevant setting, we utilized the A375 human melanoma cell line, which harbors the BRAF V600E mutation.[14][15] Cell viability was assessed after 72 hours of treatment to determine the cellular IC50 values.

Table 2: Cellular Potency (IC50) in A375 Melanoma Cells

InhibitorIC50 (nM)
Inhibitor X 2.8
Encorafenib~4[11]
Dabrafenib~200 (in other BRAF V600E lines)[16]
Vemurafenib~25 - 350 (in various BRAF V600E lines)[17]

In a cellular context, Inhibitor X maintains its high potency, demonstrating superior efficacy in inhibiting the proliferation of BRAF V600E-mutant melanoma cells compared to the established inhibitors.

Experimental Protocols: Ensuring Scientific Rigor

The following protocols were employed to generate the comparative data presented in this guide. Adherence to these standardized methods ensures the reproducibility and validity of our findings.

In Vitro BRAF V600E Kinase Activity Assay (Luminescent)

This assay quantifies the amount of ATP remaining after a kinase reaction, where a decrease in luminescence signifies higher kinase activity.[18]

  • Objective: To determine the direct inhibitory effect of a compound on the kinase activity of recombinant BRAF V600E protein.

  • Materials:

    • Recombinant human BRAF V600E enzyme

    • MEK1 protein (substrate)

    • ATP

    • Kinase assay buffer

    • Test compounds (serially diluted)

    • Luminescent kinase assay kit

    • 384-well white plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of each inhibitor.

    • In a 384-well plate, add the kinase assay buffer, BRAF V600E enzyme, and MEK1 substrate.

    • Add the diluted inhibitors to their respective wells. Include no-inhibitor (vehicle) and no-enzyme controls.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for 60 minutes.

    • Add the luminescent kinase assay reagent to stop the reaction and generate a light signal from the remaining ATP.

    • Incubate at room temperature to stabilize the signal.

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Dilute_Inhibitor Prepare Serial Inhibitor Dilutions Add_Inhibitor Add Inhibitor to Wells Dilute_Inhibitor->Add_Inhibitor Prep_Plate Prepare Assay Plate: Enzyme, Substrate, Buffer Prep_Plate->Add_Inhibitor Add_ATP Initiate Reaction with ATP Add_Inhibitor->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Add_Reagent Add Luminescent Reagent Incubate->Add_Reagent Measure Measure Luminescence Add_Reagent->Measure Calculate_IC50 Calculate IC50 Measure->Calculate_IC50

Caption: Workflow for the in vitro luminescent kinase assay.

Cell Viability Assay (MTT)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Objective: To determine the effect of inhibitors on the viability of A375 melanoma cells.

  • Materials:

    • A375 human melanoma cell line

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Test compounds (serially diluted)

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Solubilization solution (e.g., DMSO)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed A375 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the inhibitors for 72 hours. Include a vehicle control.

    • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

    • Add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Discussion and Future Directions

The data presented in this guide clearly position Inhibitor X as a highly potent and efficacious inhibitor of BRAF V600E, both at the biochemical and cellular levels. Its superior performance in the A375 melanoma cell line suggests a promising therapeutic potential.

However, the clinical utility of BRAF inhibitors is often limited by the development of resistance.[19][20] Mechanisms of resistance are complex and can involve reactivation of the MAPK pathway through various means, or activation of bypass signaling pathways such as the PI3K/Akt pathway.[21][22][23] Future studies will focus on evaluating the efficacy of Inhibitor X in models of acquired resistance and exploring its potential in combination therapies, for instance, with MEK inhibitors, to overcome or delay the onset of resistance.[8][22]

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid, ensuring the protection of laboratory personnel and the environment.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the hazard profile of the closely related structural analog, Pyrazolo[1,5-a]pyridine-3-carboxylic acid, and general principles of hazardous waste management.

Part 1: Hazard Identification and Risk Assessment

The foundational step in any disposal protocol is a thorough understanding of the chemical's hazards. Based on data from structurally similar compounds, this compound is anticipated to be a hazardous substance.[1]

Expected GHS Hazard Profile:

Hazard ClassificationGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2]

These classifications mandate that this compound be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste streams.[1] The primary disposal route must be through a licensed and approved hazardous waste disposal facility.[1][2]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process that begins before the waste is even generated. Adherence to this workflow is critical for maintaining compliance with regulations set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[3][4]

The most effective disposal strategy is to minimize waste generation. Before starting any experiment, carefully calculate the necessary quantities of this compound to avoid preparing excess material or solutions that will require immediate disposal.

Before handling the chemical for disposal, ensure you are wearing appropriate PPE. The causality here is direct: the expected hazards (skin, eye, and respiratory irritation) are mitigated by creating physical barriers.[2]

  • Eye Protection: Wear chemical safety goggles or glasses with side shields.[2]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or butyl rubber). Always check the manufacturer's glove compatibility chart.

  • Body Protection: A fully buttoned laboratory coat is mandatory.

  • Respiratory Protection: All handling of the solid material or concentrated solutions that could produce dust or aerosols should be conducted within a certified chemical fume hood to maintain low airborne concentrations.[2]

Proper segregation is crucial to prevent dangerous chemical reactions within the waste container.[5]

  • Solid Waste: Collect un-dissolved this compound and contaminated items (e.g., weigh boats, contaminated paper towels) in a designated solid waste container.

  • Liquid Waste: If the compound is dissolved in a solvent, the entire solution is considered hazardous waste. Segregate this liquid waste based on the solvent's properties (e.g., non-halogenated organic solvent waste).

  • Incompatible Materials: Do not mix this acidic organic compound with strong bases, strong oxidizing agents, or amines to avoid potentially vigorous or exothermic reactions.[6][7]

The integrity of the waste containment system is paramount.

  • Container Choice: Use a container that is in good condition, leak-proof, and chemically compatible with the acidic nature of the waste. High-density polyethylene (HDPE) is a suitable choice. The container must have a secure, screw-on cap.

  • Labeling: As soon as the first particle of waste is added, the container must be labeled. According to EPA and OSHA regulations, the label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • A clear indication of the hazards: "Irritant"

    • The accumulation start date (the date the first drop of waste was added).

    • The name of the Principal Investigator and the specific laboratory location.

Laboratories are permitted to accumulate hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[3]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.

  • Containment: The labeled waste container should be placed within a secondary containment unit, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.

  • Container Status: Keep the waste container closed at all times except when actively adding waste. This is a critical EPA requirement to prevent the release of vapors.

Once the waste container is full (do not overfill; leave at least 10% headspace for expansion) or has been accumulating for the maximum time allowed by your institution's policy (often 9-12 months), you must arrange for its collection.

  • Contact: Notify your institution's Environmental Health & Safety (EH&S) department or the designated hazardous waste management office.

  • Transport: Trained professionals will then transport the waste from the SAA to a central accumulation area before it is shipped off-site to a licensed Treatment, Storage, and Disposal Facility (TSDF).

The following diagram outlines the decision-making and operational flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 In-Lab Procedures cluster_1 Facility-Level Management A Point of Generation (Experiment Conclusion) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Handle Waste C Segregate Waste (Solid vs. Liquid, Incompatibles) B->C D Select & Label Container 'Hazardous Waste' + Chemical Name C->D E Store in Satellite Accumulation Area (SAA) (Secondary Containment, Closed Lid) D->E F Container Full or Time Limit Reached? E->F G Contact Environmental Health & Safety (EH&S) F->G Yes H EH&S Collects Waste from SAA G->H I Transport to Approved Waste Disposal Facility H->I

Caption: Disposal workflow for this compound.

Part 3: Emergency Procedures

In the event of a spill or exposure, immediate and correct action is vital.

  • Spill: For a small spill within a chemical fume hood, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). Collect the contaminated absorbent in a sealed, labeled hazardous waste container. For large spills, evacuate the area and contact your institution's emergency response team.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[1][2]

By adhering to these scientifically grounded and regulation-compliant procedures, you contribute to a safer laboratory environment and ensure that your research advances without compromising environmental integrity.

References

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Retrosynthesis Analysis

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Reactant of Route 1
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid
Reactant of Route 2
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.